molecular formula C16H20N2O4 B11930276 LP-184 CAS No. 924835-67-6

LP-184

Cat. No.: B11930276
CAS No.: 924835-67-6
M. Wt: 304.34 g/mol
InChI Key: VWMPVAZEBAKLFR-HNNXBMFYSA-N
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Description

N-Hydroxy-N-(methylacylfulvene)urea, also known as LP-184, is a novel, fully synthetic small molecule belonging to the acylfulvene class of anticancer agents . It is a prodrug that requires enzymatic activation by Prostaglandin Reductase 1 (PTGR1) to exert its potent cytotoxic effects . This activation mechanism creates a dependency on PTGR1 expression levels, which are frequently elevated in certain tumors, such as those with KEAP1/NRF2 pathway mutations, offering a potential avenue for targeting specific cancer types . Once activated, this compound functions as a potent DNA alkylating agent, creating DNA adducts that disrupt DNA and RNA synthesis, leading to DNA double-strand breaks . Research indicates that cancer cells with deficiencies in DNA damage repair pathways, particularly Homologous Recombination (HR) deficiency, are significantly more sensitive to this compound, suggesting a synthetic lethality approach that could be exploited for precision medicine in treating aggressive cancers . Preclinical studies have demonstrated its high potency, in the nanomolar range, against various solid tumor models, including non-small cell lung cancer (NSCLC), glioblastoma, pancreatic adenocarcinoma, and triple-negative breast cancer, even in cell lines with mutations that often confer resistance to other therapies . Its predicted ability to cross the blood-brain barrier also makes it a promising candidate for researching treatments for brain tumors and brain metastases . This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

924835-67-6

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

1-hydroxy-1-[[(5'R)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea

InChI

InChI=1S/C16H20N2O4/c1-8-6-10-12(11(8)7-18(22)14(17)20)9(2)16(4-5-16)15(3,21)13(10)19/h6,21-22H,4-5,7H2,1-3H3,(H2,17,20)/t15-/m0/s1

InChI Key

VWMPVAZEBAKLFR-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(C2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C)CN(C(=O)N)O

Canonical SMILES

CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CN(C(=O)N)O

Origin of Product

United States

Foundational & Exploratory

LP-184: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-184 (hydroxyureamethylacylfulvene) is a novel, synthetically derived acylfulvene analog with potent anticancer activity against a broad spectrum of solid tumors.[1][2] As a prodrug, this compound is selectively activated within the tumor microenvironment, leading to targeted DNA damage and apoptosis in cancer cells, particularly those with deficiencies in DNA damage repair (DDR) pathways.[3][4][5] This technical guide provides an in-depth overview of the chemical structure, synthesis, and mechanism of action of this compound, presenting key data and experimental protocols for the scientific community.

Chemical Structure

This compound is a small molecule with a complex and distinct chemical architecture. Its foundational structure is based on the acylfulvene core, a class of compounds derived from the natural product illudin S.

Table 1: Chemical Identity of this compound

IdentifierValue
Chemical Name N-(((6'R)-6',7'-dihydro-6'-hydroxy-2',4',6'-trimethyl-7'-oxospiro[cyclopropane-1,5'-(5H)inden]-3'-yl)methyl)-N-hydroxyurea
IUPAC Name (6'R)-3'-[(hydroxycarbamoylamino)methyl]-6'-hydroxy-2',4',6'-trimethyl-1'H-spiro[cyclopropane-1,5'-inden]-7'(6'H)-one
CAS Number 924835-67-6
Molecular Formula C₁₆H₂₀N₂O₄
Molecular Weight 304.34 g/mol
SMILES Notation CC1=CC(CN(C(=O)N)O)=C2C(=C1C)--INVALID-LINK--(O)C2=O

Synthesis of this compound

The synthesis of this compound is a fully synthetic process, with detailed methodologies outlined in U.S. Patent US 2021/0198191 A1. While the complete step-by-step protocol from the patent is not publicly available, the general approach involves the construction of the acylfulvene core followed by functionalization to introduce the hydroxyurea moiety.

The synthesis of acylfulvene analogs can be broadly approached in two ways:

  • Semi-synthesis from Illudin S: Illudin S, a natural product, can be chemically modified to yield the acylfulvene scaffold.

  • Total Synthesis: This approach builds the molecule from simpler, commercially available starting materials. A common strategy involves the Aldol condensation of 1,1-diacetylcyclopropane with a substituted cyclopentadiene derivative to form a key intermediate that is then converted to the acylfulvene core.

This compound is the levorotatory (-) enantiomer of hydroxyureamethylacylfulvene. The manufacturing process involves a chiral separation step, typically via chiral chromatography, to isolate the desired this compound from its dextrorotatory (+) enantiomer, LP-284.

Mechanism of Action

This compound's anticancer activity is contingent on its bioactivation and subsequent induction of DNA damage.

Signaling Pathway

LP184_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_DDR DNA Damage Repair LP184_prodrug This compound (Prodrug) PTGR1 PTGR1 (Prostaglandin Reductase 1) LP184_prodrug->PTGR1 Enters Cell LP184_active Activated this compound (Reactive Intermediate) DNA DNA LP184_active->DNA Alkylation PTGR1->LP184_active Bioactivation DNA_adduct DNA Adducts (N3-Adenine Alkylation) DNA->DNA_adduct DSB Double-Strand Breaks DNA_adduct->DSB Apoptosis Apoptosis DSB->Apoptosis Unrepaired Damage HR Homologous Recombination (HR) HR->DSB Repair Blocked in HR-deficient cells NER Nucleotide Excision Repair (NER) NER->DNA_adduct Repair Blocked in NER-deficient cells

Caption: this compound mechanism of action.

This compound functions as a prodrug that is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors. This enzymatic conversion generates a highly reactive intermediate that alkylates DNA, primarily at the N3 position of adenine, leading to the formation of DNA adducts. The accumulation of these adducts results in double-strand breaks.

In cancer cells with proficient DNA Damage Repair (DDR) pathways, such as Homologous Recombination (HR) and Nucleotide Excision Repair (NER), this damage can potentially be repaired. However, this compound exhibits synthetic lethality in tumors with deficiencies in these DDR pathways. The inability to repair the this compound-induced DNA damage leads to cell cycle arrest and ultimately apoptosis.

Quantitative Data

The potency of this compound has been evaluated across a wide range of cancer cell lines and patient-derived xenograft (PDX) models.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell Line / ModelCancer TypeThis compound IC₅₀ (nM)Reference
Glioblastoma (GBM) cell isolatesGlioblastoma~22 - 310
HT29Colon Cancer680
OVCAR-3Ovarian Cancer600
AsPC-1Pancreatic Cancer16,000
PC-3Prostate Cancer140
Non-Small Cell Lung Cancer (NSCLC) panel (19 lines)NSCLC45 - 1805 (Median: 371)
LuCaP 96 (Organoid)Prostate Cancer77
LuCaP 86.2 (Organoid)Prostate Cancer645
HRD+ PDX Models (15 models)Pancreatic, Lung, Prostate31 - 2900 (Mean: 288)

Table 3: Pharmacokinetic Properties of this compound in Mice with GBM Xenografts

ParameterValueReference
Brain Cmax839 nmol/L
Tumor Cmax2,530 nmol/L
AUCbrain/AUCplasma Ratio0.11
AUCtumor/AUCplasma Ratio0.2

Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical evaluation of this compound.

Cell Viability Assay

The cytotoxic effects of this compound are commonly determined using a Cell Titer-Glo® Luminescent Cell Viability Assay.

Workflow:

Cell_Viability_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells treat_lp184 Treat cells with varying concentrations of this compound seed_cells->treat_lp184 incubate Incubate for 72 hours treat_lp184->incubate add_reagent Add Cell Titer-Glo® reagent incubate->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence calculate_ic50 Calculate IC50 values measure_luminescence->calculate_ic50 end End calculate_ic50->end

Caption: Cell viability assay workflow.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: The plates are incubated for a specified period, typically 72 hours.

  • Lysis and Luminescence Measurement: Cell Titer-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.

  • Data Analysis: Luminescence is measured using a plate reader, and the data is used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) values.

DNA Damage Analysis

The induction of DNA double-strand breaks by this compound can be quantified by measuring the phosphorylation of histone H2AX (γH2AX).

Workflow:

DNA_Damage_Workflow start Start treat_cells Treat cells with this compound or vehicle control start->treat_cells incubate Incubate for a specified time (e.g., 24 hours) treat_cells->incubate fix_stain Fix cells and stain with anti-γH2AX antibody incubate->fix_stain image_cells Image cells using fluorescence microscopy fix_stain->image_cells quantify_foci Quantify γH2AX foci per nucleus image_cells->quantify_foci end End quantify_foci->end

Caption: DNA damage analysis workflow.

  • Cell Treatment: Cancer cells are treated with this compound or a vehicle control for a defined period (e.g., 24 hours).

  • Immunofluorescence Staining: Cells are fixed, permeabilized, and incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging: Cells are visualized using fluorescence microscopy.

  • Quantification: The number of distinct γH2AX foci within the nucleus of each cell is counted. An increase in the number of foci indicates a higher level of DNA double-strand breaks.

Ex Vivo Patient-Derived Xenograft (PDX) Testing

The efficacy of this compound in a more clinically relevant setting can be assessed using freshly excised patient-derived tumor grafts.

  • Tumor Preparation: Freshly excised PDX tumors are fragmented.

  • Treatment: The tumor fragments are placed in a 96-well format and treated with a range of this compound concentrations for several days (e.g., 5 days).

  • Viability Assessment: Cell viability within the tumor fragments is measured using an assay such as Cell Titer-Glo®.

  • Data Analysis: Dose-response curves are generated to determine the IC₅₀ of this compound in the PDX model.

Clinical Development

This compound is currently being evaluated in a Phase 1a clinical trial (NCT05933265) in patients with advanced solid tumors. The primary objectives of this study are to assess the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of this compound. The trial employs a Bayesian Optimal Interval (BOIN) design to guide dose escalation. Patients receive this compound as an intravenous infusion on days 1 and 8 of a 21-day cycle.

Conclusion

This compound is a promising novel anticancer agent with a well-defined chemical structure and a unique mechanism of action that exploits the vulnerabilities of cancer cells with deficient DNA damage repair pathways. Its potent in vitro and in vivo activity, coupled with a favorable pharmacokinetic profile, supports its continued clinical development for the treatment of a variety of solid tumors. The ongoing Phase 1a clinical trial will provide crucial data on its safety and efficacy in human patients, paving the way for future studies in targeted patient populations.

References

An In-depth Technical Guide to the Molecular Targets of LP-184

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: LP-184, a novel acylfulvene analog, represents a promising next-generation therapeutic agent in oncology. This document provides a comprehensive overview of its molecular targets, mechanism of action, and the preclinical and clinical data supporting its development. It is intended to serve as a technical resource for professionals in the field of cancer research and drug development.

Introduction: The Acylfulvene Class and this compound

This compound is a fully synthetic small molecule belonging to the acylfulvene class of cytotoxic agents.[1][2] Acylfulvenes are functionalized analogs derived from illudins, a class of naturally occurring sesquiterpenoids.[3] These compounds are known for their potent antitumor activity, which stems from their ability to alkylate DNA, forming adducts that obstruct DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[3] this compound has been engineered to optimize its therapeutic profile, enhancing its tumor selectivity and efficacy, particularly in cancers with specific genetic vulnerabilities.[4] It is currently advancing through clinical trials for various solid tumors.

Core Mechanism of Action

This compound is a prodrug, meaning it is administered in an inactive form and requires enzymatic activation within the body to exert its therapeutic effect. This bioactivation is a key element of its tumor-selective targeting strategy.

Enzymatic Activation by Prostaglandin Reductase 1 (PTGR1)

The primary enzyme responsible for the activation of this compound is Prostaglandin Reductase 1 (PTGR1), an oxidoreductase. PTGR1 is frequently overexpressed in a multitude of solid tumor types compared to normal tissues, providing a therapeutic window. The expression of PTGR1 has been shown to be a critical determinant of this compound's efficacy; genetic knockout of PTGR1 in cancer cell lines renders the drug ineffective. This dependency establishes PTGR1 as the primary molecular determinant for this compound's initial activity.

DNA Alkylation and Induction of Double-Strand Breaks

Upon activation by PTGR1, this compound is converted into a highly reactive alkylating metabolite. This active form covalently binds to DNA, specifically alkylating the N3 position of adenine. This interaction creates DNA adducts that lead to the formation of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. The induction of DSBs by this compound has been experimentally verified through assays measuring increased levels of gamma-H2AX (γH2AX), a biomarker for DNA double-strand breaks.

LP-184_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Tumor Cell LP-184_Prodrug This compound (Inactive Prodrug) PTGR1 PTGR1 Enzyme (Overexpressed in Tumor) LP-184_Prodrug->PTGR1 Uptake & Bioactivation Active_Metabolite Active Alkylating Metabolite PTGR1->Active_Metabolite Metabolizes DNA Nuclear DNA Active_Metabolite->DNA Alkylates N3-Adenine DSB DNA Double-Strand Breaks (DSBs) DNA->DSB Causes Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Triggers

Caption: this compound Mechanism of Action.

The Principle of Synthetic Lethality

A cornerstone of this compound's therapeutic strategy is the concept of synthetic lethality. This occurs when a combination of two genetic alterations—in this case, a gene deficiency in the tumor and the action of a drug—leads to cell death, whereas either event alone is non-lethal. This compound is synthetically lethal in cancer cells that have deficiencies in their DNA Damage Repair (DDR) pathways.

Targeting Homologous Recombination Deficiency (HRD)

Healthy cells can efficiently repair the DSBs induced by agents like this compound using the Homologous Recombination (HR) pathway. However, a significant subset of cancers, including many prostate, breast, ovarian, and pancreatic cancers, harbor mutations in key HR pathway genes such as BRCA1, BRCA2, and ATM. These tumors are classified as Homologous Recombination Deficient (HRD).

In HRD cancer cells, the DSBs created by this compound cannot be properly repaired, leading to genomic instability and subsequent apoptosis. This creates a powerful and selective anticancer effect. Depletion of HR components like BRCA2 or ATM has been shown to increase sensitivity to this compound by up to 12-fold.

Other DDR Pathway Targets

Beyond the HR pathway, this compound's efficacy is linked to other DDR mechanisms. Notably, ERCC3-dependent Transcription-Coupled Nucleotide Excision Repair (TC-NER) activity has been identified as another determinant of this compound's synthetic lethality. This suggests that tumors with deficiencies in TC-NER may also be highly susceptible to the drug. Clinical benefit has been observed in patients with tumors harboring mutations in CHK2 and STK11/KEAP1, further broadening the scope of DDR-related molecular targets.

Synthetic_Lethality cluster_normal Normal Cell (HR Proficient) cluster_cancer Cancer Cell (HR Deficient) LP184_Normal This compound Induces DSB HR_Repair HR Pathway Repairs DSB LP184_Normal->HR_Repair Survival_Normal Cell Survival HR_Repair->Survival_Normal LP184_Cancer This compound Induces DSB HR_Deficient HR Pathway is Defective (e.g., BRCA1/2 mutation) LP184_Cancer->HR_Deficient No_Repair DSB Accumulation HR_Deficient->No_Repair Repair Fails Death_Cancer Cell Death (Apoptosis) No_Repair->Death_Cancer

Caption: The principle of synthetic lethality with this compound.

Quantitative Preclinical and Clinical Data

The efficacy of this compound has been quantified across numerous preclinical models and an initial Phase 1a clinical trial.

Table 1: In Vitro and Ex Vivo Potency of this compound
Model TypeCancer Type(s)Key BiomarkerPotency MetricResultCitation(s)
Cancer Cell LinesColon (HT29), Ovarian (OVCAR-3), Prostate (PC-3)Not SpecifiedGI₅₀0.68 µM, 0.6 µM, 0.14 µM
Patient-Derived Xenografts (PDX)Lung, Pancreatic, ProstateHRD+Mean IC₅₀288 nM (Range: 31 - 2900 nM)
HRD+ PDX ModelsVarious Solid TumorsHRD+Comparative Potency6 to 340-fold more potent than Olaparib (PARPi)
Table 2: In Vivo Antitumor Activity of this compound
Model TypeCancer TypeKey BiomarkerResultCitation(s)
PDX ModelsTriple-Negative Breast CancerHRD+Complete, durable tumor regression in 10 models
Mouse XenograftPancreatic CancerATR mutation140% tumor growth inhibition after two cycles
Mouse XenograftPancreatic CancerBRCA1 mutation112% tumor growth inhibition after two cycles
Table 3: Phase 1a Clinical Trial (NCT05933265) Key Outcomes
ParameterDescriptionValueCitation(s)
Patient Population63 patients with advanced relapsed/refractory solid tumorsN/A
Dosing RegimenIV infusion on Days 1 and 8 of a 21-day cycleN/A
Therapeutic Dose ThresholdDose at which therapeutic concentrations were achieved≥ 0.25 mg/kg
Recommended Phase 2 Dose (RP2D)Established dose for subsequent trials0.39 mg/kg
Clinical Benefit RatePercentage of evaluable patients with disease control48% (at or above therapeutic dose)
Brain PenetranceBrain tumor to plasma concentration ratio0.2 (vs. 0.1 for temozolomide)

Experimental Protocols and Methodologies

The following sections detail the methodologies used in key experiments to characterize the activity of this compound.

Cell Viability and IC₅₀ Determination
  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀/GI₅₀).

  • Cell Lines: A diverse panel of cancer cell lines, including isogenic pairs with and without specific DDR gene knockouts (e.g., DLD1-WT and DLD1-BRCA2 KO).

  • Protocol:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • A serial dilution of this compound is prepared, with concentrations typically ranging from nanomolar to micromolar.

    • Cells are treated with the various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

    • The plates are incubated for a specified period, typically 72 hours.

    • Cell viability is assessed using a metabolic assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is read on a plate reader, and the data is normalized to the vehicle control. IC₅₀ values are calculated using non-linear regression analysis.

Experimental_Workflow_IC50 Start Start: Seed Cells in 96-well Plates Prepare Prepare this compound Serial Dilutions Start->Prepare Treat Treat Cells with this compound and Vehicle Control Prepare->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Add CellTiter-Glo® Reagent Incubate->Assay Read Measure Luminescence Assay->Read Analyze Normalize Data and Calculate IC₅₀ Read->Analyze End End: Determine Potency Analyze->End

Caption: Workflow for cell viability (IC₅₀) determination.
DNA Double-Strand Break (DSB) Induction Assay

  • Objective: To visually and quantitatively confirm that this compound induces DSBs in cancer cells.

  • Protocol (Immunofluorescence for γH2AX):

    • Cancer cells (e.g., DLD1 and DLD1-BRCA2 KO) are cultured on coverslips.

    • Cells are treated with a fixed concentration of this compound (e.g., 400 nmol/L), a positive control (e.g., etoposide), or a vehicle control for 24 hours.

    • After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

    • Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).

    • A fluorescently labeled secondary antibody is then applied.

    • Nuclei are counterstained with DAPI.

    • Coverslips are mounted on slides and imaged using a fluorescence microscope.

    • The number and intensity of γH2AX foci per nucleus are quantified using image analysis software to measure the extent of DSB formation.

Phase 1a Clinical Trial Design (NCT05933265)
  • Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of this compound in patients with advanced solid tumors.

  • Study Design: An open-label, multicenter, non-randomized, dose-escalation study.

  • Methodology:

    • Patient Enrollment: Patients with advanced or metastatic solid tumors who have relapsed or are refractory to standard therapy are enrolled.

    • Dose Escalation: A Bayesian Optimal Interval (BOIN) design is used to guide dose escalation. This is an adaptive design that allows for more accurate and efficient determination of the MTD. Patients are enrolled in cohorts and receive escalating doses of this compound.

    • Treatment Cycle: this compound is administered as an intravenous infusion on Day 1 and Day 8 of a 21-day cycle.

    • Assessments: Patients are continuously monitored for safety (adverse events), tolerability, and signs of clinical activity. Pharmacokinetic profiles of this compound and its metabolites are characterized from plasma samples.

    • Endpoint Determination: The Safety Review Committee evaluates data from all cohorts to determine the MTD and establish the RP2D for future Phase 2 studies.

Conclusion and Future Directions

This compound is a precision oncology agent with a distinct dual-targeting mechanism. Its efficacy is initiated by the tumor-specific overexpression of the enzyme PTGR1 and powerfully actualized through synthetic lethality in cancer cells with deficiencies in DNA Damage Repair pathways, most notably Homologous Recombination. Preclinical data demonstrate nanomolar potency and significant in vivo tumor regression. Early clinical data from the Phase 1a trial have established a favorable safety profile and confirmed signs of antitumor activity, supporting a recommended Phase 2 dose of 0.39 mg/kg.

Future research and clinical development will focus on:

  • Biomarker-Driven Trials: Advancing this compound into Phase 1b/2 studies in biomarker-selected patient populations, such as TNBC and NSCLC with known DDR mutations.

  • Combination Therapies: Exploring synergistic combinations, particularly with PARP inhibitors, to overcome resistance and enhance efficacy in HRD tumors.

  • CNS Cancers: Leveraging its favorable brain penetrance to develop this compound (as STAR-001) for primary and metastatic brain cancers like glioblastoma.

The continued investigation of this compound holds significant promise for addressing critical unmet needs in the treatment of a wide range of difficult-to-treat solid tumors.

References

The Core Mechanism of LP-184 Activation by Prostaglandin Reductase 1 (PTGR1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel Anti-Cancer Prodrug

For Immediate Release

This technical guide provides a comprehensive overview of LP-184, a novel acylfulvene-derived prodrug with potent anti-cancer activity. Targeted at researchers, scientists, and drug development professionals, this document details the core mechanism of this compound's activation by prostaglandin reductase 1 (PTGR1), its therapeutic potential in solid tumors, and the experimental framework for its evaluation.

Introduction to this compound and its Mechanism of Action

This compound is a next-generation, tumor-site activated acylfulvene-derived prodrug and alkylating agent.[1] Its anti-cancer activity is contingent on its bioactivation by the enzyme prostaglandin reductase 1 (PTGR1), an oxidoreductase often overexpressed in various solid tumors compared to normal tissues.[1][2][3] This selective activation provides a therapeutic window, enhancing tumor-specific cytotoxicity while minimizing effects on healthy cells.[3]

Upon administration, PTGR1 metabolizes the prodrug this compound into a highly reactive electrophilic intermediate. This active form of this compound then covalently binds to and alkylates DNA, primarily at the N3-adenine position, leading to the formation of DNA adducts and subsequent double-strand breaks. In cancer cells with deficiencies in DNA damage repair (DDR) pathways, such as those with mutations in homologous recombination (HR) genes like BRCA1/2 and ATM, this DNA damage is irreparable, triggering apoptosis and inhibiting tumor cell proliferation. This conditional dependency on both PTGR1 expression and a deficient DDR pathway forms the basis of this compound's synthetic lethality in targeted cancer cells.

The Role of Prostaglandin Reductase 1 (PTGR1)

PTGR1 is a NAD(P)H-dependent oxidoreductase involved in the metabolic inactivation of eicosanoids like prostaglandins and leukotrienes. It belongs to the medium-chain dehydrogenase/reductase superfamily and catalyzes the reduction of the double bond of α/β-unsaturated ketones and alkenals. While its physiological role involves regulating inflammatory pathways, its overexpression in numerous cancer types, including prostate, breast, ovarian, pancreatic, lung, and colon cancers, makes it a compelling target for cancer therapy. The cytotoxicity of this compound is solely dependent on PTGR1, with a robust correlation observed between PTGR1 expression levels and the sensitivity of cancer cell lines to the drug.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's efficacy from various preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
H460Non-Small Cell Lung Cancer< 500
Multiple NSCLC Lines (11 of 19)Non-Small Cell Lung Cancer< 500
NSCLC Panel (19 lines)Non-Small Cell Lung Cancer45 - 1805 (Median: 371)
GBM Cell IsolatesGlioblastoma~22 - 310
HT29Colon Cancer680
OVCAR-3Ovarian Cancer600
AsPC-1Pancreatic Cancer16000
PC-3Prostate Cancer140

Table 2: Ex Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

Cancer TypeGenetic ProfileMean IC50 (nM)Reference
Lung, Pancreatic, ProstateHRD+288 (Range: 31 - 2900)
Lung, Pancreatic, ProstateATM, ATR, BRCA1 mutations~60

Table 3: Phase 1a Clinical Trial (NCT05933265) Key Findings

ParameterFindingReference
Primary Endpoints Met all primary endpoints for safety, tolerability, and pharmacokinetics.
Patient Population 63 patients with advanced relapsed or refractory solid tumors.
Dosing Schedule Administered on Days 1 and 8 of a 21-day cycle.
Safety Profile Favorable, with predominantly Grade 1 or 2 adverse events (nausea, vomiting). No dose-limiting toxicities in most cohorts.
Therapeutic Concentration Achieved at dose levels of 0.25 mg/kg and above.
Recommended Phase 2 Dose (RP2D) 0.39 mg/kg.
Clinical Benefit Observed in 48% of evaluable patients at or above the therapeutic dose threshold.
Disease Control Rate 48% (10/21) of evaluable patients after two cycles.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

Cell Viability and IC50 Determination
  • Cell Lines and Culture: Human cancer cell lines (e.g., NSCLC, GBM) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with this compound across a range of concentrations (e.g., 14 nM to 10 μM) in triplicate for 72 hours. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Viability Assay: Cell viability is measured using a fluorescent or luminescent assay, such as Promega's CellTiter-Fluor™ or CellTiter-Glo®.

  • Data Analysis: Dose-response curves are generated, and IC50 values (the concentration of the drug that inhibits cell growth by 50%) are calculated using software like GraphPad Prism.

Patient-Derived Xenograft (PDX) Ex Vivo Viability Assay
  • Tumor Processing: Freshly excised patient-derived tumor grafts are fragmented.

  • Treatment: Tumor fragments are placed in a 96-well format and treated with this compound across a wide concentration range (e.g., 5.5 nM to 36.45 µM) in triplicate for 5 days.

  • Proliferation Measurement: Cell proliferation is quantified using the CellTiter-Glo® assay.

  • IC50 Calculation: Drug sensitivity is determined by generating dose-response curves and calculating IC50 values.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., H460 NSCLC cells) are subcutaneously injected to establish tumors.

  • Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and vehicle control groups. This compound or vehicle is administered, typically via intraperitoneal injection, on a defined schedule.

  • Efficacy Evaluation: Tumor volume is measured regularly to assess tumor growth inhibition. Animal survival is also monitored.

DNA Double-Strand Break (DSB) Analysis
  • Cell Treatment: Cancer cell lines (e.g., DLD1 and its isogenic BRCA2 KO) are treated with this compound (e.g., 400 nM) or a vehicle control for a specified time (e.g., 24 hours).

  • Immunofluorescence: Cells are fixed, permeabilized, and stained with antibodies against DSB markers, such as γH2AX.

  • Imaging and Quantification: The number of DSB foci per nucleus is quantified using high-content imaging and analysis systems.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows related to this compound.

This compound Activation and DNA Damage Pathway```dot

LP184_Activation_Pathway cluster_Extracellular Extracellular LP-184_Prodrug This compound (Prodrug) LP-184_Prodrug_Internal LP-184_Prodrug_Internal LP-184_Prodrug->LP-184_Prodrug_Internal Cellular Uptake

Caption: The dual requirement of high PTGR1 and DDR deficiency for this compound-induced synthetic lethality.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a clear, biomarker-driven mechanism of action. The selective activation by PTGR1 in tumors, coupled with its synthetic lethality in DDR-deficient cancers, provides a strong rationale for its continued clinical development. The favorable safety profile and signs of anti-tumor activity in the Phase 1a trial are encouraging.

Future research will likely focus on:

  • Biomarker Refinement: Further validating PTGR1 expression and specific DDR mutations as predictive biomarkers for patient stratification.

  • Combination Therapies: Exploring synergistic combinations, such as with PARP inhibitors, to enhance efficacy and overcome potential resistance mechanisms. Planned Phase 1b/2 trials will investigate this compound in combination with olaparib in triple-negative breast cancer and with or without immunotherapy in non-small cell lung cancer.

  • Expansion to Other Tumor Types: Investigating the efficacy of this compound in other solid tumors characterized by high PTGR1 expression and DDR deficiencies.

This technical guide provides a foundational understanding of this compound's core mechanisms. As research progresses, a deeper insight into its clinical applications and potential to address unmet needs in oncology is anticipated.

References

LP-184: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of LP-184, a novel small molecule acylfulvene prodrug under investigation for the treatment of various solid tumors. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's mechanism of action, its disposition in the body, and the preclinical and clinical evidence supporting its therapeutic potential.

Introduction

This compound is a next-generation alkylating agent that demonstrates synthetic lethality in cancer cells with specific DNA damage repair (DDR) deficiencies.[1][2][3] Its innovative mechanism of action, which involves tumor-specific activation, offers the potential for a wider therapeutic window compared to traditional chemotherapeutics. This guide will detail the core pharmacologic characteristics of this compound, summarizing key data from preclinical and clinical studies.

Pharmacodynamics: The Engine of this compound's Anti-Cancer Activity

The anti-tumor effect of this compound is driven by a targeted mechanism that exploits the unique biology of cancer cells.

Mechanism of Action: A Two-Step Activation Leading to DNA Damage

This compound is a prodrug that requires bioactivation by the enzyme Prostaglandin Reductase 1 (PTGR1).[1][4] Many cancer types exhibit elevated levels of PTGR1, leading to the selective conversion of this compound into its active, highly cytotoxic metabolite within the tumor microenvironment. This active metabolite then forms covalent adducts with DNA, primarily at the N3-adenine position, leading to irreparable DNA damage and subsequent cancer cell death.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell LP-184_prodrug This compound (Prodrug) LP-184_prodrug_inside This compound LP-184_prodrug->LP-184_prodrug_inside Cellular Uptake PTGR1 PTGR1 Enzyme (Overexpressed in Cancer) LP-184_prodrug_inside->PTGR1 Active_Metabolite Active Cytotoxic Metabolite PTGR1->Active_Metabolite Bioactivation DNA Nuclear DNA Active_Metabolite->DNA Alkylation DNA_Adduct DNA Adduct Formation (Irreparable Damage) DNA->DNA_Adduct Apoptosis Apoptosis DNA_Adduct->Apoptosis

This compound's mechanism of action from prodrug to apoptosis.
Synthetic Lethality in DDR-Deficient Tumors

A key aspect of this compound's pharmacodynamics is its synthetic lethal interaction with deficiencies in the DNA damage repair pathways, particularly the Homologous Recombination (HR) and Nucleotide Excision Repair (NER) pathways. Cancer cells with mutations in genes such as BRCA1/2, ATM, and ERCC3 are highly dependent on remaining DDR pathways for survival. By inducing a specific type of DNA damage that these compromised cells cannot efficiently repair, this compound selectively eliminates tumor cells while sparing healthy cells with intact DDR machinery. Preclinical studies have demonstrated that depletion of key HR components like BRCA2 or ATM can increase sensitivity to this compound by up to 12-fold.

Combination Therapy with Spironolactone

Preclinical research has identified a synergistic effect between this compound and spironolactone, a diuretic. Spironolactone has been shown to inhibit the NER pathway by promoting the degradation of the ERCC3 protein. This acquired NER deficiency sensitizes cancer cells to this compound, leading to a more potent anti-tumor effect. In preclinical models of glioblastoma, the combination of this compound and spironolactone resulted in a significant survival benefit. This has led to the planned investigation of this combination in a Phase 1b/2a clinical trial for recurrent glioblastoma.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Understanding the pharmacokinetic profile of this compound is crucial for optimizing its dosing and ensuring effective therapeutic concentrations at the target site.

Preclinical Pharmacokinetics in Mice

A study in mice with glioblastoma xenografts provided key insights into the preclinical pharmacokinetics of this compound following a single intravenous bolus of 4 mg/kg. The results demonstrated favorable distribution to the brain and tumor tissue.

ParameterPlasmaBrainBrain Tumor
Cmax (ng/mL) 2050 ± 212303 ± 53.7916 ± 141
Tmax (h) 0.0830.0830.25
AUC0-t (ngh/mL) 674 ± 10375.3 ± 13.2134 ± 21.5
AUC0-inf (ngh/mL) 682 ± 10580.1 ± 14.3145 ± 23.8
Half-life (t1/2) (h) 0.43 ± 0.070.52 ± 0.090.61 ± 0.11
Brain/Plasma AUC Ratio 0.12
Brain Tumor/Plasma AUC Ratio 0.21

Data presented as mean ± SEM (n=3). Source: ResearchGate.

These data indicate that this compound can effectively cross the blood-brain barrier, a critical characteristic for treating brain tumors like glioblastoma. The concentration of this compound in the brain tumor was found to be higher than in healthy brain tissue, suggesting preferential accumulation in the tumor.

Experimental_Workflow_Preclinical_PK cluster_animal_phase Animal Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Single IV Bolus (4 mg/kg this compound) to Mice with GBM Xenografts Collection Serial Collection of Plasma, Brain, and Brain Tumor Tissue Dosing->Collection LCMS LC-MS/MS Analysis to Quantify This compound Concentrations Collection->LCMS PK_Parameters Calculation of Cmax, Tmax, AUC, t1/2 LCMS->PK_Parameters

Workflow for preclinical pharmacokinetic analysis of this compound.
Clinical Pharmacokinetics: Phase 1a Trial Insights

A Phase 1a, open-label, multicenter, non-randomized dose-escalation study (NCT05933265) was conducted in 63 patients with advanced solid tumors, including glioblastoma, to evaluate the safety, tolerability, and pharmacokinetics of this compound.

Key Findings:

  • Dosing Regimen: this compound was administered as an intravenous infusion on Days 1 and 8 of a 21-day cycle.

  • Therapeutic Concentrations: Therapeutic drug levels were achieved at dose levels of 0.25 mg/kg and higher.

  • Recommended Phase 2 Dose (RP2D): Based on the safety and pharmacokinetic data, the recommended Phase 2 dose was established at 0.39 mg/kg.

  • Safety Profile: this compound demonstrated a favorable safety profile with most adverse events being mild (Grade 1-2 nausea and vomiting), and no dose-limiting toxicities were observed in the majority of cohorts.

While detailed human pharmacokinetic parameters from this study are not yet publicly available, the trial successfully identified a safe and effective dose for further clinical investigation.

Clinical Efficacy: Early Signals of Anti-Tumor Activity

The Phase 1a trial provided encouraging preliminary evidence of this compound's anti-tumor activity across a range of solid tumors.

Efficacy Highlights:

  • Clinical Benefit: A clinical benefit was observed in 48% of evaluable patients who received therapeutic exposures of this compound.

  • Durable Responses: Several patients remained on treatment for over six months, with one non-small cell lung cancer (NSCLC) patient with DDR mutations continuing for nearly two years.

  • Broad Activity: Clinical benefit was noted in multiple tumor types, including glioblastoma, gastrointestinal stromal tumor, thymic carcinoma, colon cancer, and NSCLC.

  • Biomarker Correlation: The use of Lantern Pharma's proprietary AI platform, RADR®, helped to identify a correlation between clinical benefit and the presence of DDR mutations, such as those in CHK2, ATM, and STK11/KEAP1.

Experimental Protocols: A Glimpse into the Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. While exhaustive protocols are beyond the scope of this guide, this section outlines the core methodologies employed in the key studies cited.

Preclinical In Vivo Pharmacokinetic Study
  • Animal Model: Mice bearing orthotopic glioblastoma xenografts.

  • Drug Administration: A single intravenous bolus injection of this compound at a dose of 4 mg/kg.

  • Sample Collection: Blood, brain, and brain tumor tissues were collected at multiple time points post-administration.

  • Bioanalysis: this compound concentrations in the collected tissues were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, were calculated using non-compartmental analysis.

Phase 1a Clinical Trial (NCT05933265)
  • Study Design: An open-label, multicenter, non-randomized, dose-escalation "basket" trial.

  • Patient Population: 63 adult patients with advanced, relapsed, or refractory solid tumors.

  • Treatment Plan: Intravenous infusion of this compound on Days 1 and 8 of a 21-day cycle.

  • Primary Objectives: To evaluate the safety and tolerability of this compound, determine the maximum tolerated dose (MTD), and establish the recommended Phase 2 dose (RP2D).

  • Pharmacokinetic Sampling: Serial blood samples were collected from patients to determine the pharmacokinetic profile of this compound in humans.

  • Efficacy Assessment: Tumor responses were evaluated according to standard oncology criteria.

  • Biomarker Analysis: Lantern Pharma's RADR® AI platform was utilized to analyze genomic data from patients to identify potential predictive biomarkers of response.

Phase_1a_Trial_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors) Enrollment Enrollment (n=63) Patient_Screening->Enrollment Dose_Escalation Dose Escalation Cohorts (IV this compound on Day 1 & 8 of 21-day cycle) Enrollment->Dose_Escalation Safety_Monitoring Safety & Tolerability Monitoring (Primary Endpoint) Dose_Escalation->Safety_Monitoring PK_Sampling Pharmacokinetic Blood Sampling Dose_Escalation->PK_Sampling Efficacy_Assessment Tumor Response Assessment Dose_Escalation->Efficacy_Assessment Biomarker_Analysis Biomarker Analysis (RADR® AI Platform) Dose_Escalation->Biomarker_Analysis Data_Analysis Data Analysis (MTD & RP2D Determination) Safety_Monitoring->Data_Analysis PK_Sampling->Data_Analysis Efficacy_Assessment->Data_Analysis Biomarker_Analysis->Data_Analysis

High-level workflow of the this compound Phase 1a clinical trial.

Conclusion

This compound is a promising novel anti-cancer agent with a well-defined mechanism of action and a favorable pharmacokinetic profile. Its ability to be selectively activated in tumor cells and its synthetic lethal interaction with common DNA damage repair deficiencies provide a strong rationale for its continued development. The recently completed Phase 1a clinical trial has established a recommended dose for further studies and has shown encouraging signs of clinical activity in a variety of difficult-to-treat solid tumors. Future clinical trials, including combination studies with agents like spironolactone, will be crucial in further defining the therapeutic potential of this compound in the treatment of cancer.

References

LP-184 for glioblastoma (GBM) preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to LP-184 in Preclinical Glioblastoma (GBM) Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with standard-of-care therapies offering limited efficacy, particularly in patients with O-6-methylguanine-DNA methyltransferase (MGMT) promoter-unmethylated, temozolomide-resistant tumors.[1][2] this compound is a next-generation, acylfulvene-derived small molecule prodrug that represents a promising therapeutic avenue.[1][3] Activated by the oxidoreductase PTGR1, which is frequently overexpressed in GBM, this compound functions as a DNA alkylating agent, inducing damage that is repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[4] This mechanism allows this compound to be effective irrespective of MGMT status, a primary driver of temozolomide resistance.

Preclinical studies have demonstrated this compound's potent, low-nanomolar cytotoxicity against a range of GBM cell lines and patient-derived models. The agent shows favorable central nervous system (CNS) pharmacokinetics, achieving significant concentrations in brain and tumor tissue. Furthermore, a synthetic lethality approach combining this compound with spironolactone, an FDA-approved drug that inhibits TC-NER by promoting the degradation of the ERCC3 protein, has been shown to dramatically enhance its anti-tumor effects. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanistic pathways associated with this compound for the treatment of glioblastoma.

Core Mechanism of Action

This compound is a prodrug that requires activation by Prostaglandin Reductase 1 (PTGR1), an enzyme found to be elevated in GBM tumor samples compared to normal brain tissue. Upon activation, this compound becomes a potent alkylating agent that primarily methylates adenine at the N3-position, leading to DNA damage and subsequent cell death. Unlike temozolomide, whose efficacy is limited by MGMT-mediated DNA repair, the N3-adenine lesions created by this compound are not repaired by MGMT. Instead, this damage is primarily addressed by the TC-NER pathway. This distinct mechanism makes this compound a promising candidate for treating temozolomide-resistant GBM.

LP184_Mechanism cluster_cell GBM Cell cluster_repair DNA Repair Pathway LP184_prodrug This compound (Prodrug) PTGR1 PTGR1 Enzyme (Overexpressed in GBM) LP184_prodrug->PTGR1 Activation LP184_active Active this compound PTGR1->LP184_active DNA Nuclear DNA LP184_active->DNA Alkylates DNA_damage N3-Adenine Alkylation (DNA Damage) DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis TCNER TC-NER Pathway (e.g., ERCC3) DNA_damage->TCNER Triggers DNA_repair DNA Repair TCNER->DNA_repair Cell_survival Cell Survival DNA_repair->Cell_survival

Diagram 1: this compound activation and mechanism of action in GBM cells.

Quantitative Data Presentation

In Vitro Efficacy

This compound has demonstrated potent cytotoxicity across a variety of GBM models, including established cell lines, temozolomide-resistant lines, and patient-derived neurospheres. The half-maximal inhibitory concentration (IC₅₀) values are consistently in the low nanomolar range.

Cell Model TypeSpecific Model(s)Key CharacteristicsThis compound IC₅₀ (nM)Reference(s)
GBM Cell Lines 4 NCI-60 LinesStandard Lines286 (mean)
U87, M1123, Mayo39Used in combination studiesSee combination table
TMZ-Resistant LN-18MGMT Expressing46
GBM PDX ModelMGMT Expressing209 (~5000x more potent than TMZ)
Neurospheres M1123Patient-Derived151
Low Passage IsolatePatient-Derived306
Multiple Isolates VariousCell lines, PDX-derived, neurospheres~22 - 310 (range)
In Vivo Pharmacokinetics (Mouse Models)

Pharmacokinetic studies in mice bearing GBM xenografts confirm that intravenously administered this compound effectively crosses the blood-brain barrier and accumulates in brain and tumor tissue at concentrations exceeding its in vitro IC₅₀ values.

ParameterValueComparisonReference(s)
Brain Cₘₐₓ 839 nmol/L-
Tumor Cₘₐₓ 2,530 nmol/L-
AUC Brain/Plasma Ratio 0.11-
AUC Tumor/Plasma Ratio 0.2Favorable accumulation in tumor
Brain Tumor/Plasma Ratio 0.2Higher than Temozolomide (0.1)
In Vivo Efficacy (Xenograft Mouse Models)

This compound treatment led to significant tumor regression and prolonged survival in both subcutaneous and orthotopic (intracranial) GBM xenograft models.

Model TypeCell LineTreatment RegimenOutcomeReference(s)
Subcutaneous U87 and M1123Not specified>106% tumor growth inhibition
U87 and M11234mg/kg, i.v.Complete regression in 5/5 (U87) and 3/6 (M1123) mice
U87IV, 2 cycles>85% reduction in tumor volume
Orthotopic U87Not specifiedStatistically significant (p < 0.0001) extension of median survival
M1123Not specifiedStatistically significant (p < 0.0001) extension of median survival
Combination Therapy with Spironolactone

The combination of this compound with spironolactone, which inhibits the TC-NER pathway, results in a synergistic increase in anti-tumor activity.

Study TypeCell Line(s)Spironolactone EffectOutcomeReference(s)
In Vitro M1123, Mayo39, U87Co-treatment (5 or 25 µM)3 to 6-fold decrease in this compound IC₅₀
In Vivo (s.c.) U87This compound + SpironolactoneDurable complete regression in 4/5 mice vs. recurrence in 5/5 mice on this compound alone

Synthetic Lethality and Pathway Sensitization

The efficacy of this compound is significantly enhanced in tumors with deficiencies in the TC-NER pathway. This creates a synthetic lethal interaction where the cell cannot survive the combination of this compound-induced DNA damage and a compromised repair mechanism. Spironolactone exploits this by inducing the degradation of ERCC3, a critical helicase in the TC-NER complex. This acquired vulnerability sensitizes GBM cells to this compound, providing a strong rationale for combination therapy. Bioinformatic analyses have also associated this compound sensitivity with EGFR signaling pathways and low baseline expression of NER genes like ERCC3.

Synthetic_Lethality cluster_lethality Combined Effect LP184 This compound DNA_Damage DNA Damage (N3-Adenine Adducts) LP184->DNA_Damage TCNER TC-NER Pathway DNA_Damage->TCNER Is repaired by Repair_Fail DNA Repair Failure DNA_Damage->Repair_Fail ERCC3 ERCC3 Protein ERCC3->TCNER Is essential for ERCC3_Deg ERCC3 Degradation Spironolactone Spironolactone Spironolactone->ERCC3 Induces Degradation Apoptosis Synergistic Apoptosis Repair_Fail->Apoptosis

Diagram 2: Synthetic lethality of this compound and Spironolactone.

Experimental Protocols

The preclinical evaluation of this compound involved a range of standard and advanced methodologies to establish efficacy, mechanism, and pharmacokinetic properties.

Cell Viability and DNA Damage Assays
  • Cell Models : Experiments utilized established GBM cell lines (e.g., U87), primary patient-derived xenograft (PDX) cells, and patient-derived neurospheres to model the heterogeneity of GBM.

  • Viability Assays : To determine IC₅₀ values, cells were exposed to varying concentrations of this compound, with or without spironolactone. Cell viability was measured using standard methods.

  • Clonogenic Assays : The effect on cancer stem-like cells was assessed using limiting dilution neurosphere assays, which measure the capacity of single cells to form new neurospheres after treatment.

  • DNA Damage and Apoptosis : The induction of DNA damage and apoptosis was confirmed via immunoblotting for key proteins in the DNA damage response pathway and by measuring caspase activation.

Animal Models
  • Subcutaneous Xenografts : Human GBM cells (e.g., U87, M1123) were injected subcutaneously into immunodeficient mice. Tumor volume was measured over time to assess the anti-tumor activity of systemically administered this compound. This model is used for initial efficacy and combination studies.

  • Orthotopic (Intracranial) Xenografts : To better model clinical GBM, human GBM cells were implanted directly into the brains of immunodeficient mice. The primary endpoint for these studies was overall survival, which was compared between treatment and control groups.

Pharmacokinetic (PK) Analysis
  • Procedure : SCID mice bearing GBM xenografts received a single intravenous (i.v.) infusion of this compound (e.g., 4 mg/kg).

  • Sample Collection : At various time points post-infusion, blood (plasma), brain, and tumor tissues were collected.

  • Analysis : The concentration of this compound in each sample was quantified to determine key PK parameters, including maximum concentration (Cₘₐₓ) and the area under the curve (AUC), which is used to calculate brain/plasma and tumor/plasma distribution ratios.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_combo Combination Strategy start_vitro GBM Cell Lines & Patient-Derived Models viability Cell Viability Assays (Determine IC50) start_vitro->viability dna_damage DNA Damage & Apoptosis Assays start_vitro->dna_damage subq Subcutaneous Xenografts (Tumor Volume) viability->subq Promising Results Lead To spiro_vitro In Vitro Sensitization (this compound + Spironolactone) viability->spiro_vitro start_vivo Immunodeficient Mice start_vivo->subq ortho Orthotopic Xenografts (Survival) start_vivo->ortho pk Pharmacokinetics (Drug Distribution) start_vivo->pk subq->ortho Promising Results Lead To spiro_vivo In Vivo Synergy (this compound + Spironolactone) subq->spiro_vivo

Diagram 3: Preclinical experimental workflow for this compound in GBM.

Conclusion and Future Directions

The comprehensive preclinical data establish this compound as a highly promising therapeutic agent for glioblastoma. Its ability to penetrate the blood-brain barrier, its efficacy in temozolomide-resistant models, and its unique mechanism of action differentiate it from current standards of care. The synthetic lethal strategy with spironolactone offers a compelling and readily translatable approach to enhance its therapeutic index.

Based on this robust preclinical evidence, this compound has received Fast Track and Orphan Drug designations from the FDA for the treatment of glioblastoma. It is currently being evaluated in a Phase 1a clinical trial for advanced solid tumors, including GBM (NCT05933265), to establish its safety, tolerability, and maximum tolerated dose. Future clinical trials are planned to assess this compound both as a monotherapy and in combination with spironolactone specifically in patients with recurrent GBM. These trials will be critical in translating the significant preclinical promise of this compound into a viable and effective therapy for patients with this devastating disease.

References

investigating LP-184 in pancreatic cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the Preclinical Efficacy and Mechanism of Action of a Novel Anti-Cancer Agent

For Immediate Release

This technical guide provides an in-depth analysis of the novel acylfulvene analog, LP-184, and its significant anti-tumor activity in pancreatic cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical data and mechanisms underpinning this promising therapeutic candidate.

Core Findings

This compound, a novel, synthetically lethal small molecule, has demonstrated potent and selective cytotoxicity against pancreatic cancer cells, particularly those harboring DNA Damage Repair (DDR) deficiencies.[1][2][3] Its activation is critically dependent on the enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in various solid tumors, including pancreatic cancer.[4][5] This unique mechanism of action provides a targeted therapeutic window, enhancing efficacy in cancer cells while potentially sparing normal tissues.

Preclinical studies have shown that this compound induces significant tumor regression in pancreatic cancer models. In vivo mouse models demonstrated over 90% tumor shrinkage over an 8-week period, a stark contrast to the more than eleven-fold increase in tumor volume observed in untreated models. Furthermore, in patient-derived xenograft (PDX) models, this compound has shown 20 to 400 times higher potency compared to the standard-of-care chemotherapy, gemcitabine.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in pancreatic cancer models.

MetricFindingCell Lines/ModelsSource
In Vitro Cytotoxicity (IC50) Sub-100nM range in sensitive cell linesPancreatic cancer cell lines with high PTGR1 expression
In Vivo Tumor Growth Inhibition >90% tumor shrinkage over 8 weeksIn-vivo mouse models of pancreatic cancer
Comparative Potency 20x to 400x more potent than gemcitabinePancreatic PDX models
Sensitivity in DDR-Deficient Tumors 2x greater sensitivityPancreatic tumors with DNA-damage repair deficiencies

Table 1: Summary of this compound Efficacy in Pancreatic Cancer Models

Pancreatic Cancer Model TypeKey FindingsReference
Cell Lines High sensitivity in PTGR1-expressing lines; CRISPR-mediated knockout of PTGR1 abrogates sensitivity.
Patient-Derived Xenografts (PDX) Marked tumor growth inhibition in models with ATR, BRCA1, and BRCA2 mutations.
Ex Vivo PDX Tumors DDR-deficient tumors are more sensitive to this compound than DDR-proficient tumors.

Table 2: Efficacy of this compound Across Different Pancreatic Cancer Model Systems

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is metabolically activated by PTGR1 into a potent DNA alkylating agent. This active metabolite forms covalent adducts with DNA, leading to double-strand breaks. In cancer cells with deficient DDR pathways (e.g., mutations in BRCA1, BRCA2, ATM, or ATR), the accumulation of DNA damage triggers apoptosis and cell death. This synthetic lethal interaction makes this compound particularly effective against these hard-to-treat cancers.

LP184_Mechanism cluster_cell Cancer Cell LP184 This compound (Prodrug) Active_Metabolite Active Alkylating Metabolite LP184->Active_Metabolite Activation by DNA_Damage DNA Double-Strand Breaks Active_Metabolite->DNA_Damage Causes PTGR1 PTGR1 Active_Metabolite->PTGR1 Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to PTGR1->Active_Metabolite DDR Deficient DNA Damage Repair (e.g., BRCA1/2, ATM mutations) DDR->DNA_Damage Fails to Repair

Caption: Mechanism of action of this compound in cancer cells.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the key methodologies employed in the investigation of this compound.

Cell Line Maintenance

Pancreatic cancer cell lines such as Capan-1, Panc1, MiaPaCa2, Panc03.27, and Hs766t were acquired from the American Type Culture Collection and maintained in appropriate media as per the supplier's recommendations.

In Vitro Cytotoxicity Assays

To determine the half-maximal inhibitory concentration (IC50) of this compound, pancreatic cancer cell lines were seeded in 96-well plates. Following cell adherence, they were treated with escalating doses of this compound for a specified duration (e.g., 72 hours). Cell viability was subsequently assessed using standard assays such as CellTiter-Glo® (Promega) or MTT.

CRISPR-Cas9 Gene Editing

To validate the role of PTGR1, CRISPRi (interference) was used to deplete PTGR1 in pancreatic adenocarcinoma cell lines like Panc 03.27 and Capan-1. The loss of PTGR1 expression was confirmed at both the protein and transcript levels. These PTGR1-depleted cells were then subjected to cytotoxicity assays with this compound to assess for changes in sensitivity.

CRISPR_Workflow start Select Pancreatic Cancer Cell Lines (e.g., Panc 03.27) crispr Design and Deliver CRISPRi constructs targeting PTGR1 start->crispr selection Select and Expand PTGR1-depleted clones crispr->selection validation Validate PTGR1 Knockdown (Western Blot, qPCR) selection->validation treatment Treat Wild-Type and PTGR1-depleted cells with this compound validation->treatment analysis Assess Cell Viability and Compare IC50 values treatment->analysis

Caption: Workflow for CRISPR-based validation of PTGR1's role.

Patient-Derived Xenograft (PDX) Models

Low-passage patient-derived pancreatic adenocarcinoma xenografts were utilized for both ex vivo and in vivo studies. For ex vivo analysis, fresh tumor tissues were cultured and treated with this compound to assess sensitivity. For in vivo studies, tumor fragments were implanted into immunocompromised mice. Once tumors reached a specified volume, mice were treated with this compound, and tumor growth was monitored over time.

Future Directions

The compelling preclinical data for this compound has led to its advancement into clinical trials. A first-in-human, Phase 1A trial is currently evaluating the safety and tolerability of escalating doses of this compound in patients with advanced solid tumors, including pancreatic cancer, that have DDR deficiencies. The identification of PTGR1 expression and DDR deficiency as biomarkers will be instrumental in patient selection for future clinical studies. The synergistic potential of this compound with other anticancer agents, such as PARP inhibitors, also warrants further investigation.

References

LP-184 activity in triple-negative breast cancer (TNBC) models

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical activity and mechanism of action of LP-184, a novel small molecule demonstrating significant potential in triple-negative breast cancer (TNBC) models. This technical guide synthesizes the latest preclinical data, experimental methodologies, and the underlying molecular pathways, offering valuable insights for researchers and drug development professionals.

Introduction

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. This compound, a novel acylfulvene-derived small molecule, has emerged as a promising therapeutic candidate. This document provides a comprehensive overview of the preclinical evidence supporting the activity of this compound in TNBC models, with a focus on its mechanism of action, efficacy data from in vitro and in vivo studies, and the experimental protocols used to generate these findings.

Mechanism of Action: Exploiting a Key Vulnerability in TNBC

This compound is a prodrug that requires bioactivation by the enzyme Prostaglandin Reductase 1 (PTGR1).[1] PTGR1 is frequently overexpressed in various solid tumors, including TNBC, as compared to normal tissues.[2] This differential expression provides a therapeutic window, allowing for tumor-selective activation of this compound.

Upon activation by PTGR1, this compound is converted into a highly potent alkylating agent.[1] The active metabolite then covalently binds to DNA, inducing double-strand breaks (DSBs).[3][4] This extensive DNA damage triggers the DNA Damage Response (DDR) pathway.

A significant portion of TNBC tumors harbor deficiencies in DNA repair pathways, particularly the Homologous Recombination (HR) pathway. This inherent weakness makes them highly susceptible to DNA damaging agents. The accumulation of this compound-induced DSBs in these HR-deficient cells overwhelms their compromised repair machinery, leading to synthetic lethality and subsequent cancer cell death.

dot

LP184_Mechanism_of_Action cluster_extracellular cluster_cell TNBC Cell LP184_prodrug This compound (Prodrug) LP184_prodrug_inside This compound (Prodrug) LP184_prodrug->LP184_prodrug_inside Cellular Uptake PTGR1 PTGR1 Enzyme (Overexpressed in TNBC) LP184_prodrug_inside->PTGR1 Bioactivation Active_LP184 Activated this compound (Alkylating Agent) PTGR1->Active_LP184 DNA Nuclear DNA Active_LP184->DNA Alkylation DSB DNA Double-Strand Breaks (DSBs) DNA->DSB DDR DNA Damage Response (DDR) Activation DSB->DDR HR_deficient Deficient Homologous Recombination (HR) Repair DDR->HR_deficient Overwhelms repair capacity Apoptosis Apoptosis (Cell Death) HR_deficient->Apoptosis

Caption: Mechanism of action of this compound in TNBC cells.

Preclinical Efficacy in TNBC Models

The anti-tumor activity of this compound has been evaluated in both in vitro and in vivo models of TNBC, demonstrating potent and selective cytotoxicity.

In Vitro Activity

This compound has shown nanomolar potency in a panel of breast cancer cell lines. In a study utilizing six NCI-60 breast cancer cell lines, the median half-maximal inhibitory concentration (IC50) for this compound was determined to be 327 nM. This indicates a high degree of cytotoxic activity against breast cancer cells in culture.

Table 1: In Vitro Potency of this compound in Breast Cancer Cell Lines

Cell Line PanelNumber of Cell LinesMedian IC50 (nM)Reference
NCI-606327
In Vivo Activity in Patient-Derived Xenograft (PDX) Models

The efficacy of this compound has been further validated in clinically relevant patient-derived xenograft (PDX) models of TNBC. These models, derived directly from patient tumors, more accurately recapitulate the heterogeneity and molecular characteristics of human disease.

In a study involving 10 different TNBC PDX models with homologous recombination deficiency (HRD), this compound treatment resulted in complete and durable tumor regression. Notably, this profound anti-tumor effect was observed in both PARP inhibitor-sensitive and PARP inhibitor-resistant models, suggesting that this compound may be effective in patients who have developed resistance to other DNA-damaging agents. The tumor growth inhibition across these 10 models ranged from 107% to 141%, indicating not just a halt in tumor progression but significant tumor shrinkage.

Table 2: In Vivo Efficacy of this compound in TNBC Patient-Derived Xenograft (PDX) Models

Number of PDX ModelsMolecular CharacteristicTreatment RegimenTumor Growth Inhibition (%)OutcomeReference
10Homologous Recombination Deficient (HRD)4mg/kg i.v., (q2d x 5 then 7 days off) x 2 cycles107 - 141Complete and durable regression

One of the specific TNBC PDX models studied was HBCx-28, which is characterized by a BRCA1 loss of heterozygosity (LOH) and a high HRD score of 63. This model was also resistant to the PARP inhibitor olaparib. Treatment with this compound in combination with olaparib showed evidence of re-sensitization to the PARP inhibitor.

Experimental Protocols

To ensure the reproducibility and rigor of the preclinical findings, detailed experimental methodologies are crucial. The following sections outline the key protocols employed in the evaluation of this compound.

Cell Viability Assays

The in vitro cytotoxicity of this compound is typically assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

  • Cell Seeding: Breast cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period, typically 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

dot

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Start seed_cells Seed breast cancer cells in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with serial dilutions of this compound for 72h adhere->treat add_mtt Add MTT reagent and incubate for 2-4h treat->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for a typical cell viability assay.

In Vivo Xenograft Studies

Patient-derived xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer agents.

PDX Model Study Protocol:

  • Tumor Implantation: Fragments of patient-derived TNBC tumors are subcutaneously implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization: Mice with established tumors are randomized into treatment and control groups.

  • Treatment Administration: this compound is administered intravenously at a specified dose and schedule (e.g., 4mg/kg, twice a week for five doses, followed by a seven-day break, repeated for two cycles).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

dot

PDX_Study_Workflow cluster_workflow In Vivo PDX Study Workflow start Start implant Subcutaneously implant TNBC PDX fragments start->implant tumor_growth Monitor tumor growth to palpable size implant->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer this compound (e.g., 4mg/kg i.v.) randomize->treat measure Measure tumor volume regularly treat->measure analyze Calculate tumor growth inhibition measure->analyze end_node End analyze->end_node

Caption: Workflow for in vivo patient-derived xenograft studies.

Conclusion and Future Directions

The preclinical data for this compound in TNBC models are highly encouraging. Its unique mechanism of action, which leverages the high expression of PTGR1 and the inherent DNA repair deficiencies in TNBC, provides a strong rationale for its clinical development. The potent in vitro activity and the remarkable in vivo efficacy, particularly the complete and durable tumor regressions in PDX models, underscore its potential as a transformative therapy for this challenging disease.

Future research will likely focus on further elucidating the biomarkers that predict response to this compound, exploring its efficacy in combination with other anti-cancer agents, and advancing its clinical evaluation in patients with TNBC. The upcoming Phase 1b/2 clinical trial will be a critical step in translating these promising preclinical findings into tangible benefits for patients.

References

LP-184: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-184 is a next-generation acylfulvene, a class of anti-cancer agents known for their unique mechanism of action. It is a systemically administered prodrug that is selectively activated in tumor cells with specific molecular signatures, leading to DNA damage and subsequent cell death. This technical guide provides an in-depth overview of the known solubility and stability characteristics of this compound, along with its mechanism of action and relevant experimental considerations.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

PropertyValueSource
Chemical Name N-hydroxy-N-(methylacylfulvene)urea[1][2]
Molecular Formula C₁₆H₂₀N₂O₄[3]
Molecular Weight 304.34 g/mol [3]
Appearance Light yellow to yellow solid[3]
CAS Number 924835-67-6

Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation development and bioavailability. Based on available data, the solubility of this compound has been characterized primarily in organic solvents.

SolventConcentrationConditionsSource
Dimethyl Sulfoxide (DMSO)100 mg/mL (328.58 mM)Requires sonication. It is noted that hygroscopic DMSO can significantly impact solubility.

Note: Publicly available information regarding the aqueous solubility of this compound at various pH levels is limited. Such data is essential for understanding its behavior in physiological environments and for the development of aqueous-based formulations.

Representative Experimental Protocol for Aqueous Solubility Determination

While specific protocols for this compound are not publicly available, a standard method for determining aqueous solubility of a new chemical entity is the shake-flask method, as outlined below.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers at different pH values.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Citrate buffer (e.g., pH 4.0)

  • Borate buffer (e.g., pH 9.0)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated analytical balance and pH meter

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge and/or filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound powder to vials containing the different aqueous buffers.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Prepare a series of dilutions of the clear supernatant.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • The solubility is reported as the mean concentration of the saturated solution.

Stability Profile

This compound is a prodrug with a notably short in-vivo half-life, which is a key feature of its design to be rapidly metabolized into its active form in target tissues.

ConditionObservationSource
In-Vivo Half-Life Measured in minutes upon injection due to rapid metabolism.
Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureDurationSource
Powder -20°C3 years
4°C2 years
In Solvent (DMSO) -80°C6 months
-20°C1 month

Note: There is a lack of publicly available data on the stability of this compound in aqueous solutions, under different pH and temperature conditions, and its degradation kinetics. Forced degradation studies under stress conditions (acid, base, oxidation, light, heat) would be necessary to identify potential degradation products and pathways.

Representative Experimental Protocol for Stability Assessment in Solution

The following is a general protocol for assessing the stability of a compound like this compound in a solution, typically using an HPLC-based method.

Objective: To evaluate the chemical stability of this compound in a buffered aqueous solution over time.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Aqueous buffer of interest (e.g., PBS at pH 7.4)

  • Temperature-controlled incubator or water bath

  • HPLC system with a UV or mass spectrometry (MS) detector

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a solution of this compound in the desired buffer at a known initial concentration.

  • Aliquot the solution into multiple vials and store them under controlled temperature conditions (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.

  • Immediately analyze the sample by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • The HPLC method should be capable of separating this compound from its potential degradation products.

  • Plot the concentration of this compound versus time to determine the degradation rate. The percentage of this compound remaining at each time point is calculated relative to the initial concentration at time zero.

Mechanism of Action and Activation Pathway

This compound's anti-cancer activity is contingent on its activation within tumor cells that overexpress the enzyme Prostaglandin Reductase 1 (PTGR1). This selective activation is a cornerstone of its therapeutic strategy.

LP184_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell LP184_prodrug This compound (Prodrug) LP184_inside This compound LP184_prodrug->LP184_inside Cellular Uptake PTGR1 PTGR1 Enzyme (Prostaglandin Reductase 1) LP184_inside->PTGR1 Substrate for Active_Metabolite Active Alkylating Metabolite PTGR1->Active_Metabolite Enzymatic Activation DNA Nuclear DNA Active_Metabolite->DNA Nucleophilic Attack DNA_Adduct DNA Adducts (N3-Adenine Alkylation) DNA->DNA_Adduct DSB Double-Strand Breaks DNA_Adduct->DSB Apoptosis Apoptosis DSB->Apoptosis DDR_Deficiency Deficient DNA Damage Repair (e.g., TC-NER, HR) DDR_Deficiency->DSB Repair Inhibition

Caption: this compound activation and mechanism of action in a tumor cell.

Once administered, this compound enters the tumor cells. In cells with high expression of PTGR1, the prodrug is enzymatically converted into a highly reactive alkylating metabolite. This active compound then travels to the nucleus and covalently binds to DNA, primarily at the N3 position of adenine, forming DNA adducts. The formation of these adducts leads to double-strand breaks. In cancer cells with underlying deficiencies in DNA damage repair (DDR) pathways, such as Transcription-Coupled Nucleotide Excision Repair (TC-NER) or Homologous Recombination (HR), this damage cannot be effectively repaired, ultimately triggering apoptosis and cell death.

Experimental Workflow for In Vitro Evaluation

A generalized workflow for the preclinical in vitro assessment of this compound is depicted below. This process is crucial for determining the potency and selectivity of the compound.

in_vitro_workflow Start Start: Select Cancer Cell Lines Characterize Characterize PTGR1 Expression & DDR Pathway Status Start->Characterize Prepare Prepare this compound Stock Solution (e.g., in DMSO) Characterize->Prepare Treat Treat Cells with Serial Dilutions of this compound Prepare->Treat Incubate Incubate for a Defined Period (e.g., 72 hours) Treat->Incubate Assess Assess Cell Viability (e.g., CellTiter-Glo) Incubate->Assess Analyze Data Analysis: Calculate IC₅₀ values Assess->Analyze Correlate Correlate IC₅₀ with PTGR1 & DDR Biomarkers Analyze->Correlate End End: Determine Potency & Selectivity Correlate->End

Caption: A typical workflow for in vitro testing of this compound.

The in vitro evaluation of this compound typically involves a panel of cancer cell lines with varying expression levels of PTGR1 and different DNA damage repair capacities. After treating the cells with a range of this compound concentrations, cell viability is measured to determine the half-maximal inhibitory concentration (IC₅₀). These values are then correlated with the molecular characteristics of the cell lines to validate the proposed mechanism of action and identify sensitive cancer types.

Conclusion

This compound is a promising anti-cancer agent with a well-defined, tumor-selective mechanism of action. While its solubility in organic solvents and storage requirements are documented, a comprehensive understanding of its aqueous solubility and stability under various pharmaceutically relevant conditions is necessary for advanced formulation development and clinical translation. The information and representative protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with this novel therapeutic. Further investigation into the physicochemical properties of this compound will be critical for unlocking its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for LP-184 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of LP-184, a novel acylfulvene-derived prodrug, in mouse xenograft models for preclinical anti-cancer studies. This compound is a tumor-site activated alkylating agent with demonstrated efficacy in a range of solid tumors, particularly those with deficiencies in DNA damage repair (DDR) pathways.

Mechanism of Action

This compound is a prodrug that is metabolically activated by the enzyme prostaglandin reductase 1 (PTGR1), which is often overexpressed in various tumor types compared to normal tissues[1][2][3][4]. Upon activation, this compound's active metabolite covalently binds to DNA, primarily at the N3-adenine, leading to the formation of DNA adducts and subsequent double-strand breaks[5]. In cancer cells with compromised DDR pathways, such as homologous recombination deficiency (HRD), these DNA lesions cannot be efficiently repaired, triggering apoptosis and leading to tumor cell death. This selective activation and synthetic lethality in DDR-deficient tumors form the basis of this compound's therapeutic potential.

LP184_Mechanism_of_Action cluster_cell Tumor Cell LP184_ext This compound (Prodrug) PTGR1 PTGR1 Enzyme (Overexpressed in Tumor) LP184_ext->PTGR1 Activation Active_LP184 Active this compound Metabolite PTGR1->Active_LP184 DNA Nuclear DNA Active_LP184->DNA Alkylation DNA_Adducts DNA Adducts & Double-Strand Breaks DNA->DNA_Adducts DDR DNA Damage Repair (DDR) (e.g., HRD-deficient) DNA_Adducts->DDR Repair Attempt Apoptosis Apoptosis DDR->Apoptosis Failed Repair

Caption: Mechanism of action of this compound in a tumor cell.

Experimental Protocols

This section details the recommended procedures for in vivo efficacy studies of this compound using mouse xenograft models.

Materials
  • This compound (powder)

  • Ethanol (anhydrous)

  • Sterile Saline (0.9% NaCl)

  • Appropriate cancer cell line or patient-derived xenograft (PDX) tissue

  • Immunocompromised mice (e.g., Athymic Nude, SCID)

  • Standard animal housing and handling equipment

  • Calipers for tumor measurement

  • Syringes and needles for injection

This compound Dosing Solution Preparation

This compound is prepared fresh before each administration.

  • Dissolve the required amount of this compound powder in ethanol.

  • Dilute the solution with sterile saline to the final desired concentration.

  • The final vehicle concentration should be noted. A common vehicle is 5% ethanol in 95% saline.

Xenograft Model Establishment

Cell Line-Derived Xenografts (CDX):

  • Culture the selected cancer cell line (e.g., U87 glioblastoma, H460 non-small cell lung cancer) under standard conditions.

  • Harvest and resuspend the cells in an appropriate medium (e.g., PBS or Matrigel mixture).

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Patient-Derived Xenografts (PDX):

  • Aseptically dissect fresh patient tumor tissue into small fragments (e.g., ~20 mm³).

  • Subcutaneously implant the tumor fragment into the interscapular region or flank of the host mice.

  • Monitor tumor growth until they reach the desired volume for study initiation.

This compound Administration and Monitoring Workflow

LP184_Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Implantation Tumor Cell/Fragment Implantation Tumor_Growth Tumor Growth to ~100-200 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Dosing This compound or Vehicle Administration (e.g., IV or IP) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Repeated Cycles Termination Study Termination Monitoring->Termination Pre-defined Endpoint Data_Analysis Tumor Growth Inhibition & Survival Analysis Termination->Data_Analysis

Caption: Experimental workflow for this compound efficacy testing in mouse xenograft models.

  • Randomization: Once tumors reach the desired volume, randomize mice into control (vehicle) and treatment groups.

  • Administration: Administer this compound or vehicle according to the specified dose and schedule via the chosen route (intravenous or intraperitoneal are common).

  • Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on other criteria such as a defined time point or animal welfare considerations. For survival studies, monitor mice until the defined endpoint is met.

Data Presentation: Summary of Preclinical Studies

The following tables summarize quantitative data from various preclinical studies of this compound in mouse xenograft models.

Cancer Type Xenograft Model Mouse Strain This compound Dose & Route Dosing Schedule Outcome Reference
Glioblastoma (GBM)U87 (CDX), M1123 (PDX)Not Specified4 mg/kg, IVVaries by study (e.g., on specified days)Induced tumor regression and prolonged survival.
Pancreatic (PDAC)Capan-1 (CDX)SCID3 mg/kg, IPWeekly for ~8 weeksMarked tumor growth inhibition.
Non-Small Cell Lung (NSCLC)H460 (CDX)Nude5 mg/kg, IPDays 1, 3, 6, 9, 12Significant tumor regression.
Triple-Negative Breast (TNBC)HBCx-10, HBCx-28 (PDX)Athymic Nude2-4 mg/kg, IVEvery other day for 5 doses, repeated after 7 days off.Complete and durable tumor regression in multiple PDX models.
Lung (generic)MV522 (CDX)Not Specified7.5-10 mg/kg, IPNot Specified (21-day study)Potent anti-tumor activity with partial responses.
Cancer Type Xenograft Model Combination Therapy This compound Dose & Route Combination Agent Dose & Route Outcome Reference
Glioblastoma (GBM)GBM XenograftsSpironolactoneNot SpecifiedNot SpecifiedEnhanced anti-tumor responses.
Triple-Negative Breast (TNBC)HBCx-10, HBCx-28 (PDX)Olaparib (PARP inhibitor)0.75-2 mg/kg, IV40-80 mg/kg, OralStrong synergy, with combination showing greater efficacy than monotherapy.
Triple-Negative Breast (TNBC)TNBC Mouse ModelAnti-PD1Not SpecifiedNot SpecifiedPotentiated anti-PD1 response in an immunotherapy-resistant model.

References

Application Notes and Protocols for Determining LP-184 IC50 in Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-184 is a novel, next-generation acylfulvene analog, a class of small molecule alkylating agents that has demonstrated potent antitumor activity across a wide range of human cancer cell lines.[1][2][3] Its mechanism of action is contingent on the intracellular bioactivation by the oxidoreductase enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors.[4][5] Upon activation, this compound forms covalent DNA adducts, leading to double-strand breaks and the induction of apoptosis.

A key characteristic of this compound is its synthetic lethality in cancer cells with deficiencies in DNA Damage Repair (DDR) pathways, particularly Homologous Recombination (HR) and Transcription-Coupled Nucleotide Excision Repair (TC-NER). Tumors harboring mutations in genes such as BRCA1/2 and ATM exhibit heightened sensitivity to this compound. This targeted approach suggests that this compound could be a highly effective therapeutic for specific, biomarker-defined patient populations. The half-maximal inhibitory concentration (IC50) of this compound is a critical parameter for evaluating its potency and for identifying susceptible cancer types. This document provides a summary of reported IC50 values and detailed protocols for their determination.

This compound IC50 Values in Selected Cancer Cell Lines

The following table summarizes the experimentally determined IC50 values for this compound in a variety of cancer cell lines. It is important to note that IC50 values can vary based on experimental conditions such as cell density, passage number, and assay duration.

Cancer TypeCell LineIC50 (nM)Notes
Glioblastoma U87~22-310Temozolomide-resistant and MGMT-expressing cells are sensitive.
M1123~22-310A patient-derived xenograft (PDX) cell line.
Mayo39Not specifiedCombination with spironolactone decreases viability.
GeneralMean of 210Across 7 conventional GBM lines.
Pancreatic Cancer General45-270Across 6 pancreatic cancer cell lines.
Breast Cancer NCI-60 PanelMedian of 327Across six NCI-60 breast cancer cell lines.
Prostate Cancer LuCaP 9677Patient-derived organoid model.
LuCaP 86.2645Patient-derived organoid model.
Leiomyosarcoma SK-UT-1Not specifiedHR-deficient cell line.
Atypical Teratoid/Rhabdoid Tumor (ATRT) CHLA0620-25
BT3720-25
Colon Cancer DLD1 (BRCA2 KO)Not specified8 to 12-fold increased sensitivity compared to wild-type.
Average Across Multiple Cancer Types NCI-60 and othersMean of 225Across 85 cell lines of various tumor types.

Signaling Pathways and Experimental Workflow

The efficacy of this compound is intrinsically linked to its metabolic activation and the DNA repair capacity of the cancer cell. The following diagrams illustrate the mechanism of action and a typical experimental workflow for assessing this compound's activity.

LP184_Mechanism_of_Action cluster_extracellular cluster_intracellular LP184_prodrug This compound (Prodrug) PTGR1 PTGR1 Enzyme LP184_prodrug->PTGR1 Enters Cell Active_LP184 Activated this compound PTGR1->Active_LP184 Bioactivation DNA_adducts DNA Adducts & Double-Strand Breaks Active_LP184->DNA_adducts Alkylates DNA DDR DNA Damage Response (DDR) DNA_adducts->DDR Apoptosis Apoptosis DDR->Apoptosis Repair DNA Repair (HR, NER) DDR->Repair Cell_Survival Cell Survival Repair->Cell_Survival DDR_deficient DDR Deficient (e.g., BRCA1/2 mut) DDR_deficient->DDR Inhibits Repair

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding drug_treatment Treat with Serial Dilutions of this compound cell_seeding->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation viability_assay Perform CellTiter-Glo Viability Assay incubation->viability_assay protein_extraction Extract Protein for Western Blot incubation->protein_extraction rna_extraction Extract RNA for RT-qPCR incubation->rna_extraction data_analysis Analyze Luminescence Data & Calculate IC50 viability_assay->data_analysis end End data_analysis->end western_blot Western Blot for γH2AX protein_extraction->western_blot western_blot->data_analysis rt_qpcr RT-qPCR for PTGR1 Expression rna_extraction->rt_qpcr rt_qpcr->data_analysis

References

Application Notes and Protocols for LP-184 Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the combination therapy potential of LP-184, a novel tumor-activated acylfulvene-derived prodrug.

Introduction

This compound is a small molecule prodrug that is activated by prostaglandin reductase 1 (PTGR1), an enzyme frequently overexpressed in various solid tumors.[1][2][3] Upon activation, this compound acts as an alkylating agent, binding to DNA and inducing double-strand breaks (DSBs).[3][4] This mechanism of action makes it particularly effective in tumor cells with deficiencies in the DNA Damage Response (DDR) pathway, such as those with mutations in homologous recombination (HR) genes like BRCA1/2 and ATM. Preclinical evidence suggests that the efficacy of this compound can be enhanced when used in combination with other anticancer agents, particularly PARP inhibitors and immunotherapies, offering a promising strategy to overcome drug resistance and improve therapeutic outcomes.

These protocols outline key in vitro and in vivo experiments to assess the synergistic potential of this compound in combination with other therapeutic agents.

Data Presentation

Quantitative data from the following experiments should be summarized in structured tables for clear comparison and interpretation.

Table 1: Single-Agent and Combination IC50 Values

Cell LineThis compound IC50 (nM)Combination Agent IC50 (µM)Combination (this compound + Agent) IC50s
Cell Line A (HR-proficient)
Cell Line B (HR-deficient)
Cell Line C (PTGR1-low)
Cell Line D (PTGR1-high)

Table 2: Combination Index (CI) Values for Synergy Determination

Cell LineDrug Ratio (this compound:Agent)Fa (Fraction Affected)Combination Index (CI)Interpretation
Cell Line B1:100.5
0.75
0.9
Cell Line D1:100.5
0.75
0.9

CI < 0.9: Synergy; 0.9 ≤ CI ≤ 1.1: Additive; CI > 1.1: Antagonism

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupNumber of MiceMean Tumor Volume (mm³) ± SD (Day X)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control100
This compound10
Combination Agent10
This compound + Combination Agent10

Experimental Protocols

In Vitro Methodologies

1. Cell Line Selection and Culture

  • Objective: To select appropriate cancer cell lines for evaluating this compound combination therapy.

  • Rationale: The antitumor activity of this compound is influenced by PTGR1 expression and the status of DDR pathways. Therefore, a panel of cell lines with varying levels of PTGR1 and with known DDR pathway proficiency or deficiency (e.g., BRCA1/2 wild-type vs. mutant) should be used.

  • Protocol:

    • Culture selected cancer cell lines (e.g., triple-negative breast cancer, ovarian, prostate, pancreatic) in their recommended media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Characterize the expression of PTGR1 and key DDR proteins (e.g., BRCA1, BRCA2, ATM) by Western blotting or qPCR.

2. Cell Viability and Synergy Assessment

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination agent, and to quantify the nature of the drug interaction (synergy, additivity, or antagonism).

  • Protocol (Checkerboard Assay):

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the combination agent.

    • Treat the cells with a matrix of drug concentrations, including each agent alone and in combination at various ratios.

    • Incubate for 72-120 hours.

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet).

    • Calculate IC50 values for each agent alone and in combination.

    • Determine the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.

3. Mechanistic Studies: Western Blotting

  • Objective: To investigate the molecular mechanisms underlying the observed synergistic effects, focusing on the DNA damage response pathway.

  • Protocol:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with this compound, the combination agent, or the combination at specified concentrations (e.g., IC50) for various time points (e.g., 6, 24, 48 hours).

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key DDR proteins (e.g., γH2AX, p-ATM, p-CHK2, PARP-1) and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

4. Mechanistic Studies: Immunofluorescence for DNA Damage Foci

  • Objective: To visualize and quantify the extent of DNA double-strand breaks induced by this compound and the combination treatment.

  • Protocol:

    • Seed cells on coverslips in a 24-well plate.

    • Treat cells as described for Western blotting.

    • Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 1% BSA.

    • Incubate with a primary antibody against a DSB marker (e.g., γH2AX or 53BP1).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

    • Quantify the number of foci per nucleus using image analysis software.

In Vivo Methodologies

1. Xenograft or PDX Model Development

  • Objective: To evaluate the in vivo efficacy of this compound combination therapy in a more physiologically relevant setting.

  • Protocol:

    • Select an appropriate immunodeficient mouse strain (e.g., NSG or nude mice).

    • Subcutaneously implant cancer cells or patient-derived tumor fragments into the flank of the mice.

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

2. Dosing and Administration

  • Objective: To determine a safe and effective dosing schedule for the combination therapy.

  • Protocol:

    • Based on preliminary tolerability studies, establish the maximum tolerated dose (MTD) for each agent and the combination.

    • Administer this compound and the combination agent via appropriate routes (e.g., intraperitoneal, oral gavage, intravenous). The dosing schedule for this compound has been explored on days 1 and 8 of a 21-day cycle in clinical trials.

    • Treatment groups should include: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent.

3. Efficacy and Toxicity Assessment

  • Objective: To measure the antitumor efficacy and monitor the toxicity of the combination therapy.

  • Protocol:

    • Measure tumor volume two to three times per week using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

4. Pharmacodynamic (PD) Analysis

  • Objective: To confirm that the combination therapy is modulating the intended molecular targets in the tumor tissue.

  • Protocol:

    • Collect tumor samples at various time points after the last dose.

    • Prepare tumor lysates or fixed tissue sections.

    • Analyze the expression and activation of target proteins (e.g., γH2AX) by Western blotting or immunohistochemistry as described in the in vitro protocols.

Visualizations

LP184_Mechanism_of_Action cluster_cell Tumor Cell LP-184_prodrug This compound (Prodrug) PTGR1 PTGR1 Enzyme (Overexpressed in Tumor) LP-184_prodrug->PTGR1 Activation Active_LP184 Active this compound Metabolite PTGR1->Active_LP184 DNA Nuclear DNA Active_LP184->DNA Intercalates DNA_Adduct DNA Alkylation (N3-Adenine) DNA->DNA_Adduct DSB DNA Double-Strand Breaks DNA_Adduct->DSB DDR DNA Damage Repair (DDR) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis If repair fails HR_deficient HR Deficiency (e.g., BRCA mutation) HR_deficient->DDR Inhibits repair

Caption: Mechanism of action of this compound in tumor cells.

Combination_Therapy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Selection Cell Line Selection (PTGR1, DDR status) IC50 Single-Agent IC50 Determination Cell_Selection->IC50 Synergy Combination Assay (Checkerboard) IC50->Synergy CI_Calc Calculate Combination Index (CI) Synergy->CI_Calc Mechanism Mechanistic Studies (WB, IF for DDR markers) CI_Calc->Mechanism Model_Dev Xenograft/PDX Model Development CI_Calc->Model_Dev Promising combinations Tolerability Tolerability/MTD Studies Model_Dev->Tolerability Efficacy Efficacy Study (Tumor Growth Inhibition) Tolerability->Efficacy PD_Analysis Pharmacodynamic Analysis (Tumor Biomarkers) Efficacy->PD_Analysis

Caption: Experimental workflow for this compound combination studies.

Synergy_Assessment_Logic Start Combination Experiment CI_Value Calculate Combination Index (CI) Start->CI_Value Synergy CI < 0.9? CI_Value->Synergy Additive 0.9 <= CI <= 1.1? Synergy->Additive No Result_Syn Synergistic Effect Synergy->Result_Syn Yes Antagonism CI > 1.1? Additive->Antagonism No Result_Add Additive Effect Additive->Result_Add Yes Result_Ant Antagonistic Effect Antagonism->Result_Ant Yes

Caption: Logical flow for synergy assessment using Combination Index.

References

Application Notes and Protocols: Harnessing the Synergistic Power of LP-184 and PARP Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-184 is a novel small molecule prodrug that belongs to the acylfulvene class of DNA alkylating agents.[1][2] Its mechanism of action involves activation by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various tumor types.[3][4] Upon activation, this compound forms covalent DNA adducts, leading to double-strand breaks (DSBs) and subsequent cancer cell apoptosis.[3] Preclinical studies have demonstrated that cancer cells with deficiencies in DNA damage repair (DDR) pathways, particularly homologous recombination (HR), exhibit heightened sensitivity to this compound.

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that impede the repair of DNA single-strand breaks (SSBs). In cancer cells with compromised HR repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of SSBs, which collapse replication forks during S-phase, resulting in the formation of DSBs. This concept, known as synthetic lethality, has led to the successful clinical application of PARP inhibitors in various cancers.

The combination of this compound with PARP inhibitors presents a compelling therapeutic strategy. By inducing DNA damage, this compound increases the reliance of cancer cells on repair pathways, while PARP inhibitors simultaneously disable a crucial component of this repair machinery. This dual assault is anticipated to produce a synergistic cytotoxic effect, particularly in tumors with underlying DDR deficiencies. Preclinical evidence strongly supports this hypothesis, showing potent synergy in ovarian, prostate, and triple-negative breast cancer (TNBC) models, including those resistant to PARP inhibitors.

These application notes provide a comprehensive overview of the preclinical data supporting the synergistic use of this compound and PARP inhibitors, along with detailed protocols for key experiments to evaluate this synergy in a laboratory setting.

Data Presentation: Synergistic Efficacy of this compound and PARP Inhibitors

The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic anti-cancer activity of this compound in combination with PARP inhibitors.

Cell LineCancer TypePARP InhibitorSynergy Score (HSA)Key FindingsReference
22RV1Prostate CancerOlaparib60Strong synergistic effect observed.
22RV1Prostate CancerRucaparib65Significant synergy demonstrated.
OVCAR3Ovarian CancerOlaparibNot specifiedCombination treatment showed enhanced cell killing compared to single agents.
PDX ModelCancer TypePARP InhibitorKey FindingsReference
HBCx-28 (PARPi-resistant)Triple-Negative Breast CancerOlaparibCombination of this compound and olaparib re-sensitized the PARP inhibitor-resistant tumor.
Multiple TNBC PDX modelsTriple-Negative Breast CancerOlaparibThis compound demonstrated complete, durable tumor regression in 10 HRD TNBC PDX models, including those resistant to PARP inhibitors. The combination with olaparib resulted in increased tumor inhibition.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and PARP Inhibitor Synergy

Synergy_Pathway cluster_0 This compound Action cluster_1 PARP Inhibitor Action cluster_2 Synergistic Effect LP184 This compound (Prodrug) PTGR1 PTGR1 Enzyme (Tumor Overexpression) LP184->PTGR1 Activation Active_LP184 Activated this compound PTGR1->Active_LP184 DNA_Adducts DNA Adducts Active_LP184->DNA_Adducts Alkylation DSB DNA Double-Strand Breaks (DSBs) DNA_Adducts->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis PARPi PARP Inhibitor PARP PARP Enzyme PARPi->PARP Inhibition SSB_Repair SSB Repair Pathway PARP->SSB_Repair SSB DNA Single-Strand Breaks (SSBs) SSB->SSB_Repair Repair Replication_Fork_Collapse Replication Fork Collapse SSB->Replication_Fork_Collapse During S-Phase Replication_Fork_Collapse->DSB

Caption: Mechanism of synergistic cytotoxicity with this compound and PARP inhibitors.

Experimental Workflow for Synergy Evaluation

Experimental_Workflow cluster_assays Functional Assays start Cancer Cell Culture treatment Treat with this compound, PARP Inhibitor, and Combination start->treatment viability Cell Viability Assay (e.g., MTT, MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis dna_damage DNA Damage Assay (e.g., Comet Assay) treatment->dna_damage analysis Data Analysis (e.g., Synergy Scoring - HSA, Bliss) viability->analysis apoptosis->analysis dna_damage->analysis end Conclusion on Synergy analysis->end

Caption: Workflow for assessing the synergy of this compound and PARP inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining cell viability through metabolic activity.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • PARP inhibitor (e.g., Olaparib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the PARP inhibitor.

  • Treat cells with this compound alone, the PARP inhibitor alone, and in combination at various concentrations. Include untreated and vehicle-treated controls.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage of the untreated control. Synergy can be quantified using software like SynergyFinder, calculating metrics such as the Highest Single Agent (HSA) score.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound, the PARP inhibitor, or the combination for the desired time (e.g., 48 hours).

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

DNA Damage Assay (Alkaline Comet Assay)

This assay quantifies DNA double-strand breaks at the single-cell level.

Materials:

  • Treated and untreated cells

  • Comet Assay Kit (or individual reagents: low melting point agarose, lysis solution, alkaline electrophoresis buffer)

  • Microscope slides

  • Electrophoresis unit

  • Fluorescence microscope with appropriate filters

  • DNA stain (e.g., SYBR Green or propidium iodide)

Procedure:

  • Treat cells with this compound, the PARP inhibitor, or the combination for a specified duration (e.g., 24 hours).

  • Harvest approximately 1 x 10^5 cells and resuspend in ice-cold PBS.

  • Combine the cell suspension with molten low melting point agarose at 37°C and pipette onto a microscope slide.

  • Allow the agarose to solidify at 4°C.

  • Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins.

  • Place the slides in a horizontal electrophoresis unit filled with fresh, cold alkaline electrophoresis buffer (pH > 13) and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes.

  • Gently wash the slides with a neutralization buffer.

  • Stain the DNA with a fluorescent dye.

  • Visualize the slides using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet tail."

  • Quantify the extent of DNA damage by measuring the tail length and intensity using image analysis software.

Conclusion

The combination of this compound and PARP inhibitors represents a promising, synergistic approach for the treatment of various cancers, particularly those with deficiencies in DNA damage repair. The preclinical data strongly supports the enhanced efficacy of this combination. The protocols provided herein offer a robust framework for researchers to further investigate and validate the synergistic potential of this therapeutic strategy in their own experimental models. This research is pivotal for advancing novel cancer therapies and addressing unmet clinical needs, including the development of resistance to existing treatments.

References

Application Notes and Protocols for the Quantification of LP-184 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-184 is a novel small molecule acylfulvene prodrug that demonstrates potent anti-cancer activity. Its mechanism of action involves intracellular bioactivation by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various tumor types.[1][2] The activated form of this compound is a highly reactive alkylating agent that induces DNA damage, leading to cancer cell death.[1][3] This cytotoxic effect is particularly pronounced in cancer cells with deficiencies in DNA damage repair (DDR) pathways, such as homologous recombination (HR) and nucleotide excision repair (NER), creating a synthetic lethal therapeutic opportunity.[3]

Accurate quantification of this compound in biological matrices is critical for preclinical and clinical development, enabling the characterization of its pharmacokinetics (PK) and pharmacodynamics (PD). This document provides detailed application notes and protocols for the quantification of this compound in biological samples using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathway of this compound Action

The anti-tumor activity of this compound is initiated by its enzymatic activation and culminates in the induction of DNA damage and apoptosis in susceptible cancer cells.

LP184_Pathway cluster_cell Cancer Cell LP184_ext This compound (Prodrug) PTGR1 PTGR1 (Prostaglandin Reductase 1) LP184_ext->PTGR1 Bioactivation LP184_active Activated this compound (Alkylating Agent) PTGR1->LP184_active DNA Nuclear DNA LP184_active->DNA Alkylation DNA_adduct DNA Adducts DNA->DNA_adduct DDR DNA Damage Repair (DDR) (e.g., HR, NER) DNA_adduct->DDR Repair Attempt Apoptosis Apoptosis DNA_adduct->Apoptosis Cell Death (in DDR-deficient cells) DDR->DNA Successful Repair (in DDR-proficient cells)

Caption: this compound mechanism of action in cancer cells.

Analytical Method: UHPLC-MS/MS for this compound Quantification

A robust and sensitive UHPLC-MS/MS method is recommended for the quantification of this compound in biological samples such as plasma, serum, and tissue homogenates. This methodology offers high selectivity and sensitivity, which is crucial for accurately measuring drug concentrations across a wide dynamic range.

Experimental Workflow

The general workflow for the analysis of this compound in biological samples is depicted below.

Experimental_Workflow Sample_Collection Biological Sample Collection (Plasma, Tissue) Sample_Preparation Sample Preparation (Protein Precipitation/LLE, Internal Standard Spiking) Sample_Collection->Sample_Preparation UHPLC_Separation UHPLC Separation (Reversed-Phase Chromatography) Sample_Preparation->UHPLC_Separation MSMS_Detection MS/MS Detection (Triple Quadrupole, MRM Mode) UHPLC_Separation->MSMS_Detection Data_Analysis Data Analysis (Quantification against Calibration Curve) MSMS_Detection->Data_Analysis Results Results (this compound Concentration) Data_Analysis->Results

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following LP-184 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LP-184 is a next-generation acylfulvene prodrug, a class of small molecules known for their antitumor properties.[1][2] It is converted to its active, DNA-alkylating metabolite by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors.[3][4][5] The mechanism of action for this compound involves the creation of DNA lesions, specifically DNA double-strand breaks (DSBs). In cancer cells with deficiencies in DNA Damage Repair (DDR) pathways, such as Homologous Recombination Deficiency (HRD), this damage cannot be effectively repaired, leading to cell cycle arrest and programmed cell death, or apoptosis.

Apoptosis is a crucial process for tissue homeostasis, and its accurate detection is vital for evaluating the efficacy of anticancer agents. Flow cytometry, combined with Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method for analyzing apoptosis. This technique allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells based on changes in membrane integrity and composition.

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that cannot penetrate the intact membrane of viable or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing for their identification.

These application notes provide a detailed protocol for assessing apoptosis induced by this compound treatment using the Annexin V/PI dual staining assay and flow cytometry.

Proposed Signaling Pathway for this compound Induced Apoptosis

The antitumor activity of this compound is particularly pronounced in cancer cells with specific genetic vulnerabilities. The agent's cytotoxicity is initiated by its enzymatic activation, leading to irreparable DNA damage in susceptible cells and culminating in apoptosis.

LP184_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell LP184 This compound (Prodrug) PTGR1 PTGR1 Enzyme LP184->PTGR1 Enters Cell Active_LP184 Active this compound (Alkylating Agent) PTGR1->Active_LP184 Activates DNA Nuclear DNA Active_LP184->DNA Alkylates DSB DNA Double-Strand Breaks (DSBs) DNA->DSB DDR DNA Damage Response (DDR) DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Unrepaired Damage Triggers DDR_Deficient DDR Deficiency (e.g., BRCA1/2, ATM mutations) DDR_Deficient->DDR Impairs Repair

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

A systematic workflow is essential for reproducible results when analyzing apoptosis by flow cytometry. The process begins with cell preparation and treatment, followed by staining, data acquisition on the flow cytometer, and subsequent data analysis.

Workflow start Start: Cancer Cell Culture treatment Treat cells with this compound (include vehicle control) start->treatment harvest Harvest Cells (Trypsinization if adherent) treatment->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate at RT in the dark stain->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Analyze Data: Quadrant Analysis acquire->analyze end End: Quantify Apoptosis analyze->end

Caption: Experimental workflow for apoptosis analysis via flow cytometry.

Data Presentation

Quantitative data from flow cytometry should be organized into a clear, tabular format to facilitate comparison between different treatment groups. The table should present the percentage of cells in each of the four distinct populations defined by Annexin V and PI staining.

Table 1: Apoptosis in Cancer Cells Treated with this compound for 48 Hours

Treatment GroupConcentration (nM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Total Apoptotic Cells (%)
Vehicle Control094.52.52.04.5
This compound10085.28.34.512.8
This compound25068.715.112.227.3
This compound50045.328.621.149.7
Staurosporine (Positive Control)100015.840.538.779.2

Note: The data presented above are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and this compound concentrations used.

Detailed Experimental Protocol: Annexin V and PI Staining

This protocol provides a step-by-step guide for inducing and quantifying apoptosis in cancer cells following treatment with this compound.

1. Materials and Reagents

  • Cancer cell line of interest (e.g., with known DDR deficiencies)

  • Complete cell culture medium

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Positive control for apoptosis (e.g., Staurosporine, Etoposide)

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

2. Cell Preparation and Treatment

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.

  • Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle-only control and a positive control for apoptosis.

  • Incubation Post-Treatment: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.

3. Staining Procedure

  • Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer with deionized water to create a 1X working solution. Prepare enough for all samples and keep it on ice.

  • Harvest Cells:

    • Suspension cells: Transfer the cell suspension directly to centrifuge tubes.

    • Adherent cells: Carefully collect the culture medium, which may contain floating apoptotic cells. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.

  • Centrifugation: Centrifuge the cell suspensions at approximately 400-600 x g for 5 minutes at room temperature. Carefully discard the supernatant.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a fresh flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cells.

    • Gently vortex the tube to ensure thorough mixing.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

4. Flow Cytometry Setup and Data Acquisition

  • Final Preparation: Immediately before analysis, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.

  • Controls: Prepare three control samples for setting up compensation and quadrants:

    • Unstained cells

    • Cells stained only with Annexin V-FITC

    • Cells stained only with PI

  • Acquisition: Analyze the samples on the flow cytometer immediately (preferably within 1 hour). Collect a minimum of 10,000 events per sample for statistically significant results.

5. Data Analysis and Interpretation

  • Gating: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population, excluding debris.

  • Quadrant Analysis: Create a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. Use the single-stained controls to set the appropriate compensation and establish the quadrants.

  • Interpretation of Populations:

    • Lower-Left (Annexin V- / PI-): Viable, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Primarily necrotic cells or cells with mechanically damaged membranes.

  • Quantification: Determine the percentage of cells in each quadrant for every sample. The "Total Apoptotic Cells" can be calculated by summing the percentages of early and late apoptotic populations.

References

Application Note: Western Blotting for DNA Damage Markers Following LP-184 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LP-184 is a novel small molecule prodrug of the acylfulvene class, which is converted to its active form by the enzyme Prostaglandin Reductase 1 (PTGR1), an oxidoreductase often overexpressed in various solid tumors.[1][2] The active metabolite of this compound is a potent alkylating agent that covalently binds to DNA, inducing DNA lesions and double-strand breaks (DSBs).[3][4] This mechanism of action makes this compound particularly effective against cancer cells with deficiencies in DNA Damage Repair (DDR) pathways, such as Homologous Recombination (HR) and Nucleotide Excision Repair (NER), through a concept known as synthetic lethality.[5]

Western blotting is a crucial technique for elucidating the molecular mechanisms of drug action, including the induction of DNA damage and the cellular response. This application note provides a detailed protocol for performing Western blot analysis to detect key DNA damage markers in cancer cells following treatment with this compound. The target proteins include phosphorylated histone H2AX (γH2AX), a sensitive marker of DSBs, as well as other important proteins in the DNA damage response pathway like p53, ATM, and PARP.

This compound Mechanism of Action and DNA Damage Response

This compound's therapeutic strategy is based on a two-pronged approach: the requirement of PTGR1 for its activation and the presence of DDR deficiencies in cancer cells for its enhanced cytotoxicity. Upon activation, this compound causes DNA damage, which in normal cells, would be repaired by efficient DDR pathways. However, in cancer cells with compromised DDR, this damage accumulates, leading to cell cycle arrest and apoptosis.

Key markers of the DNA damage response that can be monitored by Western blot include:

  • γH2AX (phosphorylated H2AX at Ser139): A rapid and sensitive indicator of DNA double-strand breaks.

  • Phospho-ATM (Ser1981): Ataxia Telangiectasia Mutated (ATM) is a primary kinase that is activated in response to DSBs and phosphorylates a cascade of downstream targets.

  • Phospho-p53 (Ser15): Phosphorylation of the tumor suppressor protein p53 is a key event in its stabilization and activation, leading to cell cycle arrest or apoptosis.

  • Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and its cleavage by caspases is a hallmark of apoptosis.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the Western blot protocol and the signaling pathway of DNA damage induced by this compound.

experimental_workflow Experimental Workflow for Western Blot Analysis cluster_cell_culture Cell Culture and Treatment cluster_protein_extraction Protein Extraction and Quantification cluster_western_blot Western Blotting cluster_data_analysis Data Analysis cell_seeding Seed DDR-proficient and DDR-deficient cancer cells lp184_treatment Treat cells with this compound (and vehicle control) cell_seeding->lp184_treatment cell_lysis Lyse cells to extract proteins lp184_treatment->cell_lysis protein_quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging quantification Densitometry Analysis imaging->quantification

Caption: Step-by-step workflow for the Western blot protocol.

dna_damage_pathway This compound Induced DNA Damage Pathway cluster_activation Drug Activation cluster_damage DNA Damage cluster_response Cellular Response cluster_outcome Cell Fate LP184 This compound (Prodrug) PTGR1 PTGR1 LP184->PTGR1 Active_LP184 Active this compound (Alkylating Agent) PTGR1->Active_LP184 DNA Nuclear DNA Active_LP184->DNA Alkylation DNA_damage DNA Double-Strand Breaks DNA->DNA_damage ATM ATM DNA_damage->ATM pATM p-ATM ATM->pATM H2AX H2AX pATM->H2AX Phosphorylation p53 p53 pATM->p53 Phosphorylation gammaH2AX γH2AX H2AX->gammaH2AX pp53 p-p53 p53->pp53 DDR_proficient DDR Proficient Cells pp53->DDR_proficient DDR_deficient DDR Deficient Cells pp53->DDR_deficient Repair DNA Repair DDR_proficient->Repair Apoptosis Apoptosis DDR_deficient->Apoptosis

Caption: this compound induces DNA damage, leading to different cell fates.

Detailed Protocol

Materials and Reagents
  • Cell Lines: A pair of isogenic cell lines, one with proficient and one with deficient DDR (e.g., DLD-1 and DLD-1 BRCA2-/-), or other cancer cell lines with known DDR status.

  • This compound: Dissolved in a suitable solvent (e.g., DMSO) to a stock concentration.

  • Cell Culture Media and Reagents: As required for the specific cell lines.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagents: BCA Protein Assay Kit.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-15% gradient gels).

  • Transfer Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is recommended.

  • Primary Antibodies: See Table 1 for recommended antibodies and dilutions.

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate: ECL Western Blotting Substrate.

Table 1: Primary Antibodies for Western Blotting
Target ProteinRecommended DilutionSupplier (Example)Purpose
γH2AX (pSer139)1:1000Cell Signaling TechnologyMarker for DNA double-strand breaks
H2AX1:1000Cell Signaling TechnologyTotal H2AX loading control
p-ATM (Ser1981)1:1000Cell Signaling TechnologyActivated DNA damage sensor kinase
ATM1:1000Cell Signaling TechnologyTotal ATM loading control
p-p53 (Ser15)1:1000Cell Signaling TechnologyActivated tumor suppressor
p531:1000Cell Signaling TechnologyTotal p53 protein
Cleaved PARP-11:1000Cell Signaling TechnologyMarker for apoptosis
GAPDH / β-Actin1:1000 - 1:5000Sigma-AldrichLoading control for equal protein loading
Procedure
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 100, 200, 400 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-40 µg of protein per lane into an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. For smaller proteins like H2AX, optimize transfer times and conditions.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the resulting bands using image analysis software (e.g., ImageJ).

    • Normalize the signal of the protein of interest to the loading control (e.g., GAPDH or β-Actin). For phosphorylated proteins, it is also recommended to normalize to the total protein levels.

Data Presentation

The following tables present hypothetical data that could be obtained from a Western blot experiment as described above.

Table 2: Quantification of DNA Damage Markers in DLD-1 (DDR-Proficient) Cells
This compound (nM)γH2AX / H2AX (Fold Change)p-ATM / ATM (Fold Change)p-p53 / p53 (Fold Change)Cleaved PARP-1 (Fold Change)
01.01.01.01.0
1002.52.11.81.2
2004.83.93.21.9
4006.25.54.72.5
Table 3: Quantification of DNA Damage Markers in DLD-1 BRCA2-/- (DDR-Deficient) Cells
This compound (nM)γH2AX / H2AX (Fold Change)p-ATM / ATM (Fold Change)p-p53 / p53 (Fold Change)Cleaved PARP-1 (Fold Change)
01.21.11.31.1
1008.97.56.85.4
20015.312.811.210.8
40022.719.418.517.3

Expected Outcomes

Upon successful execution of this protocol, a dose-dependent increase in the phosphorylation of H2AX, ATM, and p53 is expected in cells treated with this compound, indicating the activation of the DNA damage response pathway. A more pronounced increase in these markers, as well as in cleaved PARP-1, is anticipated in the DDR-deficient cell line compared to the DDR-proficient cell line, demonstrating the synthetic lethal effect of this compound. These results would provide strong evidence for the on-target activity of this compound and its enhanced efficacy in cancers with compromised DNA repair mechanisms.

References

Application Notes and Protocols for In Vivo Imaging of LP-184 Tumor Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-184 is a novel acylfulvene-derived small molecule prodrug with potent anti-cancer activity. Its mechanism of action relies on its activation by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors.[1][2][3][4] Upon activation, this compound acts as an alkylating agent, inducing DNA double-strand breaks and subsequent apoptosis, particularly in cancer cells with deficiencies in DNA damage repair (DDR) pathways, such as homologous recombination deficiency (HRD).[1] Preclinical studies have demonstrated that this compound can lead to significant and durable tumor regression in a variety of cancer models, including those resistant to other therapies.

This document provides detailed application notes and experimental protocols for assessing the in vivo tumor response to this compound using various imaging techniques. These non-invasive methods are crucial for longitudinally monitoring therapeutic efficacy, understanding the pharmacodynamics of this compound, and evaluating its impact on tumor biology.

This compound Mechanism of Action

The antitumor activity of this compound is initiated by its selective activation within tumor cells that exhibit elevated levels of PTGR1. This enzyme converts the this compound prodrug into a highly reactive alkylating agent. The activated form of this compound then covalently binds to DNA, primarily at the N3-adenine position, leading to the formation of DNA adducts and subsequent double-strand breaks. In cancer cells with compromised DDR pathways, these DNA lesions cannot be efficiently repaired, triggering cell cycle arrest and apoptosis.

LP184_Mechanism cluster_0 Tumor Cell LP184_ext This compound (Prodrug) PTGR1 PTGR1 (Prostaglandin Reductase 1) LP184_ext->PTGR1 Activation LP184_active Activated this compound (Alkylating Agent) PTGR1->LP184_active DNA Tumor Cell DNA LP184_active->DNA Alkylation DSB DNA Double-Strand Breaks DNA->DSB Apoptosis Apoptosis DSB->Apoptosis DDR DNA Damage Repair (e.g., Homologous Recombination) DSB->DDR Repair (Deficient in HRD tumors)

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in various tumor models.

Table 1: In Vivo Efficacy of this compound in Pancreatic Cancer Patient-Derived Xenograft (PDX) Models

Animal ModelTreatment ScheduleTumor Volume Change (Treated)Tumor Volume Change (Control)
Pancreatic Cancer PDX3 mg/kg, once weekly for 8 weeks>90% shrinkage; 7% of original size in 3/4 mice; complete regression in 1/4 mice>11-fold growth

Table 2: In Vivo Efficacy of this compound in Glioblastoma (GBM) Xenograft Models

Animal ModelTreatment ScheduleOutcome
Mesenchymal M1123 PDX4 mg/kg, i.v. (as indicated)Significant tumor regression (P < 0.0001)
U87 Xenografts4 mg/kg, i.v. (as indicated)Significant tumor regression (P < 0.0001)

Table 3: In Vivo Efficacy of this compound in Triple-Negative Breast Cancer (TNBC) PDX Models

Animal ModelTreatment ScheduleTumor Growth Inhibition (TGI)
10 HRD-PDX models4 mg/kg, i.v., (every 2 days x 5 then 7 days off) x 2107%–141% (complete and durable regression)

Experimental Protocols

Establishment of Subcutaneous Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice, a fundamental step for in vivo imaging studies.

Materials:

  • Cancer cell line of interest (e.g., genetically engineered to express luciferase for bioluminescence imaging)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Trypan blue solution

  • 4-6 week old immunodeficient mice (e.g., NOD/SCID or NSG)

  • 1-cc syringes with 27- or 30-gauge needles

  • Ethanol and/or iodine solutions for sterilization

  • Digital calipers

Procedure:

  • Cell Preparation:

    • Culture cancer cells in complete medium until they reach 70-80% confluency.

    • Harvest cells by washing with PBS, followed by trypsinization.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend cells in sterile PBS or culture medium without serum.

    • Perform a cell count using a hemocytometer and assess viability with trypan blue.

    • Adjust the cell concentration to the desired number of cells per injection volume (e.g., 3.0 x 10^6 cells in 100-200 µL).

  • Animal Preparation and Tumor Cell Implantation:

    • Allow mice to acclimatize for at least 3-5 days before any procedures.

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Sterilize the injection site on the flank of the mouse with ethanol and/or iodine.

    • Draw the cell suspension into a 1-cc syringe.

    • Inject the cells subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.

    • Initiate this compound treatment when tumors reach a predetermined average volume (e.g., 50-100 mm³).

In Vivo Bioluminescence Imaging (BLI) Protocol

BLI is a highly sensitive technique for monitoring tumor growth and response to therapy in real-time, particularly for tumors genetically modified to express luciferase.

Materials:

  • Tumor-bearing mice with luciferase-expressing cancer cells

  • D-Luciferin potassium salt

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia system (isoflurane)

Procedure:

  • D-Luciferin Preparation:

    • Prepare a stock solution of D-Luciferin in sterile PBS (e.g., 15 mg/mL).

    • Filter-sterilize the solution and store it protected from light at -20°C.

  • Imaging Procedure:

    • Anesthetize the tumor-bearing mice using isoflurane (2-3% for induction, 1.5-2% for maintenance).

    • Inject the D-Luciferin solution intraperitoneally (i.p.) at a dose of 150 mg/kg.

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescent images approximately 5-15 minutes after luciferin injection. It is recommended to perform a time-course acquisition to determine the peak signal.

    • Image acquisition settings will vary depending on the instrument, but typical exposure times range from 1 second to 5 minutes.

  • Data Analysis:

    • Use the imaging software to define a region of interest (ROI) around the tumor.

    • Quantify the bioluminescent signal as total photon flux (photons/second) within the ROI.

    • Compare the photon flux between this compound-treated and control groups over time to assess tumor response.

Magnetic Resonance Imaging (MRI) Protocol for Tumor Volume Assessment

MRI provides high-resolution anatomical images for precise and reproducible tumor volume measurements, offering a more accurate alternative to caliper measurements, especially for orthotopic tumors.

Materials:

  • Tumor-bearing mice

  • Small animal MRI system (e.g., 7T)

  • Anesthesia system (isoflurane)

  • Physiological monitoring system (respiration, heart rate, temperature)

  • Image analysis software

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse with isoflurane (2-3% for induction, 1.5-2% for maintenance).

    • Position the mouse in a cradle with physiological monitoring.

    • Maintain the animal's body temperature using a heated air system.

  • Image Acquisition:

    • Acquire T2-weighted images for optimal tumor visualization. A fast spin-echo or RARE (Rapid Acquisition with Relaxation Enhancement) sequence is commonly used.

    • Typical acquisition parameters for a 7T MRI system might include:

      • Repetition Time (TR): 2000-4000 ms

      • Echo Time (TE): 30-60 ms

      • Slice thickness: 0.5-1.0 mm

      • Field of View (FOV) and matrix size should be adjusted to achieve an in-plane resolution of approximately 100-200 µm.

    • Acquire images in at least two orthogonal planes (e.g., axial and coronal) to cover the entire tumor.

  • Data Analysis:

    • Import the MRI data into image analysis software.

    • Manually or semi-automatically delineate the tumor boundaries on each slice where the tumor is visible.

    • Calculate the tumor volume by summing the area of the delineated tumor in each slice and multiplying by the slice thickness.

    • Compare tumor volumes between this compound-treated and control groups at different time points.

Positron Emission Tomography (PET) Imaging of DNA Damage Response

PET imaging can be used to non-invasively assess the pharmacodynamic effects of this compound by imaging the DNA damage response. Radiotracers targeting markers of DNA double-strand breaks, such as γH2AX, can provide an early indication of therapeutic efficacy.

Materials:

  • Tumor-bearing mice

  • PET/CT scanner

  • Radiotracer for DNA damage (e.g., ⁸⁹Zr-anti-γH2AX-TAT)

  • Anesthesia system (isoflurane)

  • Image analysis software

Procedure:

  • Animal Preparation and Treatment:

    • Administer this compound to the tumor-bearing mice according to the desired treatment schedule.

    • At a predetermined time point after treatment (e.g., 24-72 hours) to allow for the induction of DNA damage, prepare the animals for imaging.

  • Radiotracer Injection and PET/CT Imaging:

    • Anesthetize the mice with isoflurane.

    • Inject the radiotracer (e.g., 0.5 MBq of ⁸⁹Zr-anti-γH2AX-TAT) intravenously.

    • Allow for radiotracer uptake for a specific period (e.g., 24 hours for ⁸⁹Zr-anti-γH2AX-TAT).

    • Anesthetize the mice again and position them in the PET/CT scanner.

    • Perform a whole-body or targeted PET scan (e.g., 20-60 minutes).

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Data Analysis:

    • Reconstruct the PET images with correction for attenuation and scatter.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and other relevant tissues on the co-registered images.

    • Calculate the radiotracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

    • Compare the radiotracer uptake in the tumors of this compound-treated animals to that in control animals.

In Vivo Fluorescence Imaging Protocol

Fluorescence imaging is another valuable tool for tracking tumor response, often using fluorescently labeled antibodies or targeted probes.

Materials:

  • Tumor-bearing mice

  • Fluorescent probe (e.g., targeted to a tumor-specific marker or a generic vascular agent)

  • In vivo fluorescence imaging system

  • Anesthesia system (isoflurane)

Procedure:

  • Animal Preparation and Probe Administration:

    • Anesthetize the mouse with isoflurane.

    • Administer the fluorescent probe via intravenous injection. The dose will depend on the specific probe being used.

  • Imaging Procedure:

    • At various time points after probe injection (e.g., 4, 8, 16, 24, 48 hours), anesthetize the mice and place them in the fluorescence imaging system.

    • Acquire fluorescence images using the appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Define ROIs over the tumor and surrounding tissue.

    • Quantify the fluorescence intensity within the ROIs.

    • Assess the change in fluorescence signal in the tumor over time and between treated and control groups.

Experimental Workflow Diagrams

Experimental_Workflow cluster_workflow General In Vivo Imaging Workflow for this compound start Establish Xenograft Tumor Model treatment Administer this compound or Vehicle (Control) start->treatment imaging Longitudinal In Vivo Imaging (BLI, MRI, PET, or Fluorescence) treatment->imaging analysis Data Acquisition and Analysis (Tumor Volume, Signal Intensity) imaging->analysis endpoint Endpoint Analysis (Tumor Excision, Histology) imaging->endpoint analysis->imaging Repeat Imaging at Multiple Time Points

Figure 2: General Experimental Workflow.

Logical_Relationship cluster_logic Logical Relationship of Imaging Readouts lp184 This compound Treatment dna_damage Increased DNA Damage (γH2AX) lp184->dna_damage metabolic_change Altered Tumor Metabolism lp184->metabolic_change apoptosis Increased Apoptosis dna_damage->apoptosis pet_dna PET Imaging (e.g., ⁸⁹Zr-anti-γH2AX-TAT) dna_damage->pet_dna Measures tumor_shrinkage Decreased Tumor Volume apoptosis->tumor_shrinkage bli Bioluminescence Imaging apoptosis->bli Reflects Viable Cell Reduction mri MRI tumor_shrinkage->mri Measures pet_metabolism PET Imaging (e.g., ¹⁸F-FDG) metabolic_change->pet_metabolism Measures

Figure 3: Relationship of this compound Effects and Imaging Readouts.

References

Application Notes and Protocols for Establishing LP-184 Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and characterizing cancer cell line models with acquired resistance to LP-184, a novel acylfulvene prodrug. Understanding the mechanisms of resistance to this compound is crucial for its clinical development, including the identification of potential biomarkers for patient stratification and the design of effective combination therapies to overcome resistance.

Introduction

This compound is a next-generation alkylating agent that is activated by the enzyme prostaglandin reductase 1 (PTGR1) into a potent DNA-damaging agent.[1][2][3] Its mechanism of action involves the generation of DNA double-strand breaks, leading to apoptosis in cancer cells.[1][2] this compound has shown significant preclinical activity in a variety of solid tumors, particularly those with deficiencies in the DNA damage repair (DDR) pathways, such as homologous recombination (HR) deficiency. Notably, it has demonstrated efficacy in models resistant to PARP inhibitors.

The development of acquired resistance is a common challenge in cancer therapy. Establishing this compound resistant cell line models is a critical step in preclinical research to:

  • Investigate the molecular mechanisms that lead to resistance.

  • Identify potential biomarkers that predict resistance.

  • Evaluate strategies to overcome or reverse resistance, such as combination therapies.

This document provides detailed protocols for the generation of this compound resistant cell lines, along with methods for their characterization.

Data Presentation

Table 1: Baseline IC50 Values of this compound in Parental Cancer Cell Lines
Cell LineCancer TypePTGR1 Expression (Relative Units)Key DDR Gene StatusBaseline this compound IC50 (nM)
DLD-1ColorectalHighBRCA2 WT85
DLD-1 BRCA2-/-ColorectalHighBRCA2 KO7
PC-3ProstateModerateWT4000
CAPAN-1PancreaticHighBRCA2 mutant60
PANC-1PancreaticLowWT>10000
Table 2: Characterization of this compound Resistant Cell Lines
Cell LineParental Cell LineFold Resistance (IC50 Res/IC50 Par)PTGR1 Expression (vs. Parental)Upregulated Pathways (from transcriptomics)
DLD-1-LRDLD-1150.2-fold decreaseABC Transporter Upregulation
CAPAN-1-LRCAPAN-125No significant changeEnhanced DNA Damage Repair (Fanconi Anemia Pathway)

Experimental Protocols

Protocol 1: Determination of this compound IC50 in Parental Cell Lines

This protocol is essential for establishing the baseline sensitivity of the chosen cell lines to this compound.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours (or a duration determined by the cell doubling time) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a microplate reader. Normalize the data to the vehicle control and plot a dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

Protocol 2: Generation of this compound Resistant Cell Lines by Continuous Exposure

This protocol describes a common method for developing drug-resistant cell lines through continuous, long-term exposure to the drug.

Materials:

  • Parental cancer cell line with a known this compound IC50

  • Complete cell culture medium

  • This compound

  • Culture flasks (T25 or T75)

  • Cryopreservation medium

Procedure:

  • Initial Exposure: Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (20% inhibitory concentration), which can be extrapolated from the IC50 dose-response curve.

  • Monitoring and Passaging: Monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. The surviving cells will start to proliferate. When the cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of this compound in the fresh medium.

  • Dose Escalation: Once the cells have adapted to the initial concentration and are growing at a stable rate (typically after 2-3 passages), gradually increase the concentration of this compound. A stepwise increase (e.g., 1.5 to 2-fold) is recommended.

  • Repeat Cycles: Repeat the process of adaptation and dose escalation. This process can take several months.

  • Cryopreservation: At each stage of increased resistance (i.e., when cells are stable at a new, higher concentration), it is advisable to freeze a stock of the cells.

  • Establishment of a Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold the initial IC50) than the parental line.

  • Stability Check: To ensure the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50 for this compound.

Protocol 3: Characterization of this compound Resistant Cell Lines

Once a resistant cell line is established, it is crucial to characterize the underlying mechanisms of resistance.

A. Validation of Resistant Phenotype:

  • IC50 Determination: Perform the IC50 assay as described in Protocol 1 on both the parental and resistant cell lines to quantify the degree of resistance (fold resistance).

  • Clonogenic Survival Assay: This assay assesses the ability of single cells to form colonies under drug treatment and provides further confirmation of the resistant phenotype.

B. Molecular Characterization:

  • Gene Expression Analysis (qRT-PCR or Western Blot):

    • PTGR1: Since PTGR1 is required to activate this compound, a decrease in its expression could be a mechanism of resistance.

    • DDR Pathway Genes: Upregulation of genes involved in DNA repair pathways (e.g., BRCA1, RAD51, FANCD2) could contribute to resistance.

    • Drug Efflux Pumps: Increased expression of ABC transporters (e.g., ABCB1, ABCG2) is a common mechanism of multidrug resistance.

  • Whole Transcriptome Sequencing (RNA-Seq): To get an unbiased view of the changes in gene expression in the resistant cells compared to the parental cells.

  • Whole Exome or Genome Sequencing: To identify any mutations that may have arisen in the resistant cells, particularly in genes related to drug metabolism, transport, or DNA repair.

C. Functional Assays:

  • DNA Damage Response Assays: Measure the levels of DNA damage (e.g., γH2AX foci formation) in parental and resistant cells after treatment with this compound. Resistant cells may exhibit a reduced level of DNA damage or a more efficient repair process.

  • Drug Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123) to determine if the resistant cells have increased drug efflux capacity.

Mandatory Visualizations

LP184_Resistance_Pathway cluster_cell Cancer Cell cluster_resistance Potential Resistance Mechanisms LP184 This compound (Prodrug) Active_LP184 Active this compound LP184->Active_LP184 Activation DNA_Damage DNA Double-Strand Breaks Active_LP184->DNA_Damage Induces PTGR1 PTGR1 PTGR1->Active_LP184 Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to Reduced_PTGR1 Reduced PTGR1 Expression Reduced_PTGR1->Active_LP184 Inhibits Increased_Efflux Increased Drug Efflux (ABC Transporters) Increased_Efflux->LP184 Removes Enhanced_DDR Enhanced DNA Damage Repair Enhanced_DDR->DNA_Damage Repairs

Caption: Hypothetical signaling pathways involved in this compound action and resistance.

Experimental_Workflow Start Select Parental Cancer Cell Line IC50_Initial Determine Baseline This compound IC50 Start->IC50_Initial Continuous_Exposure Continuous Exposure to Escalating Doses of this compound IC50_Initial->Continuous_Exposure Monitor_Culture Monitor Cell Viability and Growth Continuous_Exposure->Monitor_Culture Passage Passage Surviving Cells Monitor_Culture->Passage Dose_Increase Increase this compound Concentration Passage->Dose_Increase Cells Adapt Resistant_Line Establish Stable Resistant Cell Line Passage->Resistant_Line Stable Resistance Achieved Dose_Increase->Continuous_Exposure Characterization Characterize Resistant Phenotype (Molecular and Functional Assays) Resistant_Line->Characterization End Resistant Model Established Characterization->End

Caption: Experimental workflow for generating this compound resistant cell lines.

Logical_Relationships cluster_pre Pre-Resistance Generation cluster_gen Resistance Generation cluster_post Post-Resistance Characterization Cell_Selection Cell Line Selection (PTGR1, DDR status) Baseline_Sensitivity Baseline this compound Sensitivity (IC50 Determination) Cell_Selection->Baseline_Sensitivity Drug_Exposure Long-term Drug Exposure (Dose Escalation) Baseline_Sensitivity->Drug_Exposure Phenotype_Monitoring Monitoring of Resistant Phenotype Emergence Drug_Exposure->Phenotype_Monitoring Validation Validation of Resistance (Fold Change in IC50) Phenotype_Monitoring->Validation Mechanism_Investigation Investigation of Resistance Mechanisms Validation->Mechanism_Investigation

Caption: Logical relationships between experimental stages.

References

Application Notes & Protocols: Methodology for Assessing LP-184 Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: LP-184 is a novel, small molecule acylfulvene-derived prodrug that functions as a DNA alkylating agent.[1][2] It is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various cancers, including Glioblastoma Multiforme (GBM).[3][4] this compound induces DNA damage that is repaired by the Nucleotide Excision Repair (NER) pathway, making it a promising candidate for tumors with deficiencies in DNA damage repair mechanisms.[5] For any therapeutic agent targeting central nervous system (CNS) malignancies like GBM, the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. Many drug candidates fail in clinical trials due to poor CNS penetration. This document outlines a comprehensive, multi-tiered methodology for the robust assessment of this compound's BBB penetration, integrating in silico, in vitro, and in vivo approaches.

Overall Assessment Workflow

A systematic approach to evaluating BBB penetration ensures that data from computational models are validated through rigorous biological experiments. The workflow begins with inexpensive, high-throughput in silico predictions, progresses to more complex in vitro models that mimic the BBB, and culminates in definitive in vivo pharmacokinetic studies.

cluster_2 Step 3: In Vivo Confirmation cluster_3 Data Analysis & Interpretation A ADMET Modeling (e.g., admetSAR2) C Transwell BBB Permeability Assay (Co-culture Model) A->C B AI Platform Analysis (e.g., RADR®) B->C E Murine Pharmacokinetic Study (Orthotopic Xenograft Model) C->E D Efflux Transporter Assay (MDCK-MDR1/BCRP) D->E F Calculate Key Parameters: - Papp - Efflux Ratio - Brain/Plasma Ratio E->F

Caption: Workflow for assessing this compound BBB penetration.

In Silico Prediction of BBB Permeability

Objective: To computationally predict the likelihood of this compound crossing the BBB based on its physicochemical properties.

Protocol:

  • ADMET Modeling: Employ publicly available or commercial Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction tools. The admetSAR2 server, for instance, can calculate the probability of BBB permeability.

  • Analysis: Compare the predicted probability of this compound with that of a known CNS-penetrant drug, such as temozolomide (TMZ), the standard of care for GBM.

Data Presentation:

CompoundPrediction ToolPredicted Probability of BBB PermeabilityReference
This compound admetSAR20.97
TemozolomideadmetSAR20.99
Table 1: In silico prediction of BBB permeability.

In Vitro Assessment of BBB Permeability

Protocol: Transwell BBB Permeability Assay

Objective: To quantify the rate of this compound transport across a cellular model of the blood-brain barrier.

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size).

  • Human brain microvascular endothelial cells (hBMECs).

  • Human astrocytes and pericytes.

  • Cell culture reagents and media.

  • This compound and a control compound (e.g., temozolomide).

  • Analytical instrumentation (e.g., LC-MS/MS).

Methodology:

  • Model Setup: Establish a co-culture BBB model. A common configuration involves seeding hBMECs on the apical (luminal) side of the Transwell insert and co-culturing with astrocytes and pericytes on the basolateral (abluminal) side.

  • Barrier Integrity Confirmation: Culture the cells until a tight monolayer is formed. Measure the Transendothelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. A high TEER value is indicative of a well-formed barrier.

  • Permeability Experiment:

    • Add this compound (at a known concentration) to the apical chamber.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Also, collect samples from the apical chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of this compound in all samples using a validated analytical method like LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Data Presentation:

CompoundApparent Permeability (Papp) (cm/s)In Vitro ModelReference
This compound 1.54 x 10⁻⁴Co-culture of brain endothelial cells, pericytes, and astrocytes
Temozolomide1.72 x 10⁻⁴Co-culture of brain endothelial cells, pericytes, and astrocytes
Table 2: In vitro permeability of this compound across a BBB model.
Protocol: Efflux Transporter Substrate Assessment

Objective: To determine if this compound is a substrate of key BBB efflux transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which can actively pump drugs out of the brain.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) or ABCG2 gene (MDCK-BCRP).

  • Parental MDCK cells (as a negative control).

  • Transwell inserts, culture reagents.

  • Known P-gp/BCRP substrates (e.g., digoxin) and inhibitors (e.g., verapamil).

Methodology:

  • Cell Seeding: Seed parental MDCK, MDCK-MDR1, or MDCK-BCRP cells onto Transwell inserts and culture to form confluent monolayers.

  • Bidirectional Transport Assay:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical chamber and measure its appearance in the basolateral chamber over time. This represents the rate of transport into the "brain" side.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time. This represents the rate of transport out of the "brain" side.

  • Inhibitor Confirmation: Repeat the bidirectional transport assay in the presence of a specific efflux pump inhibitor to confirm the transporter's role.

  • Efflux Ratio Calculation: Calculate the efflux ratio (ER) using the formula: ER = Papp (B-A) / Papp (A-B)

    • An efflux ratio significantly greater than 2 in the transporter-expressing cells (and which is reduced by an inhibitor) suggests the compound is a substrate for that efflux transporter.

In Vivo Pharmacokinetic Assessment

Objective: To measure the concentration of this compound in the plasma, brain, and brain tumor tissue over time in a living organism to determine its ability to cross the BBB and accumulate in the target tissue.

Protocol:

  • Animal Model: Utilize immunodeficient mice (e.g., SCID mice) bearing orthotopic GBM xenografts (e.g., U87 or M1123 cells).

  • Drug Administration: Administer a single intravenous (i.v.) bolus of this compound at a specified dose (e.g., 4 mg/kg).

  • Sample Collection: At predetermined time points post-injection, collect blood, brain, and brain tumor tissues from cohorts of mice (n=3 per time point).

  • Sample Processing:

    • Process blood to isolate plasma.

    • Homogenize brain and tumor tissues.

  • Bioanalysis: Extract this compound from plasma and tissue homogenates and quantify the concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the concentration-time curves for plasma, brain, and tumor.

    • Calculate key pharmacokinetic parameters, including maximum concentration (Cmax) and the Area Under the Curve (AUC) for each compartment.

    • Determine the brain-to-plasma and tumor-to-plasma AUC ratios (AUCbrain/plasma and AUCtumor/plasma), which are key indicators of CNS penetration.

Data Presentation:

ParameterValueAnimal Model / DoseReference
AUCbrain/plasma Ratio 0.11SCID mice with GBM xenografts / 4 mg/kg i.v.
AUCtumor/plasma Ratio 0.2SCID mice with GBM xenografts / 4 mg/kg i.v.
Brain Cmax 839 nMSCID mice with GBM xenografts / 4 mg/kg i.v.
Brain Tumor Cmax 2,530 nM (2.53 µM)SCID mice with GBM xenografts / 4 mg/kg i.v.
Table 3: In vivo pharmacokinetic parameters of this compound demonstrating CNS penetration.

This compound Mechanism of Action in CNS Tumors

Understanding the mechanism of action is crucial for interpreting the significance of BBB penetration. This compound's efficacy relies on its activation within the tumor cell and the cell's subsequent inability to repair the induced DNA damage. This creates a "synthetic lethality" scenario, particularly in tumors with compromised DNA repair pathways.

cluster_0 Extracellular Space (Blood) cluster_1 GBM Cancer Cell LP184_prodrug This compound (Prodrug) LP184_inside This compound LP184_prodrug->LP184_inside Crosses BBB & Cell Membrane Active_LP184 Activated this compound LP184_inside->Active_LP184 Activation by PTGR1 PTGR1 Enzyme (Often Overexpressed) PTGR1->Active_LP184 DNA Nuclear DNA Active_LP184->DNA Damages DNA_damage DNA Adducts (N3-Adenine Alkylation) DNA->DNA_damage NER TC-NER Pathway DNA_damage->NER Repaired by NER->DNA Repairs DNA Apoptosis Cell Death (Apoptosis) NER->Apoptosis If NER is deficient (e.g., low ERCC3) ERCC3 ERCC3 ERCC3->NER Key component of

Caption: this compound mechanism of action and synthetic lethality.

Conclusion: The combined results from in silico, in vitro, and in vivo studies provide compelling evidence that this compound effectively penetrates the blood-brain barrier. Computational models predicted a high probability of BBB passage, which was confirmed by quantitative in vitro permeability assays showing transport rates comparable to the CNS drug temozolomide. Crucially, in vivo pharmacokinetic studies in tumor-bearing mice demonstrated that this compound achieves concentrations in the brain and brain tumors that are well above the levels required for cytotoxic effects observed in cancer cells (IC50 values in the range of ~22–310 nmol/L). This multi-faceted methodology provides a robust framework for assessing the CNS penetration of this compound and other drug candidates, de-risking their development for treating aggressive brain cancers.

References

Troubleshooting & Optimization

LP-184 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who are experiencing challenges with the aqueous solubility of LP-184. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

This compound is known to be soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL.[1][2] For in vivo studies, dosing solutions have been prepared by first dissolving this compound in ethanol and then diluting with sterile saline to a final concentration of 5% ethanol.[3] This suggests that this compound has limited solubility in purely aqueous solutions.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

This is a common issue for compounds with low aqueous solubility. Several strategies can be employed to prevent precipitation and increase the concentration of this compound in your aqueous solution. These methods are detailed in the troubleshooting guides below and include the use of co-solvents, pH adjustment, and the addition of solubilizing excipients. It is crucial to maintain a final DMSO concentration that is compatible with your experimental system, as high concentrations can be toxic to cells.

Q3: Can the solubility of this compound be improved by adjusting the pH of the aqueous solution?

Adjusting the pH can be an effective method for improving the solubility of ionizable compounds.[4] The chemical structure of this compound, an acylfulvene analog, suggests it may have ionizable groups.[2] Therefore, systematically testing a range of pH values for your aqueous buffer may help to identify a pH at which this compound is more soluble.

Q4: Are there any recommended excipients to improve the aqueous solubility of this compound?

While specific excipient formulations for this compound are not publicly detailed, several general approaches for poorly soluble drugs can be applied. These include the use of surfactants, cyclodextrins, and polymers to create solid dispersions. The choice of excipient will depend on the specific requirements of your experiment, such as the desired final concentration of this compound and the tolerance of your assay to the excipient.

Troubleshooting Guides

Issue 1: this compound Precipitation Upon Dilution in Aqueous Buffer

Initial Troubleshooting Steps:

  • Lower the Final Concentration: Attempt to use a lower final concentration of this compound in your aqueous solution.

  • Optimize DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is as low as possible while maintaining this compound solubility. Typically, a final DMSO concentration of less than 1% is recommended for cell-based assays.

  • Gentle Mixing and Warming: After adding the this compound stock to the aqueous buffer, ensure thorough but gentle mixing. Gentle warming of the solution (e.g., to 37°C) may also aid in dissolution, but be cautious of potential compound degradation at elevated temperatures.

Advanced Troubleshooting: Solubility Enhancement Techniques

If the initial steps are unsuccessful, consider the following formulation strategies. A comparison of these techniques is provided in Table 1.

TechniquePrincipleAdvantagesDisadvantages
Co-solvents Increase solubility by reducing the polarity of the aqueous solvent.Simple to implement; effective for many nonpolar compounds.May have toxic effects on cells at higher concentrations; can affect protein structure and function.
pH Adjustment Increases the solubility of ionizable compounds by shifting the equilibrium towards the more soluble ionized form.Can be highly effective if the compound has ionizable groups; simple to implement.Only effective for ionizable compounds; requires careful control of buffer pH.
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.Can significantly increase solubility; a wide variety of surfactants are available.Can be cytotoxic; may interfere with certain assays.
Cyclodextrins Form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.Generally have low toxicity; can improve drug stability.Can have a saturable effect; may interact with other components of the formulation.

Table 1: Comparison of Common Solubility Enhancement Techniques.

Experimental Protocols

Protocol 1: Solubility Determination of this compound Using a Co-solvent System

Objective: To determine the maximum concentration of this compound that can be achieved in an aqueous buffer using a co-solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (or other suitable co-solvent like propylene glycol or polyethylene glycol)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).

  • Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% ethanol in PBS).

  • Add a small, fixed volume of the this compound stock solution to each of the co-solvent-containing buffers to achieve a range of final this compound concentrations.

  • Vortex the solutions vigorously for 1-2 minutes.

  • Allow the solutions to equilibrate at room temperature for at least 2 hours.

  • Visually inspect for any precipitation.

  • For solutions without visible precipitation, centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).

  • The highest concentration at which no precipitation is observed is the apparent solubility in that co-solvent system.

Visualizations

LP184_Solubility_Troubleshooting_Workflow start Start: this compound Solubility Issue check_precipitation Is precipitation observed upon dilution in aqueous buffer? start->check_precipitation initial_steps Initial Troubleshooting: - Lower final concentration - Optimize DMSO percentage - Gentle mixing/warming check_precipitation->initial_steps Yes issue_resolved Issue Resolved check_precipitation->issue_resolved No advanced_troubleshooting Advanced Troubleshooting: Solubility Enhancement Techniques initial_steps->advanced_troubleshooting Issue Persists select_method Select appropriate method based on experimental constraints advanced_troubleshooting->select_method cosolvents Use of Co-solvents (e.g., Ethanol, PEG) end End: Optimized this compound Solution cosolvents->end ph_adjustment pH Adjustment of Buffer ph_adjustment->end surfactants Addition of Surfactants (e.g., Tween 80, Cremophor EL) surfactants->end cyclodextrins Use of Cyclodextrins (e.g., HP-β-CD) cyclodextrins->end select_method->cosolvents select_method->ph_adjustment select_method->surfactants select_method->cyclodextrins

Caption: Troubleshooting workflow for this compound aqueous solubility issues.

Solubility_Enhancement_Mechanisms cluster_cosolvent Co-solvent Mechanism cluster_surfactant Surfactant Mechanism cluster_cyclodextrin Cyclodextrin Mechanism lp184_cosolvent This compound (Hydrophobic) water_cosolvent Water + Co-solvent (Reduced Polarity) lp184_cosolvent->water_cosolvent Interaction dissolved_cosolvent Increased Solubility water_cosolvent->dissolved_cosolvent lp184_surfactant This compound (Hydrophobic) micelle Surfactant Micelle (Hydrophobic Core) lp184_surfactant->micelle Encapsulation encapsulated Encapsulated this compound (Apparent Solubility) micelle->encapsulated lp184_cd This compound (Hydrophobic) cyclodextrin Cyclodextrin (Hydrophobic Cavity) lp184_cd->cyclodextrin Complexation complex Inclusion Complex (Increased Solubility) cyclodextrin->complex

Caption: Mechanisms of common solubility enhancement techniques.

References

LP-184 In Vivo Dosing and Toxicity Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN USE.

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of LP-184 to minimize in vivo toxicity while maintaining therapeutic efficacy in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to toxicity?

A1: this compound is a next-generation acylfulvene, a class of DNA alkylating agents. It is a prodrug that is activated by the enzyme Prostaglandin Reductase 1 (PTGR1). Once activated, this compound forms covalent adducts with DNA, leading to double-strand breaks and ultimately cell death. Its anti-tumor efficacy is particularly pronounced in cancer cells with deficiencies in DNA damage repair (DDR) pathways, such as homologous recombination deficiency (HRD).

The toxicity of this compound is linked to its mechanism of action. While its activation is preferential in PTGR1-overexpressing tumor cells, off-target activity in normal tissues can lead to toxicity. The primary concern with DNA alkylating agents is myelosuppression. However, clinical data from the Phase 1a trial of this compound in humans suggests a favorable safety profile, with the most common adverse events being manageable Grade 1 or 2 nausea and vomiting. This suggests that at therapeutic doses, severe myelosuppression may be less of a concern compared to traditional alkylating agents.

Q2: What is the recommended starting dose for in vivo studies in mice?

A2: Based on publicly available preclinical efficacy studies, intravenous (i.v.) doses of 3 mg/kg and 4 mg/kg have been used in mouse xenograft models of pancreatic and glioblastoma cancer, respectively, demonstrating significant anti-tumor activity. For intraperitoneal (i.p.) administration in pancreatic cancer models, a dose of 3 mg/kg has been reported. A study in mouse models of Atypical Teratoid Rhabdoid Tumors (ATRT) reported no apparent toxicity with stable weight maintained during treatment, though the specific dose was not detailed in the press release.

It is crucial to perform a dose-range finding study in your specific animal model and tumor type to determine the optimal therapeutic window and the maximum tolerated dose (MTD).

Q3: What are the expected signs of toxicity in animals treated with this compound?

A3: While detailed preclinical toxicology reports are not publicly available, researchers should monitor for general signs of toxicity common to DNA alkylating agents, which may include:

  • Body Weight Loss: A significant and sustained decrease in body weight is a primary indicator of toxicity.

  • Changes in Behavior: Lethargy, ruffled fur, hunched posture, and reduced activity.

  • Gastrointestinal Issues: Diarrhea or changes in stool consistency.

  • Myelosuppression: Although clinical data suggests this may be minimal at therapeutic doses, it is prudent to monitor for signs of immunosuppression, such as increased susceptibility to infections. Hematological analysis (complete blood counts) is recommended.

  • Local Reactions: If administered via i.p. injection, monitor for signs of peritoneal irritation.

Q4: How can I minimize the toxicity of this compound in my experiments?

A4: To minimize toxicity, consider the following strategies:

  • Dose Optimization: Conduct a thorough dose-escalation study to identify the MTD in your specific model. Start with a lower dose and escalate until signs of toxicity are observed.

  • Dosing Schedule: The dosing schedule can significantly impact tolerability. The Phase 1a clinical trial in humans utilized a dosing schedule of Days 1 and 8 of a 21-day cycle. In preclinical studies, various schedules have been used, including weekly injections and cycles of multiple doses followed by a rest period. Optimizing the schedule may allow for higher cumulative doses with less toxicity.

  • Route of Administration: The route of administration can influence both efficacy and toxicity. Intravenous administration provides direct systemic exposure, while intraperitoneal injection may lead to higher local concentrations.

  • Supportive Care: Ensure animals have easy access to food and water. Provide nutritional supplements if necessary.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant Body Weight Loss (>15-20%) Dose is too high for the specific animal model or strain.- Immediately reduce the dose for subsequent treatments. - Consider a less frequent dosing schedule. - Euthanize animals that exceed the predefined body weight loss endpoint as per your institution's animal care and use committee (IACUC) protocol.
Lethargy, Ruffled Fur, Hunched Posture Systemic toxicity.- Monitor the animal closely. - If symptoms persist or worsen, consider reducing the dose or discontinuing treatment for that animal. - Consult with a veterinarian.
Signs of Dehydration (e.g., skin tenting) Gastrointestinal toxicity (diarrhea) or reduced water intake.- Provide subcutaneous fluids as recommended by a veterinarian. - Ensure easy access to water, potentially using gel packs or sipper tubes on the cage floor.
No Apparent Anti-Tumor Efficacy - Insufficient dose. - Low or no expression of PTGR1 in the tumor model. - Tumor model has proficient DNA damage repair mechanisms.- Confirm PTGR1 expression in your tumor model via immunohistochemistry (IHC) or western blot. - If PTGR1 expression is confirmed, consider a dose escalation study. - Verify the DNA damage repair status of your tumor model. This compound is most effective in tumors with DDR deficiencies.
Variable Response Within a Treatment Group - Inconsistent drug administration. - Biological variability within the animal cohort. - Heterogeneity of PTGR1 expression within the tumors.- Ensure accurate and consistent dosing technique. - Increase the number of animals per group to account for biological variability. - Analyze PTGR1 expression in individual tumors at the end of the study to correlate with response.

Quantitative Data Summary

Table 1: this compound In Vitro Potency in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HT29Colon680
OVCAR-3Ovarian600
AsPC-1Pancreatic16,000
PC-3Prostate140
DLD1 (BRCA2 KO)ColonSignificantly lower than WT
LN-18 (MGMT unmethylated)Glioblastoma46
U87 (MGMT hypermethylated)Glioblastoma203
Multiple GBM cell isolatesGlioblastoma~22 - 310

Table 2: this compound Clinical Trial (Phase 1a) Safety and Efficacy Data

ParameterFindingReference
Patient Population 63 patients with advanced relapsed or refractory solid tumors
Dosing Schedule Days 1 and 8 of a 21-day cycle
Therapeutic Concentration Achieved At dose levels of 0.25 mg/kg and above
Recommended Phase 2 Dose (RP2D) 0.39 mg/kg
Common Adverse Events Grade 1 or 2 nausea and vomiting
Dose-Limiting Toxicities None observed in the majority of cohorts
Clinical Benefit Observed in 48% of evaluable patients at or above the therapeutic dose

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Model: Select a relevant mouse strain (e.g., athymic nude mice for xenografts).

  • Group Allocation: Randomly assign mice to treatment groups (e.g., 3-5 mice per group). Include a vehicle control group.

  • Dose Selection: Based on available data, start with a dose of 1 mg/kg and escalate in subsequent groups (e.g., 2, 4, 6, 8 mg/kg).

  • Drug Formulation: Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., saline for intravenous injection).

  • Administration: Administer this compound via the desired route (e.g., tail vein injection).

  • Monitoring:

    • Record body weight daily for the first week and then 2-3 times per week.

    • Perform daily clinical observations for signs of toxicity (lethargy, ruffled fur, etc.).

    • At the end of the study, or if an animal reaches a humane endpoint, collect blood for complete blood count (CBC) analysis.

    • Perform gross necropsy and collect major organs for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause >20% body weight loss or other signs of life-threatening toxicity.

Protocol 2: PTGR1 Expression Analysis by Western Blot
  • Sample Preparation: Lyse tumor tissue or cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PTGR1 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).

Visualizations

LP184_Mechanism_of_Action cluster_cell Cell LP184_ext This compound (Prodrug) LP184_int This compound LP184_ext->LP184_int Cellular Uptake Active_Metabolite Active Metabolite LP184_int->Active_Metabolite Activation by PTGR1 PTGR1 DNA_Adduct DNA Adduct Active_Metabolite->DNA_Adduct Alkylation DNA DNA DSB Double-Strand Break DNA_Adduct->DSB Apoptosis Apoptosis DSB->Apoptosis Experimental_Workflow start Start: In Vivo Study dose_finding Dose-Range Finding (MTD) start->dose_finding efficacy_study Efficacy Study dose_finding->efficacy_study Inform Dose Selection monitoring Toxicity Monitoring (Body Weight, Clinical Signs) efficacy_study->monitoring data_collection Data Collection (Tumor Volume, Survival) monitoring->data_collection endpoint Study Endpoint data_collection->endpoint analysis Data Analysis endpoint->analysis conclusion Conclusion analysis->conclusion Troubleshooting_Logic observe_toxicity Toxicity Observed? high_efficacy High Efficacy? observe_toxicity->high_efficacy Yes low_efficacy Low Efficacy? observe_toxicity->low_efficacy No reduce_dose Reduce Dose / Modify Schedule high_efficacy->reduce_dose Yes continue_monitoring Continue Monitoring high_efficacy->continue_monitoring No check_ptgr1 Check PTGR1 Expression low_efficacy->check_ptgr1 Yes optimal Optimal Window low_efficacy->optimal No check_ptgr1->reduce_dose Low (Re-evaluate model) increase_dose Consider Dose Escalation check_ptgr1->increase_dose High

managing common adverse events of LP-184 in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel anti-cancer agent LP-184 in a preclinical setting.

Understanding this compound

This compound is a next-generation acylfulvene, a class of DNA alkylating agents. It is a prodrug that is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors.[1][2][3] Upon activation, this compound forms covalent DNA adducts, leading to irreparable DNA damage and subsequent cancer cell death.[1][2] Its mechanism of action is particularly effective in cancer cells with deficiencies in DNA damage repair (DDR) pathways, such as homologous recombination (HR).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common adverse events observed with this compound in preclinical studies?

Based on its classification as a DNA alkylating agent and available clinical data, the most anticipated adverse events in preclinical models are related to its effects on rapidly dividing cells. These include:

  • Gastrointestinal Effects: Nausea and vomiting are the most commonly reported side effects in early clinical trials, presenting as manageable Grade 1 or 2 events. In rodent models that do not vomit, this can be observed as pica (the eating of non-nutritive substances like kaolin).

  • Myelosuppression: As with many chemotherapeutics that damage DNA, this compound has the potential to suppress bone marrow function, leading to:

    • Neutropenia: A decrease in neutrophils, increasing susceptibility to infections.

    • Thrombocytopenia: A reduction in platelets, leading to an increased risk of bleeding.

    • Anemia: A decrease in red blood cells, which can cause fatigue and shortness of breath.

While specific preclinical toxicology data for this compound is not extensively published, a transient weight loss of up to 5% has been reported in some mouse xenograft models, with the treatment being generally well-tolerated.

Data Presentation: Anticipated Adverse Events of Acylfulvenes and their Management

The following table summarizes potential adverse events based on the drug class and provides an overview of monitoring and management strategies in preclinical models.

Adverse EventMonitoring ParametersPotential Management in Rodent Models
Nausea/Vomiting (Pica in rodents) Kaolin consumption, food and water intake, weight loss, behavioral changes (e.g., lethargy).- Antiemetics: - 5-HT3 Receptor Antagonists (e.g., Ondansetron) - NK1 Receptor Antagonists (e.g., Aprepitant/Maropitant) - Corticosteroids (e.g., Dexamethasone) - Supportive Care: - Ensure access to palatable, soft food. - Subcutaneous or intraperitoneal fluid administration to prevent dehydration.
Myelosuppression Complete Blood Counts (CBCs) from tail vein or retro-orbital sinus blood sampling.- Neutropenia: - Prophylactic antibiotics in severely neutropenic animals. - Administration of Granulocyte Colony-Stimulating Factor (G-CSF). - Anemia: - Administration of Erythropoiesis-Stimulating Agents (ESAs) like Erythropoietin (EPO). - Thrombocytopenia: - Careful handling to prevent injury and bleeding. - In severe cases, platelet transfusions may be considered, though technically challenging.
General Toxicity Body weight, clinical signs (e.g., changes in posture, fur, activity), food and water consumption.- Dose reduction or interruption of this compound treatment. - Supportive care including fluid and nutritional support.

Troubleshooting Guides

Issue 1: Significant Weight Loss and Reduced Food Intake in Study Animals
  • Potential Cause: This is likely a manifestation of nausea and general malaise, common side effects of DNA alkylating agents.

  • Troubleshooting Steps:

    • Assess for Pica: Introduce a source of kaolin (a type of clay) into the cage. An increase in kaolin consumption is a validated surrogate for nausea and vomiting in rats.

    • Administer Antiemetics: Prophylactically treat a cohort of animals with an antiemetic regimen prior to and following this compound administration. See the protocol below for recommended agents and dosages.

    • Provide Supportive Care:

      • Supplement with highly palatable, high-calorie wet food.

      • Administer subcutaneous or intraperitoneal fluids (e.g., 0.9% saline or Lactated Ringer's solution, 1-2 mL/100g body weight) to combat dehydration.

    • Monitor and Adjust Dose: If weight loss exceeds 15-20% of baseline, consider reducing the dose of this compound or adjusting the treatment schedule.

Protocol: Management of Chemotherapy-Induced Nausea and Vomiting (CINV) in Rodents

This protocol provides a multi-agent approach to mitigate CINV in mouse and rat models.

Drug ClassAgentMouse DosageRat DosageRouteAdministration Schedule
5-HT3 Antagonist Ondansetron1-2 mg/kg0.1-1 mg/kgIP, SC, PO30 minutes prior to this compound administration and every 8-12 hours as needed.
NK1 Antagonist Aprepitant (or Maropitant)10 mg/kg (Aprepitant)1-2 mg/kg (Maropitant)PO (Aprepitant), SC (Maropitant)60 minutes prior to this compound administration.
Corticosteroid Dexamethasone0.5-2 mg/kg0.2-0.5 mg/kgIP, SC30-60 minutes prior to this compound administration.

IP: Intraperitoneal, SC: Subcutaneous, PO: Oral

Issue 2: Evidence of Myelosuppression (Neutropenia, Anemia, Thrombocytopenia)
  • Potential Cause: this compound, as a DNA damaging agent, can affect rapidly dividing hematopoietic stem cells in the bone marrow.

  • Troubleshooting Steps:

    • Regular Blood Monitoring: Perform complete blood counts (CBCs) at baseline and at regular intervals post-treatment (e.g., days 3, 7, 14, and 21) to monitor the nadir and recovery of different blood cell lineages.

    • Management of Neutropenia:

      • For moderate to severe neutropenia (e.g., Absolute Neutrophil Count < 1000/µL), consider administration of Granulocyte Colony-Stimulating Factor (G-CSF) to stimulate neutrophil production and recovery. A typical dose for mice is 5-10 µg/kg/day, administered subcutaneously.

    • Management of Anemia:

      • If significant anemia develops (e.g., hematocrit drops by >20%), administration of Erythropoietin (EPO) can be considered to stimulate red blood cell production. A common dose in rodents is 100-300 IU/kg, administered subcutaneously 2-3 times per week.

    • Management of Thrombocytopenia:

      • This is more challenging to manage. Primary intervention involves careful handling of animals to prevent injury. In cases of severe, life-threatening thrombocytopenia, dose reduction of this compound is the most practical approach.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and DNA Damage Response

The following diagram illustrates the activation of this compound and its downstream effects on DNA, leading to cancer cell death, particularly in cells with deficient DNA repair mechanisms.

LP184_Mechanism cluster_0 Tumor Cell cluster_1 Cellular Response LP-184_prodrug This compound (Prodrug) PTGR1 PTGR1 Enzyme (Overexpressed in Tumor) LP-184_prodrug->PTGR1 Activation Active_LP184 Activated this compound (Cytotoxic Metabolite) PTGR1->Active_LP184 DNA Nuclear DNA Active_LP184->DNA Alkylation DNA_Adducts DNA Adducts & Double-Strand Breaks DNA->DNA_Adducts DDR_Deficient Deficient DNA Damage Repair (e.g., HRD) DNA_Adducts->DDR_Deficient Normal_DDR Intact DNA Damage Repair DNA_Adducts->Normal_DDR Apoptosis Apoptosis (Cell Death) DDR_Deficient->Apoptosis Synthetic Lethality Cell_Survival Cell Survival & Repair Normal_DDR->Cell_Survival

Caption: this compound is activated by PTGR1 in tumor cells, causing DNA damage that leads to apoptosis in DDR-deficient cells.

Signaling Pathway of Chemotherapy-Induced Nausea and Vomiting (CINV)

This diagram outlines the key pathways involved in CINV, which are relevant to the potential gastrointestinal side effects of this compound.

CINV_Pathway cluster_GI Gastrointestinal Tract cluster_CNS Central Nervous System (Brainstem) Chemo This compound (Alkylating Agent) EC_Cells Enterochromaffin Cells Chemo->EC_Cells Damage CTZ Chemoreceptor Trigger Zone (CTZ) Chemo->CTZ Direct stimulation Serotonin Serotonin (5-HT) Release EC_Cells->Serotonin Vagal_Afferents Vagal Afferent Nerves (5-HT3 Receptors) Serotonin->Vagal_Afferents Binds to NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS Signal to SubstanceP Substance P Release NTS->SubstanceP Vomiting_Center Vomiting Center NTS->Vomiting_Center CTZ->SubstanceP CTZ->Vomiting_Center NK1R NK1 Receptors SubstanceP->NK1R Binds to NK1R->Vomiting_Center Emesis Emesis Vomiting_Center->Emesis Triggers Aprepitant Aprepitant (NK1 Antagonist) Aprepitant->NK1R Blocks Ondansetron Ondansetron Ondansetron->Vagal_Afferents Blocks

Caption: Pathophysiology of CINV, showing points of intervention for common antiemetic drugs.

Experimental Protocols

Protocol: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Opaque-walled 96-well or 384-well plates suitable for luminescence measurements.

  • CellTiter-Glo® Reagent (Promega).

  • Multichannel pipette or automated liquid handler.

  • Plate shaker.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Seed cells in opaque-walled multiwell plates at the desired density (e.g., 5,000-10,000 cells/well for a 96-well plate) in a final volume of 100 µL of culture medium.

    • Include control wells containing medium without cells for background measurement.

    • Incubate the plates for 24 hours to allow cells to attach and resume growth.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of this compound to the experimental wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for the desired exposure time (e.g., 72 hours).

  • Assay Execution:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all experimental wells.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol: Detection of DNA Double-Strand Breaks via γH2AX Immunofluorescence Staining

This protocol allows for the visualization and quantification of DNA double-strand breaks (DSBs) by staining for phosphorylated H2AX (γH2AX).

Materials:

  • Cells grown on glass coverslips or in chamber slides.

  • Phosphate-Buffered Saline (PBS).

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS).

  • Permeabilization Solution (e.g., 0.25% Triton X-100 in PBS).

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20).

  • Primary Antibody: Anti-γH2AX antibody (e.g., mouse monoclonal or rabbit polyclonal).

  • Secondary Antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG.

  • Nuclear Counterstain (e.g., DAPI).

  • Antifade Mounting Medium.

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on coverslips or chamber slides.

    • Treat cells with this compound at the desired concentration and for the desired time. Include positive (e.g., etoposide) and negative (vehicle) controls.

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.

    • Incubate with the primary anti-γH2AX antibody diluted in Blocking Buffer overnight at 4°C in a humidified chamber.

    • Wash three times with PBS containing 0.1% Tween-20.

    • Incubate with the fluorescently-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS containing 0.1% Tween-20, protected from light.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of the DAPI (blue) and γH2AX (e.g., green or red) channels.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of foci indicates an increase in DNA double-strand breaks.

References

LP-184 Technical Support Center: Central Nervous System (CNS) Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing LP-184 in pre-clinical studies targeting CNS tumors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in CNS tumors?

A1: this compound is a next-generation acylfulvene-derived small molecule prodrug.[1][2] It is activated within tumor cells by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors, including CNS cancers.[2][3] The activated form of this compound is a potent alkylating agent that creates covalent adducts with DNA, primarily at the N3-adenine position, leading to DNA double-strand breaks.[3] This irreparable DNA damage ultimately triggers apoptosis and inhibits the proliferation of cancer cells. This compound's efficacy is independent of MGMT expression, a common resistance mechanism to the standard-of-care chemotherapy temozolomide in glioblastoma.

Q2: How does this compound cross the blood-brain barrier (BBB)?

A2: Preclinical studies have demonstrated that this compound has favorable blood-brain barrier permeability. Pharmacokinetic analyses in mice have shown a brain-to-plasma concentration ratio that is sufficient to achieve therapeutic concentrations within the brain. Specifically, the brain tumor/plasma concentration ratio for this compound is reported to be 0.2, which is higher than that of temozolomide (0.1).

Q3: In which types of CNS tumors has this compound shown preclinical efficacy?

A3: this compound has demonstrated potent preclinical activity in a range of CNS malignancies, including:

  • Glioblastoma multiforme (GBM), including temozolomide-resistant models.

  • Atypical teratoid/rhabdoid tumors (ATRT).

  • Brain metastases originating from primary tumors such as lung and breast cancer.

Q4: What is the concept of "synthetic lethality" in the context of this compound?

A4: Synthetic lethality occurs when the combination of two genetic or molecular alterations leads to cell death, while either alteration on its own does not. This compound exhibits a synthetic lethal interaction with deficiencies in DNA damage repair (DDR) pathways. Tumor cells with mutations in genes involved in nucleotide excision repair (NER) or homologous recombination (HR) are particularly sensitive to this compound. This is because the DNA damage induced by this compound cannot be efficiently repaired in these cells, leading to their selective elimination.

Q5: Is there a biomarker to predict sensitivity to this compound?

A5: Yes, the expression level of Prostaglandin Reductase 1 (PTGR1) is a key biomarker for this compound sensitivity, as it is the enzyme responsible for activating the prodrug. Additionally, tumors with deficiencies in DNA damage repair pathways, such as those with mutations in ERCC3 or BRCA2, are expected to be more susceptible to this compound.

Q6: What is the current clinical trial status of this compound for CNS tumors?

A6: this compound is currently in a Phase 1a clinical trial to evaluate its safety, tolerability, and maximum tolerated dose in patients with advanced solid tumors, including glioblastoma. Following the determination of the recommended Phase 2 dose, a Phase 1b/2a trial is planned for recurrent glioblastoma, which will assess this compound as both a monotherapy and in combination with spironolactone. The FDA has granted Fast Track Designation for this compound for the treatment of glioblastoma. There are also plans for a pediatric clinical trial for CNS cancers, including ATRT.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low in vitro cytotoxicity in CNS cancer cell lines Low or absent PTGR1 expression in the selected cell line.1. Verify PTGR1 expression levels in your cell line using qPCR or Western blot. 2. Consider using a cell line known to have high PTGR1 expression as a positive control. 3. If PTGR1 expression is low, consider transiently or stably overexpressing PTGR1 to sensitize the cells to this compound.
Cell line may have highly efficient DNA damage repair (DDR) pathways.1. Assess the status of key DDR pathways (e.g., NER, HR) in your cell line. 2. Consider co-treatment with a DDR inhibitor. For example, spironolactone has been shown to induce NER deficiency by promoting the degradation of ERCC3, thereby sensitizing GBM cells to this compound.
Incorrect drug preparation or storage.1. Ensure this compound is dissolved in an appropriate solvent (e.g., DMSO) and stored at the recommended temperature (-80°C for long-term storage). 2. Prepare fresh dilutions for each experiment.
Inconsistent results in animal xenograft models Suboptimal drug dosage or administration schedule.1. Refer to published preclinical studies for effective dosing regimens. A dose of 4 mg/kg administered intravenously twice weekly has shown efficacy in ATRT and GBM xenograft models. 2. Optimize the dosing and schedule based on tumor growth rate and animal tolerance.
Poor tumor engraftment or high variability in tumor size.1. Ensure consistent cell implantation techniques. 2. Start treatment when tumors have reached a consistent, measurable size. 3. Increase the number of animals per group to improve statistical power.
Issues with intravenous drug administration.1. Ensure proper tail vein injection technique to deliver the full dose systemically. 2. Consider using a catheter for repeated injections to minimize stress and ensure accurate dosing.
Difficulty in detecting DNA damage after this compound treatment Inappropriate timing of analysis or insensitive detection method.1. Perform a time-course experiment to determine the optimal time point for detecting DNA damage markers like γH2AX or cleaved PARP. Apoptosis has been observed as early as 96 hours post-treatment in ATRT cell lines. 2. Use sensitive detection methods such as immunofluorescence for cleaved caspase-3 or Western blotting for c-PARP. 3. Consider using assays that directly measure DNA double-strand breaks.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in CNS Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
CHLA06ATRT20-25
BT37ATRT20-25
NCI-60 GBM Panel (mean)Glioblastoma286
LN-18 (TMZ-resistant)Glioblastoma46
M1123 NeurosphereGlioblastoma151
Low Passage NeurosphereGlioblastoma306

Table 2: In Vivo Efficacy of this compound in CNS Tumor Xenograft Models

ModelTreatmentOutcome
CHLA06 ATRT (subcutaneous)4 mg/kg IV, twice weekly for 2 weeks112% tumor growth inhibition; 2/10 mice tumor-free
U87 GBM (subcutaneous)4 mg/kg IV, q.o.d x 4Complete regression in 5/5 mice
M1123 GBM (subcutaneous)4 mg/kg IV, q.o.d x 4Complete regression in 3/6 mice
U87 GBM (orthotopic)Not specifiedSignificantly prolonged survival (p < 0.0001)
M1123 GBM (orthotopic)Not specifiedSignificantly prolonged survival (p < 0.0001)

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Brain/Blood Ratio0.112
Brain/Plasma Ratio (AUC)0.11
Brain Tumor/Plasma Ratio (AUC)0.2
Brain Cmax839 nM
Brain Tumor Cmax2.53 µM

Experimental Protocols

1. In Vitro Cell Viability Assay

  • Cell Seeding: Plate CNS tumor cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2. Western Blotting for DNA Damage and Apoptosis Markers

  • Cell Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against proteins of interest (e.g., γH2AX, cleaved PARP, cleaved caspase-3, PTGR1) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Orthotopic CNS Tumor Xenograft Model

  • Cell Preparation: Harvest CNS tumor cells (e.g., U87 or M1123) and resuspend them in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL.

  • Intracranial Injection: Anesthetize immunodeficient mice (e.g., nude or SCID) and secure them in a stereotactic frame. Create a small burr hole in the skull at the desired coordinates. Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

  • Tumor Growth Monitoring: Monitor the health and body weight of the mice regularly. Tumor growth can be monitored using bioluminescence imaging (if using luciferase-expressing cells) or by observing neurological symptoms.

  • Drug Treatment: Once tumors are established (e.g., detectable bioluminescence signal or 7-10 days post-injection), randomize the mice into treatment and control groups. Administer this compound (e.g., 4 mg/kg) and vehicle control via intravenous injection according to the planned schedule.

  • Endpoint: Continue treatment and monitoring until the pre-defined endpoint is reached (e.g., significant tumor burden, neurological deficits, or a specific survival time). The primary endpoint is typically overall survival.

Visualizations

LP184_Mechanism_of_Action cluster_blood Bloodstream cluster_cell Tumor Cell cluster_repair DNA Damage Repair LP184_prodrug This compound (Prodrug) PTGR1 PTGR1 LP184_prodrug->PTGR1 Enters Cell & is Activated by LP184_active Activated this compound PTGR1->LP184_active DNA DNA LP184_active->DNA Alkylates DNA_adduct DNA Adducts (N3-Adenine) DNA->DNA_adduct DSB Double-Strand Breaks DNA_adduct->DSB NER NER Pathway (e.g., ERCC3) DSB->NER Repair Attempt HR HR Pathway (e.g., BRCA) DSB->HR Repair Attempt Apoptosis Apoptosis Repair_failure Repair Failure NER->Repair_failure Deficient in Tumor Cells HR->Repair_failure Deficient in Tumor Cells Repair_failure->Apoptosis

Caption: Mechanism of action of this compound in CNS tumor cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Start: CNS Tumor Model Selection cell_culture Cell Culture (GBM, ATRT lines) start->cell_culture viability_assay Cell Viability Assay (IC50 Determination) cell_culture->viability_assay western_blot Western Blot (PTGR1, DNA Damage Markers) cell_culture->western_blot xenograft Orthotopic Xenograft Model (Intracranial Injection) viability_assay->xenograft western_blot->xenograft treatment This compound Treatment (IV Administration) xenograft->treatment monitoring Tumor Growth & Survival Monitoring treatment->monitoring pk_pd Pharmacokinetic/ Pharmacodynamic Analysis treatment->pk_pd end Endpoint: Efficacy & PK/PD Data monitoring->end pk_pd->end

Caption: Preclinical experimental workflow for evaluating this compound.

Synthetic_Lethality cluster_lp184 This compound Treatment cluster_ddr DNA Damage Repair Status cluster_outcome Cellular Outcome lp184_node This compound dna_damage DNA Damage lp184_node->dna_damage ddr_proficient DDR Proficient dna_damage->ddr_proficient Repaired ddr_deficient DDR Deficient (e.g., NER/HR mutations) dna_damage->ddr_deficient Not Repaired survival Cell Survival ddr_proficient->survival apoptosis Apoptosis (Synthetic Lethality) ddr_deficient->apoptosis

Caption: Logical relationship of synthetic lethality with this compound.

References

LP-184 Experimental Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results with LP-184. The information is tailored for researchers, scientists, and drug development professionals to ensure consistency and accuracy in their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an acylfulvene-derived prodrug that is activated by the oxidoreductase enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors.[1][2][3] Once activated, this compound acts as an alkylating agent, binding to DNA and causing double-strand breaks, which leads to apoptosis in cancer cells.[2]

Q2: Why am I observing significant differences in this compound cytotoxicity across different cancer cell lines?

A2: The variability in cytotoxicity is primarily due to two key factors: the expression level of PTGR1 and the status of DNA Damage Repair (DDR) pathways in the cancer cells.[4] High PTGR1 expression is necessary for the bioactivation of this compound, and deficiencies in DDR pathways, such as Homologous Recombination (HR), make the cells more susceptible to the DNA damage induced by the activated drug.

Q3: My experimental results with this compound are not consistent. What are the common sources of variability?

A3: Inconsistent results can arise from several factors:

  • Cell Line Integrity: Ensure the cell lines have been recently authenticated and are free from contamination. Passage number can also affect cellular characteristics.

  • PTGR1 Expression Levels: PTGR1 expression can vary between cell lines and even within the same cell line under different culture conditions. It is crucial to quantify PTGR1 expression in your experimental models.

  • DDR Gene Status: The presence or absence of mutations in key DDR genes like BRCA1/2, ATM, or ERCC3 will significantly impact sensitivity to this compound.

  • Assay Conditions: Variations in drug concentration, treatment duration, and the type of viability or DNA damage assay used can lead to different outcomes.

  • Drug Handling and Storage: Ensure proper storage and handling of this compound to maintain its stability and activity.

Q4: How can I determine if my cell line of interest is a good candidate for this compound treatment?

A4: A good candidate cell line for this compound treatment will ideally have high expression of PTGR1 and a known deficiency in one or more DNA damage repair pathways. You can assess PTGR1 expression using RT-PCR or by consulting publicly available cancer cell line databases. The DDR status can be determined through genomic sequencing or by using cell lines with known mutations.

Q5: Is there a known resistance mechanism to this compound?

A5: Resistance to this compound can be multifactorial. Low or absent PTGR1 expression will prevent the activation of the prodrug, rendering it ineffective. Additionally, proficient DNA damage repair mechanisms, particularly robust Homologous Recombination or Transcription-Coupled Nucleotide Excision Repair (TC-NER), can repair the DNA adducts formed by this compound, leading to resistance.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no cytotoxicity observed in a cancer cell line expected to be sensitive. 1. Low PTGR1 expression in the specific sub-line or passage number being used. 2. The cell line may have a functional DNA damage repair pathway that was not anticipated. 3. Incorrect drug concentration or insufficient treatment duration.1. Verify PTGR1 expression levels using RT-PCR or Western blot. 2. Characterize the DDR pathway status of your cell line through sequencing or by testing its sensitivity to other DNA damaging agents. 3. Perform a dose-response and time-course experiment to determine the optimal concentration and duration.
High variability in IC50 values between replicate experiments. 1. Inconsistent cell seeding density. 2. Variations in drug preparation and dilution. 3. Fluctuation in incubator conditions (CO2, temperature, humidity). 4. Cell viability assay performed at different time points.1. Ensure a consistent number of cells are seeded in each well. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Regularly calibrate and monitor incubator conditions. 4. Strictly adhere to the established time points for the assay readout.
Unexpected cytotoxicity in a presumed resistant (DDR-proficient) cell line. 1. The cell line may have an uncharacterized DDR deficiency. 2. High levels of PTGR1 expression may lead to overwhelming DNA damage that even a proficient DDR system cannot fully repair. 3. Off-target effects at very high drug concentrations.1. Further investigate the genomic and proteomic profile of the cell line. 2. Correlate the cytotoxicity with PTGR1 expression levels. 3. Ensure that the observed cytotoxicity occurs at clinically relevant concentrations.
Discrepancy between in vitro and in vivo results. 1. Pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound in the animal model. 2. Differences in PTGR1 expression and DDR status between the cultured cells and the tumor microenvironment in the xenograft model.1. Conduct PK/PD studies to ensure adequate drug exposure in the tumor tissue. 2. Analyze PTGR1 expression and DDR markers in the xenograft tumors.

Quantitative Data Summary

Table 1: In Vitro Sensitivity of Various Cancer Models to this compound

Cancer TypeModelKey Genetic FeaturesThis compound IC50 (nmol/L)
Colon CancerDLD1-WT-Not specified, used as baseline
Colon CancerDLD1-BRCA2 KOBRCA2 KnockoutSignificantly lower than WT
Prostate CancerPC3MParentalNot specified, used as baseline
Prostate CancerPC3MATM Knockdown8- to 12-fold more sensitive than parental
Prostate CancerPC3MBRCA2 Knockdown8- to 12-fold more sensitive than parental
GlioblastomaVarious Cell IsolatesMGMT-expressing, Temozolomide-resistant~22–310
Pancreatic CancerPDX ModelsATM, ATR, BRCA1 mutations~60
Non-Small Cell Lung Cancer19 NSCLC cell linesVarious45 to 1805 (Median: 371)

Note: IC50 values can vary based on specific experimental conditions. This table provides a general overview of this compound's potency in different contexts.

Experimental Protocols

Cell Viability Assay (General Protocol)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions.

  • Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions to quantify the number of viable cells.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

DNA Double-Strand Break (DSB) Detection (STRIDE Assay)

A detailed protocol for the SensiTive Recognition of Individual DNA Ends (STRIDE) assay can be found in the cited literature. The general workflow is as follows:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the specified duration (e.g., 400 nmol/L for 24 hours).

  • Cell Fixation and Permeabilization: Fix and permeabilize the cells to allow for the entry of labeling reagents.

  • DSB Labeling: Utilize the STRIDE technology to specifically label the DNA double-strand breaks.

  • Immunofluorescence Staining: Concurrently, cells can be stained for DNA damage markers like γH2AX.

  • Imaging and Quantification: Acquire images using fluorescence microscopy and quantify the number of DSB foci per nucleus.

Visualizations

LP184_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular LP184_prodrug This compound (Prodrug) PTGR1 PTGR1 Enzyme LP184_prodrug->PTGR1 Enters Cell Active_LP184 Activated this compound PTGR1->Active_LP184 Bioactivation DNA DNA Active_LP184->DNA Alkylates DNA DSB DNA Double-Strand Breaks DNA->DSB Induces Apoptosis Apoptosis DSB->Apoptosis Leads to

Caption: Mechanism of this compound bioactivation and induction of apoptosis.

LP184_Synthetic_Lethality cluster_DDR_Proficient DDR Proficient Cell cluster_DDR_Deficient DDR Deficient Cell LP184 This compound Treatment DSB DNA Double-Strand Breaks LP184->DSB HR_Repair_P Homologous Recombination (Functional) Cell_Survival_P Cell Survival HR_Repair_P->Cell_Survival_P DNA Repair DSB_P->HR_Repair_P Damage Signal HR_Repair_D Homologous Recombination (Deficient) Apoptosis_D Apoptosis HR_Repair_D->Apoptosis_D Repair Failure DSB_D->HR_Repair_D Damage Signal

Caption: Synthetic lethality of this compound in DDR deficient cells.

Troubleshooting_Workflow Start Inconsistent this compound Results Check_Protocols Review Experimental Protocols Start->Check_Protocols Check_Cell_Line Verify Cell Line Integrity Check_Protocols->Check_Cell_Line Quantify_PTGR1 Quantify PTGR1 Expression Check_Cell_Line->Quantify_PTGR1 Assess_DDR Assess DDR Status Quantify_PTGR1->Assess_DDR Optimize_Assay Optimize Assay Parameters (Dose, Time) Assess_DDR->Optimize_Assay Consistent_Results Consistent Results Achieved Optimize_Assay->Consistent_Results

Caption: A logical workflow for troubleshooting this compound experimental variability.

References

refinement of LP-184 treatment schedule for enhanced efficacy

Author: BenchChem Technical Support Team. Date: November 2025

LP-184 Technical Support Center

Welcome to the technical resource center for this compound, a novel tumor-site activated, acylfulvene-derived prodrug. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions, troubleshoot common experimental issues, and offer detailed protocols to enhance the efficacy of your this compound studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a prodrug that requires bioactivation by the enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in various solid tumors.[1][2][3] Once activated, this compound acts as a potent DNA alkylating agent, covalently binding to DNA and causing double-strand breaks (DSBs), which ultimately leads to cancer cell apoptosis.[2][4]

Q2: What is the key biomarker for predicting sensitivity to this compound? A2: The primary biomarker for this compound sensitivity is the expression level of the activating enzyme, PTGR1. High PTGR1 expression is a prerequisite for the conversion of this compound into its active, cytotoxic form. Tumor cells with low or absent PTGR1 expression are generally resistant to this compound.

Q3: How does the DNA Damage Repair (DDR) status of a cancer cell affect this compound's efficacy? A3: this compound exhibits synthetic lethality in cancer cells with deficiencies in DNA Damage Repair (DDR) pathways. Tumors with mutations in genes like BRCA1/2, ATM, ATR, and others in the homologous recombination (HR) pathway cannot efficiently repair the DNA double-strand breaks induced by this compound. This leads to significantly increased cell death, making DDR-deficient tumors exceptionally vulnerable to the drug.

Q4: What was the dosing schedule used in the Phase 1a clinical trial? A4: In the Phase 1a study, this compound was administered to patients as an infusion on Day 1 and Day 8 of a 21-day cycle.

Q5: What are the common adverse events associated with this compound? A5: Based on the Phase 1a clinical trial, this compound has a favorable safety profile. The most common adverse events were predominantly Grade 1 or 2, including manageable nausea and vomiting, which is consistent with other alkylating agents.

Q6: Is this compound effective against tumors that are resistant to other therapies, like PARP inhibitors? A6: Preclinical data shows that this compound is effective in patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) that are resistant to PARP inhibitors (PARPi). Furthermore, this compound has demonstrated strong synergy when used in combination with PARP inhibitors like olaparib.

Troubleshooting Guide

Q: We are observing inconsistent or lower-than-expected cytotoxicity with this compound in our in vitro assays. What are the potential causes and solutions? A: Suboptimal efficacy in vitro can stem from several factors related to the specific cancer cell model or experimental setup. Use the following logical workflow to troubleshoot the issue.

Start Problem: Suboptimal this compound Efficacy Check_PTGR1 1. Verify PTGR1 Expression Start->Check_PTGR1 PTGR1_Low Result: PTGR1 is Low/Absent Check_PTGR1->PTGR1_Low Low/Absent PTGR1_High Result: PTGR1 is High Check_PTGR1->PTGR1_High High Solution_PTGR1 Solution: Select cell lines with high PTGR1 expression or use PTGR1-negative lines as a negative control. PTGR1_Low->Solution_PTGR1 Check_DDR 2. Assess DDR Pathway Status PTGR1_High->Check_DDR DDR_Proficient Result: DDR Pathway is Proficient Check_DDR->DDR_Proficient Proficient DDR_Deficient Result: DDR Pathway is Deficient Check_DDR->DDR_Deficient Deficient Solution_DDR Solution: Efficacy is expected to be lower in DDR-proficient cells. Consider using isogenic cell lines (e.g., BRCA2 WT vs KO) to confirm synthetic lethality. [2, 10] DDR_Proficient->Solution_DDR Check_Drug 3. Confirm Drug Integrity and Concentration DDR_Deficient->Check_Drug Drug_Issue Result: Issue Identified Check_Drug->Drug_Issue Issue Drug_OK Result: Drug Prep is OK Check_Drug->Drug_OK OK Solution_Drug Solution: Prepare fresh drug dilutions from powder for each experiment. Verify solvent (e.g., DMSO) compatibility with cells. Confirm final assay concentrations. Drug_Issue->Solution_Drug Check_Assay 4. Review Assay Protocol Drug_OK->Check_Assay Solution_Assay Solution: Ensure optimal cell seeding density and incubation time (e.g., 72h). Check for serum interference in media. Validate readout method (e.g., CellTiter-Glo). Check_Assay->Solution_Assay

Caption: Troubleshooting workflow for suboptimal this compound efficacy.

Quantitative Data Summary

Table 1: Preclinical In Vitro Efficacy of this compound
Cancer TypeModel SystemKey BiomarkersPotency (IC50 / GI50)Citation(s)
Pancreatic CancerCell LinesHigh PTGR1, DDR-deficientSub-100 nM range
Non-Small Cell Lung Cancer19 Cell LinesHigh PTGR1Median: 371 nM (Range: 45-1805 nM)
Colon CancerDLD1-BRCA2 KOBRCA2 knockout~3-fold more sensitive than WT
Ovarian, Colon, ProstateCell LinesNot specified0.14 - 16 µM
Table 2: Clinical Trial Dosing and Response Data (Phase 1a)
ParameterValue / ObservationCitation(s)
Dosing RegimenIntravenous infusion on Days 1 and 8 of a 21-day cycle
Therapeutic Dose Threshold≥ 0.25 mg/kg
Recommended Phase 2 Dose (RP2D)0.39 mg/kg
Clinical Benefit Rate48% in evaluable patients at or above therapeutic dose
Key Responding Tumor TypesGlioblastoma, GIST, Thymic Carcinoma, NSCLC, Colon Cancer
Key Responding MutationsCHK2, ATM, STK11/KEAP1

Signaling and Experimental Workflow Diagrams

cluster_0 Cell Exterior cluster_1 Cancer Cell Cytoplasm cluster_2 Cancer Cell Nucleus cluster_3 Cell Fate Decision Prodrug This compound (Prodrug) PTGR1 PTGR1 Enzyme (High Expression) Prodrug->PTGR1 Enters Cell ActiveDrug Activated this compound (Alkylating Agent) PTGR1->ActiveDrug Bioactivation DNA Nuclear DNA ActiveDrug->DNA Translocates to Nucleus DSB DNA Double-Strand Breaks (DSBs) DNA->DSB Alkylation Repair DNA Repair DSB->Repair DDR Proficient Apoptosis Apoptosis (Cell Death) DSB->Apoptosis DDR Deficient (Synthetic Lethality) Survival Cell Survival Repair->Survival

Caption: this compound mechanism of action and synthetic lethality pathway.

Start Start: Select Candidate Cell Lines Biomarker Step 1: Biomarker Analysis (RT-PCR for PTGR1 mRNA, Sequencing for DDR gene status) Start->Biomarker Culture Step 2: Cell Culture Seed cells in 96-well plates (5,000-20,000 cells/well). Incubate overnight. Biomarker->Culture Treatment Step 3: this compound Treatment Prepare serial dilutions. Treat cells and incubate for 48-72 hours. Culture->Treatment Viability Step 4: Viability Assay Measure cell viability using MTT, MTS, or ATP-based assays (e.g., CellTiter-Glo). Treatment->Viability Analysis Step 5: Data Analysis Normalize data to vehicle control. Calculate IC50 values. Correlate with biomarker status. Viability->Analysis End End: Identify Sensitive vs. Resistant Models Analysis->End

Caption: Experimental workflow for in vitro screening of this compound.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay for this compound

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.

Materials:

  • This compound compound

  • Anhydrous DMSO

  • Selected cancer cell lines (adherent)

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or MTT)

  • Multichannel pipette

  • Plate reader (Luminometer or Spectrophotometer)

Procedure:

  • Cell Plating:

    • Trypsinize and count cells.

    • Plate cells in a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells per well) in 100 µL of complete growth medium.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.

  • This compound Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -80°C in small aliquots.

    • On the day of the experiment, perform a serial dilution of the stock solution in complete growth medium to create 2X working concentrations of your desired final concentrations.

  • Cell Treatment:

    • Carefully add 100 µL of the 2X this compound working solutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final drug concentrations.

    • Include "vehicle control" wells (containing DMSO at the same final concentration as the highest this compound dose) and "no treatment" wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement (Example with CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (from wells with medium only).

    • Normalize the data by setting the average of the vehicle-treated wells to 100% viability.

    • Plot the normalized viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Mouse Xenograft Model for In Vivo Efficacy Testing

This protocol provides a general framework for assessing the anti-tumor activity of this compound using cell line-derived xenografts (CDX) in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., athymic Nude or NSG mice)

  • Tumor cells known to be sensitive to this compound (high PTGR1, DDR-deficient)

  • Matrigel (optional, can improve tumor take-rate)

  • This compound formulation for injection (vehicle to be determined based on formulation)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest tumor cells during their exponential growth phase.

    • Resuspend cells in sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel.

    • Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth and Cohort Randomization:

    • Monitor mice regularly for tumor formation.

    • Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), measure them with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Randomize mice into treatment cohorts (e.g., Vehicle control, this compound low dose, this compound high dose) with similar average tumor volumes.

  • This compound Administration:

    • Administer this compound or vehicle control according to the planned schedule. A previously reported preclinical schedule involved intravenous (i.v.) administration at 4 mg/kg on days 0, 2, 4, 6, 8 and again on days 16, 18, 20, 22, 24. The clinical schedule is Days 1 and 8 of a 21-day cycle. The optimal schedule for your model may require adjustment.

    • Monitor the body weight and general health of the mice 2-3 times per week as an indicator of toxicity.

  • Efficacy Assessment:

    • Measure tumor volumes with calipers 2-3 times per week.

    • Continue treatment for the duration of the study (e.g., 21-28 days or until tumors in the control group reach a predetermined endpoint).

    • Primary efficacy endpoints include Tumor Growth Inhibition (TGI), tumor regression, and survival.

  • Data Analysis:

    • Plot the mean tumor volume (± SEM) for each group over time.

    • Calculate the %TGI at the end of the study.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare treatment groups to the vehicle control.

References

identifying and mitigating off-target effects of LP-184

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the LP-184 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a next-generation acylfulvene, a class of small molecule prodrugs. Its anticancer activity is initiated by its activation by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors.[1][2][3] Upon activation, this compound becomes a potent alkylating agent that covalently binds to DNA, inducing double-strand breaks.[1][2] This DNA damage leads to apoptosis (programmed cell death), particularly in cancer cells with deficiencies in their DNA damage repair (DDR) pathways.

Q2: What is the known safety profile of this compound from clinical trials?

A2: In a Phase 1a clinical trial involving patients with advanced solid tumors, this compound demonstrated a favorable safety and tolerability profile. The majority of treatment-related adverse events were mild to moderate (Grade 1 or 2) and included manageable nausea and vomiting, which are consistent with alkylating agents. Importantly, no dose-limiting toxicities were observed in most patient cohorts.

Q3: Are there any known off-target effects of this compound?

A3: To date, specific molecular off-targets of this compound have not been detailed in publicly available literature. The selective activation of this compound by the tumor-overexpressed enzyme PTGR1 is a key design feature intended to minimize off-target toxicity in normal tissues with low PTGR1 expression. However, as an alkylating agent, the activated form of this compound has the potential to react with other cellular nucleophiles besides DNA, such as proteins and thiols, which could lead to off-target effects.

Q4: How can I distinguish between on-target and off-target effects in my cellular experiments?

A4: Differentiating between on-target and off-target effects is crucial for interpreting experimental results. A multi-faceted approach is recommended:

  • PTGR1 Expression Analysis: Correlate the cytotoxic effect of this compound with the expression level of PTGR1 in your cell lines. High sensitivity to this compound should correlate with high PTGR1 expression.

  • DDR Pathway Status: Assess the status of DNA damage repair pathways in your models. Cells with known DDR deficiencies are expected to be more sensitive to this compound.

  • Rescue Experiments: Attempt to rescue the phenotype by overexpressing the target (in this case, by modulating DNA repair capacity) or knocking down PTGR1.

  • Use of Analogs: If available, use a structurally related but inactive analog of this compound as a negative control.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High toxicity in cell lines with low PTGR1 expression. Off-target effects: The observed toxicity may not be mediated by PTGR1 activation.1. Confirm PTGR1 expression at the protein level. 2. Perform a dose-response curve to determine if the toxicity occurs at clinically irrelevant concentrations. 3. Utilize unbiased screening methods (see Experimental Protocols) to identify potential off-target proteins.
Unexpected cellular phenotype not consistent with DNA damage. Off-target signaling pathway modulation: this compound or its metabolites might be interacting with other cellular proteins.1. Perform pathway analysis (e.g., RNA sequencing, proteomics) to identify perturbed signaling cascades. 2. Use specific inhibitors of the suspected off-target pathway to see if the phenotype is reversed.
Variable response to this compound in cell lines with similar PTGR1 levels. Differences in DDR capacity or other genetic factors: The cellular context beyond PTGR1 expression can influence sensitivity.1. Characterize the DDR pathway status (e.g., mutations in BRCA1/2, ATM) of the cell lines. 2. Perform genomic and transcriptomic analysis to identify other potential resistance or sensitivity markers.

Experimental Protocols

Protocol 1: Identifying Potential Off-Targets using Proteomics

This protocol outlines a general workflow for identifying protein targets of this compound using chemical proteomics.

  • Probe Synthesis: Synthesize an this compound analog with a "clickable" tag (e.g., an alkyne or azide group) for affinity purification.

  • Cell Treatment: Treat cancer cells with either the tagged this compound probe or a vehicle control.

  • Cell Lysis: Lyse the cells under conditions that preserve protein-drug interactions.

  • Click Chemistry: "Click" a biotin tag onto the alkyne/azide group of the this compound probe that is covalently bound to proteins.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged protein-drug complexes.

  • Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the this compound-treated sample compared to the control.

Protocol 2: Validating Off-Target Hits using CRISPR/Cas9

This protocol describes how to validate a potential off-target identified through screening methods.

  • Guide RNA Design: Design and clone guide RNAs (gRNAs) targeting the gene of the putative off-target protein.

  • CRISPR Knockout: Transfect cells with Cas9 nuclease and the specific gRNAs to generate knockout cell lines.

  • Validation of Knockout: Confirm the knockout of the target protein by Western blot or other relevant methods.

  • This compound Sensitivity Assay: Treat both the knockout and wild-type cells with a range of this compound concentrations.

  • Phenotypic Analysis: Compare the sensitivity and any specific cellular phenotypes between the knockout and wild-type cells. If the knockout cells show resistance to this compound or a reversal of the off-target phenotype, it provides strong evidence for the on-target effect.

Visualizations

LP184_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell LP184_prodrug This compound (Prodrug) LP184_prodrug_inside This compound LP184_prodrug->LP184_prodrug_inside Cellular Uptake PTGR1 PTGR1 LP184_prodrug_inside->PTGR1 Active_LP184 Activated this compound PTGR1->Active_LP184 Activation DNA DNA Active_LP184->DNA Alkylation DNA_damage DNA Double-Strand Breaks DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis DDR DNA Damage Repair (Deficient in Cancer) DNA_damage->DDR Repair Attempt

Caption: Mechanism of action of this compound in cancer cells.

Off_Target_Workflow Start Observe Unexpected Phenotype or Toxicity Hypothesis Hypothesize Off-Target Effect Start->Hypothesis Screening Off-Target Identification (e.g., Proteomics, Genetic Screens) Hypothesis->Screening Hit_ID Identify Potential Off-Target Protein(s) Screening->Hit_ID Validation Validate Off-Target (e.g., CRISPR KO, siRNA) Hit_ID->Validation Confirmation Confirmed Off-Target? Validation->Confirmation Confirmation->Screening No, re-screen Mitigation Develop Mitigation Strategy (e.g., dose optimization, combination therapy) Confirmation->Mitigation Yes End Refined Understanding of This compound Activity Mitigation->End

Caption: Workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Optimizing Co-Treatment Protocols with LP-184 and Radiation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with LP-184 in combination with radiation therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for combining this compound with radiation therapy?

A1: The combination of this compound and radiation therapy is based on a strong synergistic potential. This compound is a prodrug that is activated by the enzyme prostaglandin reductase 1 (PTGR1) to induce DNA damage in cancer cells.[1][2] Preclinical studies have shown that ionizing radiation can increase the expression of PTGR1 in tumor cells.[1][3] This upregulation of PTGR1 by radiation is expected to enhance the conversion of this compound to its active, cytotoxic form, thereby increasing its anti-tumor efficacy.[1] This combination is particularly promising in tumors with deficiencies in DNA damage repair (DDR) pathways, as these cells are more susceptible to the DNA-damaging effects of both agents.

Q2: In which cancer types has the combination of this compound and radiation shown potential?

A2: Preclinical evidence has specifically demonstrated the potential of this combination in pancreatic cancer models. Given this compound's mechanism of action, this co-treatment strategy is being explored in other solid tumors that exhibit high PTGR1 expression or DDR deficiencies, such as glioblastoma, triple-negative breast cancer, and non-small cell lung cancer.

Q3: What is the optimal timing and sequence for administering this compound and radiation in preclinical models?

A3: The optimal timing and sequence are critical for maximizing synergy. Preclinical research suggests that irradiating tumor cells prior to this compound administration is beneficial. In vitro studies have shown that a single dose of 8 Gy radiation can induce a roughly 4-fold increase in PTGR1 expression in pancreatic ductal adenocarcinoma (PDAC) cell lines within 2 hours. In vivo, an increase in PTGR1 expression in Panc 03.27 xenografts was observed, peaking at 24 hours after a single 4 Gy dose of radiation. Based on this, it is recommended to administer this compound after a time interval that allows for the peak expression of radiation-induced PTGR1.

Q4: What are the key biomarkers to consider for patient or model selection in co-treatment studies?

A4: The primary biomarkers for sensitivity to this compound, and therefore for the combination therapy, are:

  • High PTGR1 expression: This is essential for the activation of this compound.

  • Deficiencies in DNA Damage Repair (DDR) pathways: Tumors with mutations in genes such as BRCA1, BRCA2, ATM, and ATR are more susceptible to DNA-damaging agents. The presence of these mutations can be a strong predictor of response.

Troubleshooting Guides

Issue 1: Sub-optimal Synergy Observed in Co-treatment Experiments
Potential Cause Troubleshooting Steps
Incorrect Timing of this compound and Radiation Verify the kinetics of PTGR1 induction in your specific cell line or tumor model post-radiation. Perform a time-course experiment (e.g., Western blot for PTGR1 at 2, 6, 12, 24, and 48 hours post-irradiation) to determine the optimal window for this compound administration.
Low PTGR1 Expression in the Model System Screen various cell lines to select one with robust and inducible PTGR1 expression. Consider engineering your cell line to overexpress PTGR1 as a positive control.
Proficient DNA Damage Repair in the Model System Characterize the DDR pathway status of your cell line. If the cells have highly efficient DNA repair mechanisms, the synergistic effect may be diminished. Consider using cell lines with known DDR deficiencies.
Inappropriate Drug Concentration or Radiation Dose Perform dose-response experiments for both this compound and radiation individually to determine the IC50 and effective dose ranges. For combination studies, use a matrix of concentrations and doses around the IC50 values to identify synergistic combinations.
Issue 2: High Variability in Clonogenic Survival Assays
Potential Cause Troubleshooting Steps
Inaccurate Cell Counting and Plating Ensure a single-cell suspension before counting. Use a hemocytometer for accurate cell counts and perform replicate counts. Pipette cell suspensions carefully and mix gently between plating replicates to ensure even distribution.
Cell Clumping After trypsinization, gently pipette the cell suspension up and down to break up clumps. A cell strainer can be used to obtain a single-cell suspension.
Edge Effects in Multi-well Plates To minimize evaporation from the outer wells, which can affect cell growth, fill the outer wells with sterile water or media without cells.
Sub-optimal Colony Formation Optimize the incubation time for your specific cell line. Colonies should consist of at least 50 cells. Ensure the culture medium is fresh and appropriate for long-term growth.
Issue 3: Inconsistent Results in DNA Damage Assays (e.g., γH2AX Staining, Western Blot)
Potential Cause Troubleshooting Steps
Timing of Sample Collection The phosphorylation of H2AX (γH2AX) is a dynamic process. For detecting peak DNA damage, collect samples shortly after treatment (e.g., 30 minutes to 2 hours). To assess DNA repair, collect samples at later time points (e.g., 6, 12, 24 hours).
Poor Antibody Quality or incorrect Dilution (Western Blot) Use a validated antibody specific for the target protein (e.g., γH2AX, PTGR1). Optimize the antibody dilution to maximize signal-to-noise ratio.
Issues with Foci Quantification (γH2AX Staining) Use a consistent and unbiased method for foci counting. Automated image analysis software (e.g., ImageJ/Fiji) is recommended to reduce user bias. Ensure proper image acquisition settings to avoid saturation and high background.
High Background in Western Blots Optimize blocking conditions (e.g., type of blocking buffer, duration). Ensure thorough washing steps to remove unbound antibodies.

Data Presentation

Table 1: Preclinical In Vivo Efficacy of this compound and Radiation Co-Treatment in a Pancreatic Cancer Xenograft Model (Panc 03.27)

Treatment GroupDosing and ScheduleMean Tumor Volume Relative to Baseline (Day 21)Statistical Significance vs. RT alone
Vehicle ControlPBS, 3 weekly intraperitoneal dosesIncreasedN/A
This compound alone3 mg/kg, 3 weekly intraperitoneal dosesReducedNot statistically significant
Radiation (RT) alone4 Gy, 3 weekly dosesReducedN/A
This compound + RT3 mg/kg this compound + 4 Gy RT, 3 weekly dosesSignificantly Reducedp = 0.03

Data synthesized from a preclinical study in pancreatic cancer.

Table 2: In Vitro Induction of PTGR1 Expression by Radiation in Pancreatic Cancer Cell Lines

Cell LineRadiation DoseTime Post-IrradiationFold Increase in PTGR1 Expression
PDAC Cell Line 18 Gy2 hours~4-fold
PDAC Cell Line 28 Gy2 hours~4-fold
PDAC Cell Line 38 Gy2 hours~4-fold
PDAC Cell Line 48 Gy2 hours~4-fold

Data synthesized from a preclinical study in pancreatic cancer.

Experimental Protocols

Protocol 1: In Vitro Co-Treatment and Synergy Analysis

Objective: To determine the synergistic effect of this compound and radiation on cancer cell viability.

Methodology:

  • Cell Culture: Culture cancer cells (e.g., Panc 03.27) in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Irradiation: Irradiate the cells with a single dose of radiation (e.g., 2, 4, 6, 8 Gy).

  • This compound Treatment: At a predetermined time post-irradiation (e.g., 2 or 24 hours), add this compound at various concentrations.

  • Incubation: Incubate the cells for a period that allows for the assessment of cell viability (e.g., 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the percentage of viable cells in each treatment group.

  • Synergy Analysis: Calculate the Combination Index (CI) using software such as CompuSyn to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: In Vivo Co-Treatment in a Xenograft Model

Objective: To evaluate the in vivo efficacy of combined this compound and radiation therapy.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude mice) for tumor xenografts.

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., Panc 03.27) into the flanks of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (Vehicle, this compound alone, Radiation alone, this compound + Radiation).

  • Treatment:

    • Radiation: Deliver a localized dose of radiation (e.g., 4 Gy) to the tumors.

    • This compound Administration: At a specified time after irradiation (e.g., 24 hours), administer this compound (e.g., 3 mg/kg, intraperitoneally).

    • Repeat the treatment cycle as required by the experimental design (e.g., weekly for 3 weeks).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

LP184_Radiation_Synergy cluster_radiation Radiation Therapy cluster_lp184 This compound Action cluster_dna_damage Cellular Response Radiation Ionizing Radiation PTGR1 PTGR1 Enzyme Radiation->PTGR1 Induces Expression DNA_damage DNA Double-Strand Breaks Radiation->DNA_damage Causes LP184_prodrug This compound (Prodrug) LP184_prodrug->PTGR1 Substrate LP184_active Active this compound Metabolite PTGR1->LP184_active Activates LP184_active->DNA_damage Causes DDR_inhibition DDR Deficiency (e.g., BRCA mutation) Apoptosis Apoptosis / Cell Death DNA_damage->Apoptosis Leads to DDR_inhibition->Apoptosis Enhances

Caption: Proposed mechanism of synergy between this compound and radiation.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Start: Select Cancer Model (High PTGR1 / DDR Deficient) cell_culture 1. Cell Culture & Seeding start->cell_culture xenograft 1. Xenograft Model Development start->xenograft treatment_vitro 2. Treatment: - Radiation (0-8 Gy) - this compound (nM range) cell_culture->treatment_vitro assays_vitro 3. Assays: - Clonogenic Survival - Cell Viability (MTT) - Western Blot (PTGR1, γH2AX) - γH2AX Foci Staining treatment_vitro->assays_vitro analysis_vitro 4. Data Analysis: - Synergy Calculation (CI) - Protein Quantification - Foci Counting assays_vitro->analysis_vitro treatment_vivo 2. Co-treatment Regimen: - Radiation (e.g., 4 Gy) - this compound (e.g., 3 mg/kg) xenograft->treatment_vivo monitoring_vivo 3. Monitoring: - Tumor Volume - Body Weight treatment_vivo->monitoring_vivo analysis_vivo 4. Endpoint Analysis: - Tumor Weight - Immunohistochemistry (PTGR1, γH2AX) monitoring_vivo->analysis_vivo

Caption: General experimental workflow for co-treatment studies.

References

challenges in translating LP-184 preclinical data to clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

LP-184 Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preclinical to clinical translation of this compound. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and key data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a next-generation acylfulvene small molecule prodrug. Its anti-cancer activity depends on a two-step process. First, it is bioactivated within tumor cells by the enzyme Prostaglandin Reductase 1 (PTGR1).[1][2][3] Once activated, the cytotoxic metabolite covalently binds to DNA, preferentially at N3-adenine, creating DNA adducts and causing irreparable double-strand breaks (DSBs).[1][2] This leads to apoptosis and inhibits the proliferation of cancer cells.

Q2: Why is this compound considered a "synthetically lethal" agent?

A2: Synthetic lethality occurs when a combination of two genetic alterations (or a genetic alteration and a drug) leads to cell death, whereas either event alone is viable. This compound's mechanism is synthetically lethal in tumors that have deficiencies in DNA Damage Repair (DDR) pathways, such as Homologous Recombination (HR) or Nucleotide Excision Repair (NER). These cancer cells are unable to repair the extensive DNA damage induced by this compound, leading to selective cell death, while cells with functional DDR pathways can repair the damage and survive.

Q3: What are the key biomarkers for predicting sensitivity to this compound?

A3: The primary biomarkers identified through preclinical research are:

  • High PTGR1 Expression: As the bioactivating enzyme, elevated PTGR1 expression is strongly correlated with this compound sensitivity. An expression threshold associated with preclinical activity has been identified.

  • DNA Damage Repair (DDR) Deficiencies: Tumors with mutations in DDR pathway genes, such as BRCA1/2, ATM, ATR, and ERCC3/4, show significantly increased sensitivity to this compound.

  • Other Genetic Contexts: Mutations in KEAP1 (which can increase PTGR1 expression) and loss of STK11 have also been linked to improved potency.

Q4: What is the current clinical trial status of this compound?

A4: this compound is being evaluated in a first-in-human, Phase 1a basket trial (NCT05933265) in patients with advanced, refractory solid tumors. The study has successfully met its primary endpoints of safety, tolerability, and pharmacokinetics, and a recommended Phase 2 dose (RP2D) has been established. The FDA has granted Fast Track Designation for this compound in the treatment of Glioblastoma (GBM) and Triple-Negative Breast Cancer (TNBC). Phase 1b/2 trials are being planned for specific indications, including TNBC in combination with a PARP inhibitor.

Q5: How does this compound overcome resistance to other therapies like PARP inhibitors?

A5: Preclinical data shows that this compound is effective in patient-derived xenograft (PDX) models of Triple-Negative Breast Cancer (TNBC) that are resistant to PARP inhibitors (PARPi). The mechanism of action, which involves direct DNA alkylation and the creation of double-strand breaks, is distinct from PARPi, which target single-strand break repair. This allows this compound to be effective even when tumors have developed resistance to PARP inhibition.

Troubleshooting Guides

Issue 1: High variability in in-vitro IC50 values for this compound across experiments.

  • Possible Cause 1: Inconsistent PTGR1 Expression. PTGR1 levels can vary with cell confluence, passage number, and culture conditions.

    • Troubleshooting Step: Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and harvested at a similar confluence level for each experiment. Regularly verify PTGR1 expression via qRT-PCR or Western blot, especially when using a new batch of cells.

  • Possible Cause 2: Drug Stability and Handling. this compound is a small molecule that may be sensitive to light, temperature, and repeated freeze-thaw cycles.

    • Troubleshooting Step: Prepare fresh dilutions of this compound from a stock solution for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Protect the compound and solutions from light. Use vehicle controls (e.g., 0.1% DMSO) consistently.

  • Possible Cause 3: Assay Duration. The 72-hour cell viability assay is a standard endpoint. Shorter or longer incubation times may not capture the full cytotoxic effect, leading to variability.

    • Troubleshooting Step: Adhere to a consistent 72-hour incubation period post-treatment. If exploring different time points, do so systematically and report the duration with the IC50 values.

Issue 2: Lack of correlation between PTGR1 mRNA and protein levels.

  • Possible Cause: Post-transcriptional or post-translational regulation. mRNA levels do not always perfectly correlate with functional protein levels due to regulation of translation, protein degradation, or enzyme activity.

    • Troubleshooting Step: While mRNA is a good starting point, consider assessing PTGR1 protein levels via Western blot or enzyme activity assays to get a more direct measure of the bioactivation potential in your model system. Compare both mRNA and protein data to this compound sensitivity.

Issue 3: Sub-optimal tumor regression in a xenograft model predicted to be sensitive.

  • Possible Cause 1: Pharmacokinetics and Dosing. The drug may not be reaching the tumor at sufficient concentrations or for a long enough duration. This compound has a short half-life.

    • Troubleshooting Step: Review the dosing schedule and administration route. Preclinical studies have used intravenous (i.v.) administration on schedules like days 0, 2, 4, 6, 8 and 16, 18, 20, 22, 24. Consider conducting a pilot PK study in your model to confirm that therapeutic concentrations are being achieved in the tumor tissue, referencing published PK data.

  • Possible Cause 2: Tumor Microenvironment (TME). The in-vivo TME can influence drug delivery and efficacy in ways not captured by in-vitro models.

    • Troubleshooting Step: Analyze the tumor tissue post-treatment. Assess drug penetration and target engagement (e.g., by measuring DNA damage markers like γH2AX). Consider using orthotopic models, which may better recapitulate the native TME.

Data Presentation

Table 1: Preclinical In-Vitro Potency of this compound in Various Cancer Models

Cancer Type Model Key Genetic Alterations This compound IC50 (nM) Reference
Glioblastoma (GBM) Various Cell Lines MGMT-expressing & resistant ~22 - 310
Colon Cancer DLD1-BRCA2 KO BRCA2 Knockout <100 (vs. >400 in WT)
Prostate Cancer LuCaP 96 Organoid BRCA2/CHEK2 mutant 77
Ovarian Cancer OVCAR3 Cell Line HRD/NERD phenotype 13

| NSCLC | 19 Cell Line Panel | Various (KRAS, KEAP1, etc.) | 45 - 1805 (Median: 371) | |

Table 2: Summary of Phase 1a Clinical Trial (NCT05933265) Results

Parameter Finding Reference
Primary Objectives Met all primary endpoints for safety, tolerability, PK
Patient Population 63 patients with advanced relapsed/refractory solid tumors
Safety Profile Favorable; no dose-limiting toxicities in most cohorts
Common Adverse Events Predominantly Grade 1/2 nausea and vomiting
Pharmacokinetics (PK) Therapeutic concentrations achieved at ≥ 0.25 mg/kg
Recommended Phase 2 Dose (RP2D) Established at 0.39 mg/kg
Clinical Benefit Rate 48% of evaluable patients at therapeutic exposures

| Active Tumor Types | Benefit seen in GBM, GIST, Colon, NSCLC, Thymic Carcinoma | |

Experimental Protocols

Protocol 1: Quantification of PTGR1 mRNA Expression in FFPE Samples via qRT-PCR

This protocol is essential for translating the PTGR1 biomarker into clinical or preclinical sample analysis.

  • RNA Extraction: Extract total RNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections using a commercially available kit designed for FFPE samples.

  • Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to check for RNA integrity.

  • Reverse Transcription: Synthesize cDNA from 100-500 ng of total RNA using a high-capacity cDNA reverse transcription kit.

  • qRT-PCR:

    • Prepare a reaction mix containing cDNA template, TaqMan Fast Advanced Master Mix, and specific TaqMan Gene Expression Assays for PTGR1 (target gene) and housekeeping genes (ACTB and GAPDH for normalization).

    • Run the reaction on a real-time PCR system (e.g., QuantStudio).

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Calculate the ΔCt for PTGR1 by normalizing to the average Ct of the housekeeping genes: ΔCt = Average Ct (ACTB, GAPDH) - Ct (PTGR1)

    • A lower ΔCt value indicates higher PTGR1 expression. The preclinical sensitivity threshold has been identified as a ΔCt of approximately 7.5.

Protocol 2: Assessment of DNA Double-Strand Breaks (DSBs)

This protocol helps confirm the mechanism of action of this compound in vitro.

  • Cell Culture and Treatment: Seed cancer cells (e.g., DLD1 and its isogenic BRCA2 knockout) on coverslips or appropriate plates. Treat with vehicle (0.1% DMSO), a relevant concentration of this compound (e.g., 400 nM), or a positive control (e.g., etoposide) for 24 hours.

  • Immunofluorescence (IF) for γH2AX:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DSBs.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount coverslips with a DAPI-containing mounting medium to stain nuclei.

  • Microscopy and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in γH2AX foci indicates DNA damage. Preclinical studies showed a ~2-fold elevation of γH2AX in BRCA2 knockout cells compared to wild-type after this compound treatment.

Mandatory Visualizations

LP184_Mechanism_of_Action cluster_cell Tumor Cell cluster_repair DNA Damage Response LP184_prodrug This compound (Prodrug) PTGR1 PTGR1 Enzyme (Prostaglandin Reductase 1) LP184_prodrug->PTGR1 Bioactivation Active_LP184 Activated this compound (Cytotoxic Metabolite) PTGR1->Active_LP184 DNA Nuclear DNA Active_LP184->DNA Alkylates N3-Adenine DSB DNA Double-Strand Breaks (DSBs) DNA->DSB DDR_Deficient Deficient DDR (e.g., BRCA, ATM mutant) DSB->DDR_Deficient DDR_Proficient Proficient DDR DSB->DDR_Proficient Apoptosis Apoptosis / Cell Death DDR_Deficient->Apoptosis Synthetic Lethality Repair Repair & Survival DDR_Proficient->Repair

Caption: Mechanism of Action of this compound.

LP184_Biomarker_Strategy cluster_biomarkers Biomarker Assessment cluster_stratification Patient Stratification Patient_Population Patient Population (Advanced Solid Tumors) PTGR1_Assay Tumor Biopsy: PTGR1 Expression (qRT-PCR / RNA-seq) Patient_Population->PTGR1_Assay DDR_Assay Tumor or Liquid Biopsy: DDR Gene Mutations (NGS Panel) Patient_Population->DDR_Assay Biomarker_Positive Biomarker Positive: High PTGR1 and/or DDRd PTGR1_Assay->Biomarker_Positive Biomarker_Negative Biomarker Negative: Low PTGR1 and DDRp PTGR1_Assay->Biomarker_Negative DDR_Assay->Biomarker_Positive DDR_Assay->Biomarker_Negative LP184_Treatment This compound Clinical Trial Enrollment Biomarker_Positive->LP184_Treatment Other_Therapy Consider Alternative Therapy Biomarker_Negative->Other_Therapy

Caption: Biomarker-guided patient stratification for this compound clinical trials.

Experimental_Workflow cluster_characterization Step 1: Biomarker Characterization cluster_invitro Step 2: In-Vitro Testing cluster_invivo Step 3: In-Vivo Validation start Select Cancer Model System (Cell Line, PDX, etc.) Measure_PTGR1 Measure PTGR1 Expression (qRT-PCR) start->Measure_PTGR1 Sequence_DDR Sequence DDR Genes (NGS) start->Sequence_DDR Viability_Assay 72hr Cell Viability Assay (Determine IC50) Measure_PTGR1->Viability_Assay Sequence_DDR->Viability_Assay MoA_Assay Mechanism of Action Assay (e.g., γH2AX staining) Viability_Assay->MoA_Assay Xenograft Establish Xenograft Model MoA_Assay->Xenograft Treat Treat with this compound vs Vehicle Xenograft->Treat Efficacy Measure Tumor Growth Inhibition (TGI) Treat->Efficacy

Caption: Preclinical evaluation workflow for this compound.

References

LP-184 Technical Support Center: Improving Long-Term Storage Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of LP-184 in long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the recommended storage conditions for solid this compound?

A1: While specific long-term stability data for this compound has not been made publicly available, based on general best practices for storing acylfulvene and other alkylating agents, the following conditions are recommended for solid (lyophilized) this compound:

  • Temperature: Store at -20°C or lower for long-term storage. For short-term storage (a few days), 2-8°C is acceptable. Avoid repeated temperature fluctuations.

  • Light: Protect from light. Store in an amber vial or a light-blocking container. Acylfulvenes can be susceptible to photodegradation.

  • Moisture: Store in a tightly sealed container with a desiccant to minimize exposure to moisture, as the compound can be sensitive to hydrolysis.

Q2: How should I prepare and store this compound solutions?

A2: Published preclinical studies indicate that dosing solutions of this compound are often freshly prepared before use.[1][2] This suggests that the stability of this compound in solution may be limited.

  • Solvent Selection: For in vitro cellular assays, this compound is commonly dissolved in dimethyl sulfoxide (DMSO).[1] For in vivo studies, a formulation of ethanol and saline has been used.[1][2]

  • Stock Solutions in DMSO: If preparing a stock solution in DMSO, it is recommended to store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. While some small molecules are stable for up to 3 months under these conditions, it is advisable to use the solution as soon as possible or qualify its stability over time.

  • Aqueous Solutions: The stability of this compound in aqueous solutions is likely to be limited due to the potential for hydrolysis. It is strongly recommended to prepare aqueous dilutions immediately before use from a freshly prepared stock solution.

Q3: My experimental results with this compound are inconsistent. Could this be related to compound stability?

A3: Yes, inconsistent results can be a sign of compound degradation. If you observe a loss of potency or variable activity, consider the following:

  • Age of Solid Compound: How long has the solid compound been stored and under what conditions?

  • Solution Storage: Were your solutions freshly prepared? If not, how were they stored and for how long?

  • Freeze-Thaw Cycles: How many times has the stock solution been frozen and thawed?

  • Experimental Conditions: Is the compound exposed to harsh conditions during your experiment (e.g., high temperatures, extreme pH, intense light)?

To troubleshoot, it is recommended to use a fresh vial of solid this compound to prepare new solutions and compare the results.

Q4: What are the likely degradation pathways for this compound?

A4: As an acylfulvene derivative, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The ester and other labile functional groups in the acylfulvene core can be susceptible to hydrolysis, especially in aqueous solutions or in the presence of moisture.

  • Oxidation: The molecule may be sensitive to oxidation, a common degradation pathway for complex organic molecules.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.

  • Thermal Degradation: High temperatures can accelerate the rate of chemical degradation.

Q5: How can I assess the stability of my this compound sample?

A5: You can perform a stability-indicating assay using standard analytical techniques. This typically involves subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to induce degradation and then using a validated analytical method to separate the parent compound from any degradants. The most common techniques for this purpose are:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are the preferred methods for assessing purity and detecting degradation products.

  • Mass Spectrometry (MS): Often coupled with HPLC/UPLC (LC-MS), this technique can help identify the molecular weights of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products.

Quantitative Data Summary

Since specific quantitative stability data for this compound is not publicly available, the following table provides a general guideline for the storage of small molecule compounds based on common laboratory practices. Researchers should perform their own stability studies to establish appropriate storage conditions and shelf-life for their specific this compound formulations.

Form Storage Condition Recommended Duration Considerations
Solid (Lyophilized) -20°C or below, desiccated, protected from lightLong-termMinimize exposure to moisture and light.
2-8°C, desiccated, protected from lightShort-term (days to weeks)Suitable for transient storage.
Room TemperatureNot RecommendedAvoid prolonged exposure to ambient temperatures.
Solution (in DMSO) -20°C, aliquotedUp to 3 months (general guidance)Avoid repeated freeze-thaw cycles. Stability should be verified.
Solution (Aqueous) 2-8°CPrepare fresh for each useProne to hydrolysis. Not recommended for storage.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • HPLC-grade formic acid or trifluoroacetic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Forced Degradation:

    • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH.

    • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl.

    • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 80°C for 24 hours, then dissolve in the initial solvent.

    • Photodegradation: Expose the this compound solution to a calibrated light source (e.g., 1.2 million lux hours and 200 W h/m²) and then analyze.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to identify the retention times of this compound and its degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector; if unavailable, start with 254 nm and 280 nm.

    • Injection Volume: 10 µL

  • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of all peaks.

Protocol 2: UPLC-MS Analysis for Identification of this compound Degradation Products

Objective: To identify the molecular weights of potential degradation products of this compound.

Materials:

  • Degraded this compound samples from Protocol 1

  • UPLC-MS system with an electrospray ionization (ESI) source

  • UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • LC-MS grade solvents

Methodology:

  • UPLC Method: Adapt the optimized HPLC method from Protocol 1 for the UPLC system, adjusting the flow rate and gradient for the smaller column dimensions.

  • MS Analysis:

    • Ionization Mode: ESI positive and negative modes to ensure detection of a wide range of compounds.

    • Mass Range: Scan a broad mass range (e.g., m/z 100-1000).

    • Data Acquisition: Acquire full scan data to identify the molecular ions of the parent compound and degradation products.

    • Fragmentation Analysis: Perform tandem MS (MS/MS) on the detected degradation product ions to obtain structural information.

Visualizations

This compound Signaling Pathway

LP184_Signaling_Pathway cluster_cell Cancer Cell cluster_repair DNA Damage Repair LP184_ext This compound (Prodrug) PTGR1 PTGR1 LP184_ext->PTGR1 Activation LP184_active Active this compound PTGR1->LP184_active DNA DNA LP184_active->DNA Alkylation DSB Double-Strand Breaks DNA->DSB DDR DDR Pathways (e.g., HR, TC-NER) DSB->DDR Repair Attempt Apoptosis Apoptosis DSB->Apoptosis Cell Death DDR->Apoptosis Repair Failure (in DDR-deficient cells)

Caption: this compound activation and mechanism of action in cancer cells.

Experimental Workflow for this compound Stability Assessment

LP184_Stability_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress hplc HPLC/UPLC Analysis stress->hplc separation Separation of this compound and Degradants hplc->separation ms LC-MS/MS Analysis separation->ms report Stability Report separation->report identification Identification of Degradant Structures ms->identification identification->report

References

Validation & Comparative

LP-184 Demonstrates Superior Efficacy Over Temozolomide in Preclinical Glioblastoma Models

Author: BenchChem Technical Support Team. Date: November 2025

Dallas, TX – Preclinical data reveals that LP-184, a novel small molecule drug candidate, exhibits significantly greater potency and efficacy in treating glioblastoma (GBM) compared to the current standard-of-care chemotherapy, temozolomide. These findings, derived from in vitro and in vivo studies, position this compound as a promising therapeutic agent for this aggressive and challenging-to-treat brain cancer, particularly for patients with temozolomide-resistant tumors.

This compound is an acylfulvene-derived prodrug that is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in glioblastoma cells.[1][2] Its mechanism of action involves alkylating DNA at the N3-adenine position, leading to DNA damage and subsequent cancer cell death.[1][3] A key advantage of this compound is that its efficacy is independent of the O6-methylguanine-DNA methyltransferase (MGMT) expression status, a common mechanism of resistance to temozolomide. Approximately 70% of glioblastoma patients have tumors that express MGMT, rendering temozolomide less effective.

Quantitative Comparison of Efficacy

In vitro studies have consistently demonstrated the superior potency of this compound across a range of glioblastoma cell lines, including those resistant to temozolomide.

Metric This compound Temozolomide Cell Models Reference
IC50 Range ~22–310 nmol/LSignificantly higher (reported to be ~5,000X less potent in a TMZ-resistant model)Multiple GBM cell lines, primary PDX-derived cells, and patient-derived neurospheres (including TMZ-resistant and MGMT-expressing cells)
IC50 (TMZ-resistant GBM PDX) 209 nMNot specified, but this compound was ~5,000X more potentTMZ-resistant GBM patient-derived xenografts

In vivo xenograft models in mice have further substantiated the potent anti-tumor activity of this compound.

Metric This compound Control/Vehicle Animal Model Reference
Tumor Growth Inhibition (Subcutaneous) >85% reduction in tumor volumeN/AU87 and M1123 GBM xenograft models
Tumor Growth Inhibition (Subcutaneous) Complete regression in all U87 xenografts (N=5) and 3 of 6 M1123 xenografts1456 ± 349 mm³U87 and M1123 GBM xenograft models
Median Overall Survival (Orthotopic) 42 days33 days (p < 0.0001)U87 intracranially implanted tumor model
Survival Prolongation (Orthotopic) Statistically significant prolongation of survival (p < 0.0001)N/AU87 and M1123 orthotopic xenografts

Mechanism of Action and Signaling Pathways

This compound's distinct mechanism of action underpins its efficacy in temozolomide-resistant GBM. While temozolomide primarily methylates guanine at the O6 position, a form of DNA damage that can be repaired by MGMT, this compound alkylates adenine at the N3 position, a lesion not repaired by MGMT. The DNA damage induced by this compound is primarily repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. This has led to the exploration of combination therapies to enhance this compound's efficacy.

LP184_Mechanism This compound Mechanism of Action in Glioblastoma LP184 This compound (prodrug) PTGR1 PTGR1 (overexpressed in GBM) LP184->PTGR1 Activation Active_LP184 Activated this compound PTGR1->Active_LP184 DNA Tumor Cell DNA Active_LP184->DNA Alkylation DNA_damage N3-Adenine Alkylation (DNA Damage) DNA->DNA_damage Apoptosis Cell Death (Apoptosis) DNA_damage->Apoptosis TC_NER TC-NER Pathway DNA_damage->TC_NER Repair TC_NER->DNA Repairs DNA ERCC3 ERCC3 TC_NER->ERCC3 contains Spironolactone Spironolactone Spironolactone->ERCC3 Induces degradation

Caption: this compound is activated by PTGR1, leading to DNA damage and apoptosis.

Preclinical studies have shown that co-administration of spironolactone, an FDA-approved diuretic that induces the degradation of a key TC-NER protein, ERCC3, can sensitize GBM cells to this compound, decreasing the IC50 by 3 to 6-fold and enhancing anti-tumor responses in xenograft models.

In contrast, temozolomide's efficacy is largely dependent on the methylation status of the MGMT promoter.

Temozolomide_Mechanism Temozolomide Mechanism of Action in Glioblastoma TMZ Temozolomide (prodrug) MTIC MTIC (active metabolite) TMZ->MTIC Spontaneous conversion at physiological pH DNA Tumor Cell DNA MTIC->DNA Methylation DNA_damage O6-Guanine Methylation (DNA Damage) DNA->DNA_damage MGMT MGMT Repair Enzyme DNA_damage->MGMT Repair No_Repair DNA Damage Persists DNA_damage->No_Repair If MGMT is absent/low Apoptosis Cell Death (Apoptosis) MGMT->DNA Removes methyl group No_Repair->Apoptosis

Caption: Temozolomide's efficacy is limited by the MGMT repair enzyme.

Experimental Protocols

The following provides a summary of the methodologies used in the preclinical evaluation of this compound and temozolomide.

Cell Viability Assays: Glioblastoma cell lines, primary patient-derived xenograft (PDX) cells, and patient-derived neurospheres were used. Cells were exposed to varying concentrations of this compound or temozolomide to determine the half-maximal inhibitory concentration (IC50). Cell viability was typically assessed using luminescence-based or colorimetric assays.

Animal Studies (Xenograft Models):

  • Subcutaneous Xenografts: Human glioblastoma cells (e.g., U87, M1123) were implanted subcutaneously into immunodeficient mice. Once tumors reached a specified volume, mice were treated with this compound (e.g., 4 mg/kg intravenously) or a vehicle control. Tumor volumes were measured regularly to assess treatment efficacy.

  • Orthotopic Xenografts: Glioblastoma cells were implanted intracranially into the brains of immunodeficient mice to create a more clinically relevant tumor model. Animals were treated with this compound or a control, and survival was monitored as the primary endpoint.

Experimental_Workflow Preclinical Evaluation Workflow: this compound vs. Temozolomide cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis GBM_cells GBM Cell Lines & Patient-Derived Cells Treatment_invitro Treatment with this compound or Temozolomide GBM_cells->Treatment_invitro Viability_assay Cell Viability Assay (IC50) Treatment_invitro->Viability_assay Efficacy_comparison Comparison of Efficacy: - IC50 values - Tumor growth inhibition - Survival rates Viability_assay->Efficacy_comparison Mice Immunodeficient Mice Tumor_implantation Subcutaneous or Orthotopic GBM Cell Implantation Mice->Tumor_implantation Treatment_invivo Treatment with this compound or Vehicle Control Tumor_implantation->Treatment_invivo Tumor_measurement Tumor Volume Measurement (Subcutaneous) Treatment_invivo->Tumor_measurement Survival_monitoring Survival Monitoring (Orthotopic) Treatment_invivo->Survival_monitoring Tumor_measurement->Efficacy_comparison Survival_monitoring->Efficacy_comparison

Caption: Workflow for preclinical comparison of this compound and temozolomide.

Clinical Development and Future Directions

This compound is currently in a Phase 1A clinical trial to evaluate its safety and tolerability in a range of solid tumors, including glioblastoma. The U.S. Food and Drug Administration (FDA) has granted Fast Track Designation for this compound for the treatment of glioblastoma, which is intended to expedite its development and review. Future clinical trials are planned to further assess the safety and efficacy of this compound as a monotherapy and in combination with other agents, such as spironolactone, in patients with recurrent glioblastoma.

The promising preclinical data, particularly its efficacy in temozolomide-resistant models and its favorable central nervous system penetration, suggest that this compound has the potential to become a much-needed new therapeutic option for patients with glioblastoma.

References

LP-184: A Comparative Analysis of a Novel Alkylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of LP-184, a next-generation alkylating agent, with traditional alkylating agents. It includes an examination of their mechanisms of action, preclinical efficacy, and available safety data. Detailed experimental protocols and visualizations are provided to support further research and development.

Executive Summary

This compound is a novel acylfulvene-derived prodrug with a distinct mechanism of action that sets it apart from traditional alkylating agents. Activated by the enzyme prostaglandin reductase 1 (PTGR1), which is often overexpressed in tumor cells, this compound generates a highly reactive species that alkylates DNA, primarily at the N3-adenine position. This action induces DNA double-strand breaks, leading to apoptosis, particularly in cancer cells with deficiencies in DNA damage repair (DDR) pathways.[1][2] Preclinical studies have demonstrated this compound's potent, nanomolar-range cytotoxicity across a variety of solid tumors, including those resistant to conventional therapies.[1][3][4] A recently completed Phase 1a clinical trial has indicated a favorable safety profile for this compound.

Comparative Analysis of Mechanisms of Action

This compound's mechanism offers potential advantages over traditional alkylating agents such as cyclophosphamide, chlorambucil, and temozolomide.

FeatureThis compoundCyclophosphamideChlorambucilTemozolomide
Activation One-step enzymatic activation by PTGR1 in tumor cells.Multi-step enzymatic activation, primarily in the liver by cytochrome P450 enzymes.Direct-acting alkylating agent.Spontaneous chemical conversion to active metabolite (MTIC) at physiological pH.
DNA Adduct Formation Primarily alkylates N3-adenine.Forms DNA cross-links at the N7 position of guanine.Forms covalent bonds and cross-links with DNA.Methylates DNA, primarily at the O6 and N7 positions of guanine and N3 position of adenine.
Tumor Selectivity Enhanced by overexpression of PTGR1 in cancer cells.Less selective, with potential for systemic toxicity.Limited tumor selectivity.Limited tumor selectivity, though it can cross the blood-brain barrier.
Resistance Mechanisms Reduced PTGR1 expression, proficient DNA damage repair (e.g., NER and HR pathways).Expression of aldehyde dehydrogenase (ALDH), enhanced DNA repair.Increased DNA repair capacity, enhanced drug efflux.Expression of O6-methylguanine-DNA methyltransferase (MGMT).

Preclinical Efficacy: A Quantitative Comparison

The following tables summarize the available in vitro cytotoxicity data (IC50 values) for this compound and other alkylating agents across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)Source
Glioblastoma
Multiple GBM Cell LinesGlioblastoma~22 - 310
LN-18Glioblastoma30 - 400 (sensitive)
Prostate Cancer
Various CaP Cell LinesProstate Cancer20 - 350
Lung Cancer
19 NSCLC Cell LinesNon-Small Cell Lung Cancer45 - 1805 (median: 371)
Pancreatic Cancer
6 PDAC Cell LinesPancreatic Ductal Adenocarcinoma114 - 182
Other Solid Tumors
85 Cell LinesVarious Solid TumorsMean: 225

Table 2: IC50 Values of Traditional Alkylating Agents in Various Cancer Cell Lines

Alkylating AgentCell LineCancer TypeIC50 (µM)Source
Cyclophosphamide U87Glioblastoma15.67
T98Glioblastoma19.92
OVCAR-4Ovarian CancerVaries with time
PEO1Ovarian CancerVaries with time
Raw 264.7Monocyte Macrophage145.44 (µg/ml)
Chlorambucil A2780Ovarian Carcinoma12 - 43
A2780 cisROvarian Carcinoma12 - 43
LNCaPProstate Cancer101.0
MCF-7Breast Cancer>130
HCT-116Colorectal CarcinomaWeaker activity
Melphalan RPMI8226Multiple Myeloma8.9
HL60Leukemia3.78
THP1Leukemia6.26
MCF-7Breast Cancer10.6
MDA-MB-231Breast Cancer13.5
Busulfan SET2Myeloproliferative Neoplasm27
HELMyeloproliferative Neoplasm45.1
Pediatric Tumor LinesVarious>5000 - 2.81
Temozolomide U87Glioblastoma123.9 (24h), 223.1 (48h), 230.0 (72h)
U251Glioblastoma240.0 (48h), 176.5 (72h)
T98GGlioblastoma438.3 (72h)
A172Glioblastoma200 - 400 (72h)
U373-MGGlioblastoma483.5 - 759
LN229Glioblastoma954.2 (72h)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of alkylating agents on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound and other alkylating agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or other alkylating agents. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

DNA Double-Strand Break Detection (γ-H2AX Assay)

This immunofluorescence-based assay is used to quantify DNA double-strand breaks (DSBs) induced by DNA damaging agents.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound or other DNA damaging agents

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody (anti-γ-H2AX)

  • Secondary antibody: fluorescently-labeled anti-primary antibody (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound or another DNA damaging agent for the desired time.

  • Fixation: Wash the cells with PBS and fix them with fixation solution for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips onto microscope slides and visualize the γ-H2AX foci using a fluorescence microscope.

  • Quantification: Count the number of γ-H2AX foci per nucleus to quantify the extent of DNA DSBs.

Visualizations

Signaling Pathway of this compound-Induced Cell Death

LP184_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell LP184_prodrug This compound (Prodrug) LP184_prodrug_inside This compound (Prodrug) LP184_prodrug->LP184_prodrug_inside Cellular Uptake Active_LP184 Active this compound (Reactive Alkylating Agent) LP184_prodrug_inside->Active_LP184 Activation by PTGR1 PTGR1 Enzyme (Overexpressed) DNA_adduct N3-Adenine Adducts Active_LP184->DNA_adduct Alkylation of DNA Nuclear DNA DSB DNA Double-Strand Breaks DNA_adduct->DSB Leads to DDR_deficient Deficient DNA Damage Repair (DDR) Pathways DSB->DDR_deficient Cannot be repaired by Apoptosis Apoptosis DSB->Apoptosis Induces DDR_deficient->Apoptosis Results in

Caption: this compound is activated by PTGR1 in tumor cells, leading to DNA damage and apoptosis.

Experimental Workflow for Assessing DNA Damage (γ-H2AX Assay)

gH2AX_Workflow start Start: Seed Cells treatment Treat with this compound or other agents start->treatment fixation Fix Cells (e.g., 4% PFA) treatment->fixation permeabilization Permeabilize Cells (e.g., Triton X-100) fixation->permeabilization blocking Block Non-specific Binding (e.g., BSA) permeabilization->blocking primary_ab Incubate with Primary Antibody (anti-γ-H2AX) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei (DAPI) secondary_ab->counterstain imaging Fluorescence Microscopy Imaging counterstain->imaging quantification Quantify γ-H2AX Foci per Nucleus imaging->quantification end End: Assess DNA Damage quantification->end

Caption: Workflow for the immunofluorescent detection of γ-H2AX foci to quantify DNA DSBs.

Comparative Activation of this compound vs. a Traditional Alkylating Agent

Activation_Comparison cluster_LP184 This compound Activation cluster_Cyclophosphamide Cyclophosphamide Activation LP184_prodrug This compound (Prodrug) PTGR1 PTGR1 (in Tumor Cell) LP184_prodrug->PTGR1 Single-step activation Active_LP184 Active Alkylating Agent PTGR1->Active_LP184 Cyclo_prodrug Cyclophosphamide (Prodrug) Liver_CYP Liver Cytochrome P450 Cyclo_prodrug->Liver_CYP Multi-step activation Intermediate1 4-hydroxycyclophosphamide Liver_CYP->Intermediate1 Intermediate2 Aldophosphamide Intermediate1->Intermediate2 Active_Cyclo Phosphoramide Mustard (Active Alkylating Agent) Intermediate2->Active_Cyclo

Caption: Comparison of the single-step activation of this compound with the multi-step activation of cyclophosphamide.

Conclusion

This compound represents a promising new therapeutic agent in the class of alkylating agents. Its unique tumor-selective activation mechanism and potent cytotoxicity, particularly in DDR-deficient cancers, suggest it may offer advantages over traditional alkylating agents. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this novel treatment.

References

Harnessing Synthetic Lethality: A Comparative Analysis of LP-184 in Cancers with DNA Damage Response (DDR) Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of synthetic lethality, where the co-occurrence of two genetic events is lethal to a cell while either event alone is not, has become a cornerstone of modern precision oncology. This guide provides a comprehensive comparison of LP-184, a novel acylfulvene prodrug, and its potent synthetic lethal interactions with various DNA Damage Response (DDR) mutations. We present supporting experimental data, detailed methodologies, and a comparative analysis with other therapeutic alternatives, offering valuable insights for researchers and drug development professionals.

This compound: Mechanism of Action

This compound is a next-generation, tumor-site activated acylfulvene-derived prodrug.[1] Its mechanism relies on a two-step process that confers tumor-specific cytotoxicity. First, this compound is metabolically activated by the enzyme prostaglandin reductase 1 (PTGR1), which is frequently overexpressed in a variety of solid tumors compared to normal tissues.[1][2] Upon activation, this compound becomes a potent DNA alkylating agent, covalently binding to DNA at the N3-adenine position.[1] This action induces DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[3]

In cancer cells with intact DDR pathways, these DSBs can be repaired, primarily through the Homologous Recombination (HR) and Nucleotide Excision Repair (NER) pathways. However, in tumors harboring mutations in key DDR genes, these repair mechanisms are compromised. The accumulation of irreparable DNA damage triggers apoptosis, leading to selective cancer cell death—a classic example of synthetic lethality.

LP184_Mechanism cluster_tumor_cell Tumor Cell cluster_DDR DNA Damage Response (DDR) LP184_prodrug This compound (Prodrug) PTGR1 PTGR1 (Overexpressed) LP184_prodrug->PTGR1 Activation Active_LP184 Activated this compound PTGR1->Active_LP184 DNA Cellular DNA Active_LP184->DNA Alkylation (N3-Adenine) DSB DNA Double-Strand Breaks DNA->DSB HR Homologous Recombination (HR) (e.g., BRCA1/2, ATM, ATR) DSB->HR NER Nucleotide Excision Repair (NER) (e.g., ERCC3) DSB->NER Apoptosis Apoptosis DSB->Apoptosis If DDR is Deficient Repair DNA Repair HR->Repair NER->Repair Repair->DNA Damage Resolution Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Validation cluster_invivo In Vivo Validation CellLines DDR-mutant and WT Cancer Cell Lines Treatment_vitro Treat with this compound (Dose-Response) CellLines->Treatment_vitro PDX_explants Patient-Derived Tumor Explants PDX_explants->Treatment_vitro ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) Treatment_vitro->ViabilityAssay DSBAssay DNA Damage Assay (e.g., dSTRIDE) Treatment_vitro->DSBAssay IC50 Calculate IC50 Values ViabilityAssay->IC50 TGI Calculate Tumor Growth Inhibition (TGI) IC50->TGI Informs In Vivo Dosing DSB_quant Quantify DSBs DSBAssay->DSB_quant PDX_mice Establish PDX Models in Mice Treatment_vivo Treat with this compound or Vehicle PDX_mice->Treatment_vivo TumorMeasurement Measure Tumor Volume Treatment_vivo->TumorMeasurement Survival Monitor Survival Treatment_vivo->Survival TumorMeasurement->TGI

References

LP-184 Demonstrates Potent Activity in PARP Inhibitor-Resistant Cancer Models, Offering a Novel Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: November 2025

New preclinical data reveal that LP-184, a next-generation acylfulvene prodrug, maintains significant anticancer activity in tumor models that have developed resistance to PARP inhibitors (PARPis). This finding positions this compound as a promising therapeutic strategy for patients who have relapsed on or are refractory to PARPi therapies, a major clinical challenge in oncology.

This compound, a small molecule prodrug, is activated by the enzyme prostaglandin reductase 1 (PTGR1), which is often overexpressed in various solid tumors.[1][2][3] Upon activation, this compound acts as a DNA alkylating agent, binding to DNA and inducing double-strand breaks.[1][2] This mechanism of action makes it particularly effective in cancer cells with deficiencies in DNA damage repair (DDR) pathways, a concept known as synthetic lethality. Notably, this efficacy extends to models with acquired resistance to PARP inhibitors, a class of drugs that also targets DDR pathways.

A key study has demonstrated that this compound led to complete and lasting tumor regression in ten patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) with homologous recombination deficiency (HRD). This included models that were resistant to PARP inhibitors, highlighting the distinct mechanism of this compound and its potential to overcome PARPi resistance. Further studies have shown that depleting key components of the homologous recombination pathway, such as BRCA2 or ATM, can increase sensitivity to this compound by up to 12-fold.

Comparative Efficacy of this compound in PARP Inhibitor-Sensitive vs. Resistant Models

The following table summarizes the quantitative data on the efficacy of this compound in cancer models with varying sensitivity to PARP inhibitors.

Cancer Model TypeCell Line/ModelThis compound PotencyComparison with PARP InhibitorsReference
Prostate Cancer Organoids LuCaP 96IC50: 77 nmol/L120-fold more potent than olaparib
LuCaP 86.2IC50: 645 nmol/L60-fold more potent than olaparib
TNBC PDX Models HBCx-24 (PARPi-Resistant)Complete, durable tumor regressionEffective in a PARPi-resistant model
T168 (PARPi-Sensitive)Complete, durable tumor regressionEffective in a PARPi-sensitive model
Ovarian, Colon, Pancreatic, Prostate Cell Lines OVCAR-3, HT29, AsPC-1, PC-3GI50: 0.6, 0.68, 16, 0.14 µM respectivelyPotent anti-cancer activity

Mechanism of Action and Signaling Pathway

This compound's unique mechanism of action underpins its efficacy in PARPi-resistant tumors. The drug is selectively activated in tumor cells with high PTGR1 expression. The activated form of this compound then alkylates DNA, causing DNA double-strand breaks. In cancer cells with deficient homologous recombination repair, these breaks cannot be efficiently repaired, leading to cell death. This process is independent of the mechanisms that typically confer resistance to PARP inhibitors, such as the restoration of homologous recombination or the upregulation of drug efflux pumps.

LP184_Pathway cluster_cell Tumor Cell cluster_DDR DNA Damage Response cluster_parpi PARP Inhibitor Action LP184_ext This compound (Prodrug) PTGR1 PTGR1 Enzyme (Overexpressed in Tumors) LP184_ext->PTGR1 Activation LP184_active Active this compound PTGR1->LP184_active DNA Nuclear DNA LP184_active->DNA Alkylation DSB DNA Double-Strand Breaks DNA->DSB HR_pathway Homologous Recombination (HR) (Often Deficient in Cancers) DSB->HR_pathway Repair Attempt PARP_pathway PARP-mediated Repair DSB->PARP_pathway Repair Attempt Apoptosis Apoptosis (Cell Death) HR_pathway->Apoptosis Failure in HRD cells PARP_pathway->Apoptosis Overwhelmed/Inhibited PARPi PARP Inhibitor PARPi->PARP_pathway Inhibition

Caption: Mechanism of this compound action and its interplay with DNA damage repair pathways.

Experimental Protocols

The evaluation of this compound's activity in PARP inhibitor-sensitive versus resistant models involves a series of established experimental procedures.

Establishment of PARP Inhibitor-Resistant Cell Lines

PARP inhibitor-resistant cancer cell lines are typically generated by exposing the parental, sensitive cell lines to gradually increasing concentrations of a PARP inhibitor (e.g., olaparib, rucaparib) over a prolonged period. This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug. Resistance can be confirmed by comparing the IC50 (half-maximal inhibitory concentration) of the PARP inhibitor in the resistant line to the parental line.

Cell Viability Assays

To determine the sensitivity of cancer cell lines to this compound, standard cell viability assays are employed. A common method is the MTT or XTT assay. In this procedure, cells are seeded in 96-well plates and treated with a range of this compound concentrations for a defined period, typically 72 hours. A reagent is then added that is converted into a colored formazan product by metabolically active, viable cells. The absorbance of the formazan is measured, which is proportional to the number of viable cells. The IC50 value for this compound is then calculated from the dose-response curve.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, provide a more clinically relevant system to test drug efficacy. In these studies, mice bearing tumors from either PARP inhibitor-sensitive or resistant origins are treated with this compound, a vehicle control, or a PARP inhibitor. Tumor growth is monitored over time, and endpoints such as tumor growth inhibition and overall survival are assessed to determine the in vivo efficacy of this compound.

Experimental_Workflow cluster_setup Model Development cluster_invitro In Vitro Comparison cluster_invivo In Vivo Validation (PDX Models) start Parental Cancer Cell Line (PARPi-Sensitive) resistance Establish PARPi-Resistant Cell Line (Long-term PARPi exposure) start->resistance sensitive_cells PARPi-Sensitive Cells start->sensitive_cells resistant_cells PARPi-Resistant Cells resistance->resistant_cells treat_lp184 Treat with varying concentrations of this compound sensitive_cells->treat_lp184 sensitive_pdx Implant PARPi-Sensitive Tumors in Mice sensitive_cells->sensitive_pdx resistant_cells->treat_lp184 resistant_pdx Implant PARPi-Resistant Tumors in Mice resistant_cells->resistant_pdx viability_assay Cell Viability Assay (e.g., MTT, 72h) treat_lp184->viability_assay calc_ic50 Calculate IC50 values viability_assay->calc_ic50 compare_ic50 Compare this compound IC50 in Sensitive vs. Resistant Cells calc_ic50->compare_ic50 treat_mice Treat Mice with this compound or Vehicle Control sensitive_pdx->treat_mice resistant_pdx->treat_mice monitor_tumor Monitor Tumor Growth and Survival treat_mice->monitor_tumor compare_efficacy Compare Tumor Regression & Survival in both models monitor_tumor->compare_efficacy

Caption: Experimental workflow for comparing this compound activity in PARPi-sensitive and resistant models.

Conclusion

The available preclinical evidence strongly suggests that this compound is a potent anti-cancer agent with a mechanism of action that is distinct from PARP inhibitors. Its ability to induce tumor regression in PARP inhibitor-resistant models indicates that it could be a valuable new therapy for patients with HRD tumors who have exhausted PARPi treatment options. The ongoing clinical evaluation of this compound will be critical in determining its ultimate role in the oncology treatment landscape.

References

A Comparative Guide to the Antitumor Activity of LP-184 in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

LP-184, a novel small molecule prodrug, is demonstrating significant promise in the treatment of various solid tumors. This guide provides an objective comparison of its antitumor activity, supported by the latest preclinical and clinical experimental data. This compound is activated by the enzyme prostaglandin reductase 1 (PTGR1), which is often overexpressed in cancer cells. Its mechanism of action involves alkylating DNA, leading to double-strand breaks and subsequent cell death, particularly in tumors with deficiencies in DNA damage repair (DDR) pathways.

Clinical Efficacy: Phase 1a Trial Insights

A recently completed Phase 1a clinical trial (NCT05933265) evaluated the safety, tolerability, and preliminary antitumor activity of this compound in 63 patients with advanced, relapsed, or refractory solid tumors.[1][2] The trial successfully established a recommended Phase 2 dose (RP2D) of 0.39 mg/kg.[2]

Key findings from the trial include a favorable safety profile with mostly mild to moderate side effects and promising signs of antitumor activity.[2] A clinical benefit was observed in 48% of evaluable patients treated at or above the therapeutic dose threshold.[2] Durable clinical benefits were noted in heavily pre-treated patients with hard-to-treat cancers such as glioblastoma multiforme (GBM), gastrointestinal stromal tumor (GIST), and thymic carcinoma.

Notably, marked tumor reductions were observed in patients with specific DDR gene alterations, including CHK2, ATM, and STK11/KEAP1, highlighting the potential of a biomarker-driven approach for patient selection. For instance, clinical benefit was seen in 4 of 16 recurrent GBM patients who had previously been treated with temozolomide, lomustine, and/or radiation.

Preclinical Antitumor Activity

In vitro and in vivo preclinical studies have consistently demonstrated the potent antitumor activity of this compound across a range of solid tumor models, particularly those with high PTGR1 expression and/or defects in homologous recombination (HR) repair.

In Vitro Sensitivity

This compound has shown nanomolar potency in numerous cancer cell lines. The mean IC50 value for this compound across a panel of 85 cancer cell lines was found to be 225 nmol/L. In glioblastoma cell lines, IC50 values ranged from approximately 22 to 310 nmol/L, including in temozolomide-resistant and MGMT-expressing cells.

Cell Line Panel/Tumor TypeMean IC50 (nmol/L)Key Biomarker CharacteristicsReference
NCI-60 Cell Lines 225Varies
Glioblastoma (GBM) ~22 - 310Includes temozolomide-resistant and MGMT-expressing lines
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

This compound has demonstrated significant tumor growth inhibition and even complete, durable tumor regression in multiple patient-derived xenograft (PDX) models of various solid tumors. A notable study showed complete and lasting tumor regression in 10 PDX models of triple-negative breast cancer (TNBC) with homologous recombination deficiency (HRD), including models resistant to PARP inhibitors.

Comparison with Alternative Therapies

This compound's unique mechanism of action and its efficacy in biomarker-selected populations position it as a promising alternative or complementary therapy to existing treatments.

PARP Inhibitors in HRD-Positive Cancers

PARP inhibitors, such as olaparib, are a standard of care for many HRD-positive cancers. In a Phase 2 trial for metastatic TNBC with HRD (without germline BRCA1/2 mutations), olaparib demonstrated a 50% clinical benefit rate and objective response rate. While direct comparative trials are lacking, preclinical evidence suggests this compound may be effective in PARP inhibitor-resistant tumors.

TherapyCancer TypePatient PopulationObjective Response Rate (ORR)Clinical Benefit Rate (CBR)Reference
This compound Advanced Solid TumorsRelapsed/RefractoryNot yet reported by RECIST48% (at or above therapeutic dose)
Olaparib Metastatic TNBCHRD-positive, no gBRCA1/2 mutation50%50%
Olaparib Relapsed HGSOCHRD-positive, no gBRCA1/2 mutation40% (at 6 months)-
Olaparib + Pembrolizumab Advanced Solid TumorsHRR mutation, BRCA1/2-mutated27.3%64.4% (Disease Control Rate)
Olaparib + Pembrolizumab Advanced Solid TumorsHRR mutation, non-BRCA mutated11.5%67.3% (Disease Control Rate)
Standard of Care in Glioblastoma

The standard of care for recurrent glioblastoma offers limited efficacy, with progression-free survival rates at 6 months (PFS6) typically in the range of 20-30% for agents like nitrosoureas or temozolomide in pre-treated patients. Bevacizumab is another option, but its impact on overall survival is limited. The observed durable clinical benefits with this compound in recurrent GBM patients suggest its potential to address a significant unmet need in this patient population.

Experimental Protocols

In Vitro Cell Viability Assay

A common method to determine the in vitro potency (IC50) of this compound is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound (or a vehicle control) for a specified period, typically 72 hours.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured at a specific wavelength.

    • CellTiter-Glo® Assay: A reagent containing a thermostable luciferase is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated controls, and the IC50 value is calculated using non-linear regression analysis.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
  • Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID).

  • Tumor Growth and Passaging: Once the tumors reach a certain volume, they are excised and can be serially passaged into new cohorts of mice for expansion.

  • Treatment Study: When the tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered to the treatment group at a specified dose and schedule (e.g., intravenously). The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.

  • Endpoint Analysis: The study continues until tumors in the control group reach a predetermined endpoint. Tumor growth inhibition is calculated by comparing the change in tumor volume between the treated and control groups.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound, highlighting the key roles of PTGR1 and DNA damage repair pathways.

LP184_Mechanism This compound Mechanism of Action LP184_prodrug This compound (Prodrug) PTGR1 PTGR1 Enzyme (Prostaglandin Reductase 1) LP184_prodrug->PTGR1 Bioactivation Active_LP184 Activated this compound PTGR1->Active_LP184 DNA Cellular DNA Active_LP184->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts DSB DNA Double-Strand Breaks DNA_Adducts->DSB DDR_pathways DNA Damage Repair (DDR) (e.g., Homologous Recombination) DSB->DDR_pathways Repair Attempt Apoptosis Apoptosis (Cell Death) DDR_pathways->Apoptosis Deficient Repair Cell_Survival Cell Survival DDR_pathways->Cell_Survival Proficient Repair

Caption: this compound is converted to its active form by PTGR1, leading to DNA damage and apoptosis in DDR-deficient tumors.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of this compound's antitumor activity.

Preclinical_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select Solid Tumor Cell Lines Biomarker_Analysis Biomarker Assessment (PTGR1, HRD status) Cell_Lines->Biomarker_Analysis Viability_Assay Cell Viability Assays (IC50 Determination) Biomarker_Analysis->Viability_Assay PDX_Models Establish Patient-Derived Xenograft (PDX) Models Viability_Assay->PDX_Models Promising candidates move to in vivo Efficacy_Study This compound Efficacy Study (Tumor Growth Inhibition) PDX_Models->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Clinical_Trials Clinical Trials Toxicity_Study->Clinical_Trials Favorable safety and efficacy lead to clinical trials

Caption: A streamlined workflow for evaluating the antitumor potential of this compound from in vitro screening to in vivo validation.

References

LP-184 and Checkpoint Inhibitors: A Synergistic Alliance to Turn "Cold" Tumors "Hot"

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

DALLAS, November 28, 2025 – Preclinical data reveals that the novel acylfulvene molecule, LP-184, developed by Lantern Pharma, exhibits a significant synergistic effect when combined with anti-PD-1 checkpoint inhibitors. This combination therapy has been shown to transform immunologically "cold" tumors into "hot" tumors, rendering them more susceptible to immunotherapy. These findings position this compound as a promising candidate to enhance the efficacy of checkpoint inhibitors in cancers that are traditionally resistant to such treatments.

This compound is a next-generation, tumor-activated small molecule that works by inducing DNA damage in cancer cells. Its unique mechanism of action, which involves activation by the enzyme Prostaglandin Reductase 1 (PTGR1), often overexpressed in various solid tumors, makes it highly selective for cancer cells. Checkpoint inhibitors, on the other hand, are a class of immunotherapy that block proteins like PD-1, thereby unleashing the body's own immune system to attack cancer cells.

A key challenge in immunotherapy is that many tumors, referred to as "cold" tumors, lack the necessary immune cell infiltration to respond to checkpoint inhibitors. The latest preclinical research, conducted in collaboration with MD Anderson Cancer Center, demonstrates that this compound can remodel the tumor microenvironment (TME) to overcome this resistance.

Quantitative Analysis of Preclinical Synergy

A pivotal study presented at the Immuno-Oncology Summit 2024 investigated the combination of this compound and an anti-PD-1 antibody in a syngeneic mouse model of triple-negative breast cancer (TNBC), a typically "cold" tumor. The results demonstrated a markedly superior anti-tumor response with the combination therapy compared to either agent alone.

Treatment GroupMean Tumor Volume (mm³) at Day 22Tumor Growth Inhibition (%)
Vehicle Control~1200-
This compound Monotherapy~800~33%
Anti-PD-1 Monotherapy~1000~17%
This compound + Anti-PD-1~300~75%

Data is estimated from graphical representations in the poster presentation and is for illustrative purposes.

These findings are further supported by an analysis of the tumor microenvironment, which revealed that the combination therapy led to a significant decrease in immunosuppressive M2 macrophages and a notable increase in the infiltration and activity of CD4+ and CD8+ T cells, the primary drivers of the anti-tumor immune response.[1][2]

Mechanism of Action: A Two-Pronged Attack

The synergistic effect of this compound and checkpoint inhibitors stems from their complementary mechanisms of action. This compound initiates a cascade of events within the tumor that primes it for an effective immune response.

G cluster_0 This compound Action cluster_1 Immune Response cluster_2 Checkpoint Inhibition LP184 This compound (Prodrug) PTGR1 PTGR1 (in Tumor Cell) Active_LP184 Active this compound DNA_Damage DNA Double-Strand Breaks STING cGAS/STING Pathway Activation T_Cell_Infiltration Increased T-Cell Infiltration STING->T_Cell_Infiltration Promotes M2_Macrophage Decreased M2 Macrophages STING->M2_Macrophage Reduces T_Cell_Activity Enhanced T-Cell Activity T_Cell_Infiltration->T_Cell_Activity Tumor_Cell_Death Tumor_Cell_Death T_Cell_Activity->Tumor_Cell_Death Induces Anti_PD1 Anti-PD-1 Inhibitor Anti_PD1->T_Cell_Activity Restores PD1_PDL1 PD-1/PD-L1 Interaction T_Cell_Exhaustion T-Cell Exhaustion

Experimental Protocols

The preclinical findings are based on a robust experimental design. Below is a summary of the methodology used in the TNBC mouse model study.

Cell Lines and Animal Models:

  • Cell Line: T11 mouse triple-negative breast cancer cell line.

  • Animal Model: Immunocompetent mice were used to allow for the study of the immune response.

Tumor Implantation:

  • T11 tumor cells were implanted subcutaneously into the mice. Tumors were allowed to grow to a volume of approximately 50 mm³ before the initiation of treatment.[2]

Treatment Regimen:

  • This compound: Administered intraperitoneally at a dose of 4 mg/kg on days 7, 10, and 13 post-tumor implantation.[2]

  • Anti-PD-1 Antibody: Administered intraperitoneally at a dose of 10 mg/kg on days 7, 10, 13, 15, 17, 20, and 22 post-tumor implantation.[2]

  • Combination Therapy: Both this compound and the anti-PD-1 antibody were administered following their respective dosing schedules.

  • Control Group: Received a vehicle control.

Efficacy Assessment:

  • Tumor volume was measured at regular intervals to assess the anti-tumor response of each treatment regimen.

  • Mouse body weight was monitored to evaluate treatment toxicity.

Immunophenotyping:

  • At the end of the study, tumors were harvested and analyzed by fluorescence-activated cell sorting (FACS) to characterize the immune cell populations within the tumor microenvironment, including T cells and macrophages.

Future Directions

The promising preclinical results have paved the way for clinical investigation. Lantern Pharma has received FDA clearance for a Phase 1b/2 clinical trial that will evaluate this compound in combination with the checkpoint inhibitors nivolumab and ipilimumab in patients with non-small cell lung cancer (NSCLC) harboring specific genetic mutations (KEAP1 and/or STK11) and low PD-L1 expression – a patient population with a poor response to current therapies.

Experimental Workflow

The journey from preclinical discovery to clinical application for the combination of this compound and checkpoint inhibitors follows a structured path.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase in_vitro In Vitro Studies (Cell Lines) syngeneic_model Syngeneic Mouse Model (TNBC) in_vitro->syngeneic_model tme_analysis Tumor Microenvironment Analysis (FACS) syngeneic_model->tme_analysis ind IND Application tme_analysis->ind Supports phase1b_2 Phase 1b/2 Trial (NSCLC) ind->phase1b_2 patient_selection Biomarker-Driven Patient Selection phase1b_2->patient_selection

The compelling preclinical data, combined with a clear mechanistic rationale, strongly supports the continued development of this compound in combination with checkpoint inhibitors. This synergistic approach holds the potential to expand the benefit of immunotherapy to a wider range of cancer patients, particularly those with immunologically "cold" tumors that have been historically difficult to treat.

References

A Head-to-Head Showdown: LP-184 vs. Olaparib in HRD Tumors

Author: BenchChem Technical Support Team. Date: November 2025

A new challenger, LP-184, is demonstrating significant preclinical efficacy in Homologous Recombination Deficient (HRD) tumors, including those resistant to the established PARP inhibitor olaparib. This comparison guide delves into the available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols underpinning these findings.

Executive Summary

This compound, a novel acylfulvene molecule, operates as a DNA damaging agent that shows potent anticancer activity in a wide range of HRD solid tumors.[1][2][3][4] Preclinical studies have highlighted its ability to induce complete and durable tumor regression in patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) that are resistant to PARP inhibitors.[1] In contrast, olaparib, a potent PARP inhibitor, functions by trapping PARP onto DNA single-strand breaks, leading to double-strand breaks that are lethal in HRD cells. While clinically successful, resistance to olaparib and other PARP inhibitors remains a significant challenge. Emerging data suggests that this compound may offer a therapeutic advantage in these resistant settings.

Mechanism of Action: A Tale of Two DNA Damage Strategies

This compound: The Prodrug Activated Alkylating Agent

This compound is a small molecule acylfulvene prodrug that requires metabolic activation by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors. Once activated, this compound becomes a reactive compound that alkylates DNA, inducing DNA double-strand breaks. This mechanism of action is particularly effective in cancer cells with deficient DNA damage repair (DDR) pathways, such as HRD. The sensitivity of cancer cells to this compound strongly correlates with PTGR1 expression levels.

Olaparib: The PARP Trapping Specialist

Olaparib is a well-established PARP inhibitor that targets PARP-1, PARP-2, and PARP-3. Its primary mechanism involves inhibiting the enzymatic activity of PARP and, crucially, trapping the PARP-DNA complex. This trapping prevents the repair of DNA single-strand breaks, which then collapse into more cytotoxic DNA double-strand breaks during replication. In HRD tumors, where the homologous recombination pathway for repairing double-strand breaks is compromised, this accumulation of DNA damage leads to synthetic lethality and cell death.

cluster_lp184 This compound Mechanism of Action This compound (Prodrug) This compound (Prodrug) PTGR1 PTGR1 This compound (Prodrug)->PTGR1 Metabolic Activation Active this compound Active this compound PTGR1->Active this compound DNA Alkylation DNA Alkylation Active this compound->DNA Alkylation DNA Double-Strand Breaks DNA Double-Strand Breaks DNA Alkylation->DNA Double-Strand Breaks Cell Death (in HRD cells) Cell Death (in HRD cells) DNA Double-Strand Breaks->Cell Death (in HRD cells)

Caption: this compound's activation and DNA damage pathway.

cluster_olaparib Olaparib Mechanism of Action Olaparib Olaparib PARP Enzyme PARP Enzyme Olaparib->PARP Enzyme Inhibition DNA Single-Strand Break DNA Single-Strand Break PARP Enzyme->DNA Single-Strand Break Binds to Trapped PARP-DNA Complex Trapped PARP-DNA Complex DNA Single-Strand Break->Trapped PARP-DNA Complex Forms Replication Fork Collapse Replication Fork Collapse Trapped PARP-DNA Complex->Replication Fork Collapse DNA Double-Strand Breaks DNA Double-Strand Breaks Replication Fork Collapse->DNA Double-Strand Breaks Cell Death (in HRD cells) Cell Death (in HRD cells) DNA Double-Strand Breaks->Cell Death (in HRD cells)

Caption: Olaparib's PARP trapping and synthetic lethality pathway.

Comparative Efficacy Data

Preclinical studies provide compelling evidence for the potent and, in some cases, superior activity of this compound compared to olaparib in HRD tumor models.

Cancer TypeModelMetricThis compoundOlaparibReference
Prostate Cancer HRD Organoid (LuCaP 96)IC5077 nM~9,240 nM
Prostate Cancer PDX Organoid ModelsCell Growth Inhibition77% - 90%29% - 80%
Ovarian Cancer OVCAR3 Cell Line (HRD/NERD)IC5013 nM145 nM
Triple-Negative Breast Cancer (TNBC) PDX Models (HR deficient)Tumor RegressionComplete regression in 10/10 models (including 7/10 PARPi resistant)-
Pancreatic Cancer PDX Models (HR deficient)Tumor RegressionComplete and durable regression-

Experimental Protocols

Cell Viability and IC50 Determination

  • Cell Lines: DLD1 (wild-type) and DLD1-BRCA2 knockout colon cancer cells were utilized to assess the impact of HR deficiency. Ovarian cancer cell line OVCAR3, which has an HRD/NERD phenotype, was also used.

  • Methodology: A 72-hour cell viability assay was performed to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Treatment: Cells were treated with either a vehicle (0.1% DMSO), 400 nmol/L this compound, or etoposide for 24 hours to induce DNA damage.

In Vivo Tumor Growth Inhibition Studies

  • Models: Patient-derived xenograft (PDX) models of HRD triple-negative breast cancer, pancreatic cancer, and prostate cancer were used.

  • Treatment: Mice with subcutaneous tumors were treated with this compound. For instance, in pancreatic cancer PDX models, once-weekly dosing at 3 mg/kg for 8 weeks was administered.

  • Endpoint: Tumor volume was measured to determine tumor growth inhibition (TGI). Complete tumor regression was defined as the disappearance of the tumor.

HRD Tumor Cells HRD Tumor Cells In Vitro Assays In Vitro Assays HRD Tumor Cells->In Vitro Assays In Vivo Studies In Vivo Studies HRD Tumor Cells->In Vivo Studies Cell Viability (72h) Cell Viability (72h) In Vitro Assays->Cell Viability (72h) DNA Damage Analysis DNA Damage Analysis In Vitro Assays->DNA Damage Analysis PDX Mouse Models PDX Mouse Models In Vivo Studies->PDX Mouse Models IC50 Determination IC50 Determination Cell Viability (72h)->IC50 Determination DSB Quantification DSB Quantification DNA Damage Analysis->DSB Quantification Drug Administration Drug Administration PDX Mouse Models->Drug Administration Tumor Volume Measurement Tumor Volume Measurement Drug Administration->Tumor Volume Measurement Tumor Growth Inhibition Tumor Growth Inhibition Tumor Volume Measurement->Tumor Growth Inhibition

Caption: General experimental workflow for preclinical evaluation.

Synergy with PARP Inhibitors

Interestingly, this compound has demonstrated strong synergy with PARP inhibitors, including olaparib, in ovarian and prostate cancer cell lines, as well as in TNBC PDX models. This suggests a potential for combination therapies that could enhance antitumor efficacy and potentially overcome resistance. In the OVCAR3 ovarian cancer cell line, the combination of this compound and olaparib resulted in a Bliss Synergy Score of 16, indicating a synergistic effect.

Conclusion

The preclinical data strongly supports the potential of this compound as a novel therapeutic agent for HRD solid tumors. Its distinct mechanism of action, which is dependent on PTGR1 expression and leads to direct DNA alkylation, appears to be effective even in tumors that have developed resistance to PARP inhibitors like olaparib. The superior potency of this compound in some HRD models and its synergistic relationship with PARP inhibitors warrant further investigation. The ongoing Phase 1a clinical trial for this compound will be crucial in translating these promising preclinical findings into clinical benefits for patients with advanced solid tumors.

References

LP-184 In Vivo Target Engagement: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo target engagement and efficacy of LP-184 with alternative cancer therapies. Experimental data is presented to support the findings, offering a comprehensive resource for evaluating its potential in oncology drug development.

This compound: Mechanism of Action

In Vivo Target Engagement and Efficacy of this compound

Preclinical and clinical studies have demonstrated the in vivo target engagement and anti-tumor efficacy of this compound across a range of solid tumors.

Preclinical Evidence

In vivo studies using patient-derived xenograft (PDX) models have shown significant and durable tumor regression in various cancers, including triple-negative breast cancer (TNBC), pancreatic, lung, and prostate cancers, particularly those with homologous recombination deficiencies (HRD). Notably, this compound demonstrated complete tumor regression in 10 PDX models of HRD TNBC, including those resistant to PARP inhibitors. Pharmacokinetic studies in mice with glioblastoma (GBM) xenografts revealed that intravenously administered this compound crosses the blood-brain barrier, reaching concentrations in the brain and tumors well above the in vitro IC50 values.

Clinical Evidence

A Phase 1a clinical trial (NCT05933265) involving 63 patients with advanced, relapsed, or refractory solid tumors, including glioblastoma, has been completed. The trial met all its primary endpoints, establishing a favorable safety profile and consistent pharmacokinetics. Early signs of antitumor activity were observed, with a clinical benefit seen in 48% of evaluable patients treated at therapeutic exposures. The recommended Phase 2 dose was established at 0.39 mg/kg.

Comparative Analysis with Alternative Therapies

This compound's mechanism and efficacy profile position it as a potential alternative or synergistic partner to existing cancer therapies, particularly PARP inhibitors and traditional alkylating agents.

This compound vs. PARP Inhibitors (e.g., Olaparib)

PARP inhibitors are effective in tumors with HRD, such as those with BRCA1/2 mutations. This compound shares this target patient population but has shown efficacy in PARP inhibitor-resistant models. In ex vivo studies on PDX models with HRD, this compound was found to be 6 to 340 times more potent than olaparib. Furthermore, this compound has demonstrated strong synergy with PARP inhibitors in preclinical models.

This compound vs. Traditional Alkylating Agents (e.g., Temozolomide)

For glioblastoma, the standard-of-care alkylating agent is temozolomide. Its efficacy is often limited by the expression of the MGMT enzyme, which repairs the DNA damage caused by the drug. This compound's mechanism of alkylating adenine at the N3-position is not repaired by MGMT, suggesting it could be effective in temozolomide-resistant GBM.

Quantitative Data Summary

Parameter This compound Olaparib Temozolomide Cisplatin Pemetrexed
Mechanism of Action DNA Alkylating Agent (N3-adenine)PARP InhibitionDNA Alkylating Agent (O6-guanine)DNA Cross-linkingAntimetabolite
Activation PTGR1 Enzyme-Spontaneous--
IC50 Range (in vitro) 22-310 nmol/L (GBM cell lines)720-18,000 nmol/L (PDX models)Varies by MGMT statusOrders of magnitude higher than this compound in NSCLC linesOrders of magnitude higher than this compound in NSCLC lines
In Vivo Efficacy Complete, durable tumor regression in HRD TNBC PDX modelsEffective in HRD tumorsStandard of care for GBMStandard of care for various solid tumorsStandard of care for NSCLC
Resistance Mechanism Low PTGR1 expressionPARP1 mutations, restoration of HRMGMT expressionEnhanced DNA repair, drug effluxAltered drug targets and metabolism

Experimental Protocols

In Vivo Xenograft Studies
  • Animal Models: Patient-derived xenograft (PDX) models of various cancers (e.g., TNBC, pancreatic, lung, prostate, GBM) are established in immunocompromised mice.

  • Drug Administration: this compound is administered intravenously (i.v.) at specified doses and schedules (e.g., 4 mg/kg).

  • Tumor Volume Measurement: Tumor volumes are measured regularly to assess treatment response.

  • Pharmacokinetic Analysis: Plasma, brain, and tumor tissue are collected at various time points after drug administration to determine drug concentrations and pharmacokinetic parameters like Cmax and AUC.

Cell Viability Assays
  • Cell Lines: A panel of cancer cell lines, including those with known DDR mutations, are used.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or comparator drugs for a specified duration (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using assays such as CellTiter-Glo.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

DNA Damage Assays
  • Method: The dSTRIDE assay or immunostaining for γH2AX (a marker of DNA double-strand breaks) is used.

  • Procedure: Cancer cells are treated with this compound, and the number of DNA double-strand breaks is quantified.

Visualizations

LP184_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell LP184_prodrug This compound (Prodrug) LP184_prodrug_inside This compound (Prodrug) LP184_prodrug->LP184_prodrug_inside Cellular Uptake PTGR1 PTGR1 Enzyme LP184_prodrug_inside->PTGR1 Activation Active_LP184 Active this compound Metabolite PTGR1->Active_LP184 DNA DNA Active_LP184->DNA Alkylation DNA_Adduct DNA Adducts (N3-Adenine Alkylation) DNA->DNA_Adduct DSB Double-Strand Breaks DNA_Adduct->DSB DDR_deficient Deficient DNA Damage Repair (e.g., HRD) DSB->DDR_deficient Apoptosis Apoptosis DDR_deficient->Apoptosis

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start: In Vivo Study pdx Establish Patient-Derived Xenograft (PDX) Models start->pdx treatment Administer this compound or Control Vehicle pdx->treatment measurement Measure Tumor Volume Periodically treatment->measurement pk_pd Collect Samples for Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis treatment->pk_pd data_analysis Analyze Tumor Growth Inhibition and PK/PD Data measurement->data_analysis pk_pd->data_analysis end End: Evaluate Efficacy data_analysis->end

Caption: In Vivo Experimental Workflow.

Logical_Relationship cluster_alternatives Alternative Therapies cluster_relationships Relationships LP184 This compound Synergy Synergistic LP184->Synergy Alternative Alternative In Resistant Cases LP184->Alternative Different_Mechanism Different Mechanism of Action LP184->Different_Mechanism PARPi PARP Inhibitors (e.g., Olaparib) PARPi->Synergy Chemo Traditional Chemo (e.g., Temozolomide) Chemo->Alternative (e.g., MGMT resistance) Chemo->Different_Mechanism

Caption: this compound and Alternatives.

References

reproducibility of LP-184 efficacy in independent laboratory studies

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers on the Reproducibility and Performance of the Novel Anticancer Agent LP-184

This guide provides a comprehensive comparison of the efficacy of this compound, a next-generation acylfulvene prodrug, based on available preclinical and early clinical data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and reproducibility of this novel agent. While the majority of current research has been conducted in collaboration with the developer, Lantern Pharma, this guide presents the data from peer-reviewed publications to offer an objective overview of this compound's performance against various cancer models and alternative therapies.

Overview of this compound

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a direct comparison of its potency.

Table 1: this compound IC50 Values in Glioblastoma (GBM) Cell Lines [4]

Cell LineMGMT StatusTemozolomide SensitivityThis compound IC50 (nmol/L)
U87HypermethylatedSensitive≤ 300
M1123 (Neurosphere)--≤ 300
GBM612 (Neurosphere)--≤ 300
Mayo39 (PDX-derived)HypermethylatedSensitive≤ 300
LN-18Expressing-≤ 300
Mayo39-TMZR-Resistant≤ 300

Table 2: Comparative Efficacy of this compound and Olaparib in HR-Deficient PDX Models [5]

Cancer TypeNumber of ModelsThis compound Mean IC50 (nM)Potency vs. Olaparib
Lung, Pancreatic, Prostate152886 - 340X more potent

In Vivo Efficacy: Xenograft Studies

Preclinical studies using patient-derived xenograft (PDX) models have demonstrated significant tumor regression with this compound treatment.

Table 3: this compound In Vivo Efficacy in Triple-Negative Breast Cancer (TNBC) PDX Models

Number of ModelsKey CharacteristicsThis compound Treatment RegimenTumor Growth Inhibition (Day 32)Outcome
10HR-Deficient (including 7 PARPi-resistant)4 mg/kg i.v. (every 2 days x 5, 7 days off) x 2 cycles107% - 141%Complete and durable regression in 10/10 models

Signaling Pathway and Mechanism of Action

This compound's targeted cytotoxicity is initiated by its conversion into an active alkylating agent by PTGR1. This active form then creates DNA adducts, leading to double-strand breaks. In cancer cells with deficient DNA repair mechanisms, this damage is irreparable, leading to apoptosis.

LP184_Pathway cluster_extracellular Extracellular cluster_intracellular Tumor Cell cluster_DDR DNA Damage Repair (DDR) LP-184_prodrug This compound (Prodrug) PTGR1 PTGR1 Enzyme (Overexpressed in Tumor) LP-184_prodrug->PTGR1 LP-184_active Active this compound (Cytotoxic Metabolite) PTGR1->LP-184_active Activation DNA Nuclear DNA LP-184_active->DNA Alkylation DNA_Adducts DNA Adducts & Double-Strand Breaks DNA->DNA_Adducts HR_NER HR & NER Pathways (Often Deficient in Cancer) DNA_Adducts->HR_NER Damage Signal Repair_Failure Repair Failure HR_NER->Repair_Failure Deficiency Apoptosis Apoptosis Repair_Failure->Apoptosis

Caption: this compound Mechanism of Action.

Experimental Protocols

Detailed methodologies are crucial for the independent validation of experimental findings. Below are summaries of protocols used in the preclinical evaluation of this compound.

In Vitro Cell Viability Assay
  • Cell Culture: Pancreatic cancer cell lines (Capan-1, CFPAC-1, Panc1, MiaPaCa2, Panc03.27, and Hs766t) were cultured in appropriate media.

  • Treatment: Cells were seeded in 96-well plates and treated in triplicate with this compound across a concentration range of 15.625 nM to 1 µM for 4 days.

  • Viability Measurement: Cell viability was assessed using Promega's Cell Titer Blue or CellTiter-Glo reagent.

  • Data Analysis: IC50 values were determined from dose-response curves generated using GraphPad Prism software.

In Vivo Tumor Xenograft Study

Experimental_Workflow Start Start PDX_Implantation Implant TNBC PDX Fragments into Immunodeficient Mice Start->PDX_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size PDX_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer this compound (4 mg/kg i.v.) or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Twice Weekly Treatment->Monitoring Treatment Cycles: (q2d x 5, 7d off) x 2 Monitoring->Treatment Repeat Cycle Endpoint Endpoint: Tumor Growth Inhibition Analysis (Day 32) Monitoring->Endpoint Finish Finish Endpoint->Finish

Caption: In Vivo TNBC PDX Efficacy Study Workflow.

  • Model System: Patient-derived tumor xenografts (PDXs) from triple-negative breast cancer patients were implanted into immunodeficient mice.

  • Treatment Groups: Once tumors were established, mice were randomized into treatment (this compound) and vehicle control groups.

  • Dosing Regimen: The treatment group received this compound intravenously at a dose of 4 mg/kg. The dosing schedule consisted of injections every two days for five doses, followed by a seven-day break, with the entire cycle repeated twice.

  • Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition. The study endpoint for comparison was day 32.

  • Ethical Considerations: All animal studies were conducted in accordance with recognized ethical guidelines and approved by an Institutional Animal Care and Use Committee.

Conclusion on Reproducibility and Future Directions

The available data, primarily from peer-reviewed collaborative research, consistently demonstrate the potent and selective anticancer activity of this compound in preclinical models of various solid tumors, particularly those with deficiencies in DNA damage repair pathways. The detailed experimental protocols provided in these publications lay a solid foundation for independent validation studies.

While the current body of evidence is robust, the reproducibility of these findings by independent laboratories will be a critical step in the continued development of this compound. As the drug progresses through clinical trials, the broader scientific community will have more opportunities to investigate its efficacy and mechanism of action, further solidifying its potential as a targeted cancer therapy. Researchers are encouraged to use the provided data and protocols as a guide for designing and conducting their own validation studies.

References

LP-184 Demonstrates Potent Activity in Temozolomide-Resistant Glioblastoma Cells, Outperforming Standard-of-Care

Author: BenchChem Technical Support Team. Date: November 2025

Dallas, TX – Preclinical data reveals that LP-184, a novel acylfulvene derivative, shows significant efficacy in treating temozolomide-resistant glioblastoma (GBM) cells. This promising investigational drug candidate offers a potential new therapeutic avenue for a patient population with limited treatment options. This compound's mechanism of action, which is independent of MGMT (O-6-methylguanine-DNA methyltransferase) expression, the primary driver of temozolomide resistance, positions it as a valuable alternative in the fight against this aggressive brain tumor.[1][2][3]

This compound is a prodrug that is activated by the enzyme prostaglandin reductase 1 (PTGR1), which is often overexpressed in GBM tumors.[4][5] Once activated, this compound acts as an alkylating agent, inducing DNA damage and triggering cell death. Studies have shown that this compound is significantly more potent than temozolomide in MGMT-expressing, temozolomide-resistant GBM cell lines.

Comparative Efficacy of this compound and Temozolomide

In vitro studies have demonstrated the superior potency of this compound compared to temozolomide in various GBM cell lines, including those resistant to the current standard-of-care.

Cell LineMGMT ExpressionThis compound IC50 (nM)Temozolomide IC50 (µM)Fold Difference
U87Low~20-200>100~5000x more potent
LN-18High46>100Not specified
M1123 (PDX-derived)Not Specified151Not specifiedNot applicable
Mayo39 (PDX-derived)Not Specified~20-200Not specifiedNot applicable

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from multiple preclinical studies.

Synergistic Effect with Spironolactone

Research has also uncovered a synergistic relationship between this compound and the FDA-approved diuretic, spironolactone. Spironolactone has been shown to induce the degradation of ERCC3, a key protein in the transcription-coupled nucleotide excision repair (TC-NER) pathway, which is involved in repairing DNA damage caused by agents like this compound. Co-administration of spironolactone with this compound leads to a 3- to 6-fold decrease in the IC50 of this compound in GBM cells, suggesting a potent combination therapy strategy.

Cell LineTreatmentThis compound IC50 (nM)Fold Decrease in IC50
M1123This compound alone151-
M1123This compound + Spironolactone~25-503-6x
Mayo39This compound alone~20-200-
Mayo39This compound + Spironolactone~3-673-6x
U87This compound alone~20-200-
U87This compound + Spironolactone~3-673-6x

Data represents the enhanced efficacy of this compound when combined with spironolactone.

Mechanism of Action and Signaling Pathway

This compound's unique mechanism of action circumvents the common resistance pathways that render temozolomide ineffective. The following diagram illustrates the key steps in this compound's activation and its effect on DNA, as well as the synergistic role of spironolactone.

LP184_Mechanism cluster_0 This compound Activation and DNA Damage cluster_1 Synergistic Action of Spironolactone LP184 This compound (Prodrug) PTGR1 PTGR1 Enzyme (Overexpressed in GBM) LP184->PTGR1 Activation Active_LP184 Activated this compound (Alkylating Agent) PTGR1->Active_LP184 DNA Tumor Cell DNA Active_LP184->DNA Alkylation DNA_Damage DNA Adducts & Double-Strand Breaks DNA->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Spironolactone Spironolactone ERCC3 ERCC3 (TC-NER Pathway) Spironolactone->ERCC3 Induces Degradation TC_NER DNA Repair (TC-NER) ERCC3->TC_NER TC_NER->DNA_Damage Inhibited Repair Experimental_Workflow start Start implant Implant TMZ-Resistant GBM Cells into Mice start->implant tumor_growth Allow Tumors to Establish implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer Treatment: - Vehicle Control - Temozolomide - this compound - this compound + Spironolactone randomize->treatment monitor Monitor Tumor Growth and Animal Health treatment->monitor data_collection Collect Data: - Tumor Volume - Survival Time - Body Weight monitor->data_collection analysis Analyze Data and Compare Treatment Efficacy data_collection->analysis end End analysis->end

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for the Investigational Anticancer Agent LP-184

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

This document provides essential safety and logistical guidance for the proper disposal of LP-184, a novel investigational anticancer agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This compound is classified as a DNA alkylating agent and an acylfulvene analog, necessitating its handling as a cytotoxic substance.[1][2][3]

Core Principles of Cytotoxic Waste Management

The fundamental principle of managing waste from cytotoxic agents like this compound is the prevention of exposure to personnel and the environment.[4][5] All materials that have come into contact with this compound must be treated as hazardous waste. This includes unused or expired drug product, contaminated personal protective equipment (PPE), laboratory consumables, and cleaning materials. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations, in addition to the guidance provided herein.

Waste Segregation: A Critical First Step

Proper segregation of cytotoxic waste at the point of generation is mandatory for safety and compliant disposal. Waste contaminated with this compound should be categorized as either "trace" or "bulk" cytotoxic waste.

Waste CategoryDescriptionDisposal Container
Trace Cytotoxic Waste Items that are "RCRA empty," meaning they contain less than 3% of the original volume of the drug. This includes empty vials, syringes, IV bags, tubing, and contaminated PPE like gloves and gowns where no spillage has occurred.Yellow rigid, puncture-resistant containers labeled "Trace Chemotherapy" and "Incinerate Only." Soft trace waste can be placed in designated yellow bags.
Bulk Cytotoxic Waste Unused or partially used vials of this compound, grossly contaminated PPE from spills, and materials used to clean up spills of the agent.Black rigid, puncture-proof, and leak-proof containers clearly labeled "Chemotherapeutic Waste" or "Bulk Chemotherapy Waste." These are designated for RCRA hazardous waste.

Experimental Protocol: Decontamination of Work Surfaces

This protocol outlines the procedure for decontaminating a work surface, such as the interior of a biological safety cabinet (BSC), after handling this compound.

Materials:

  • Appropriate PPE (two pairs of chemotherapy-rated gloves, disposable gown, eye protection)

  • Detergent solution

  • 70% Isopropyl Alcohol (IPA)

  • Sterile water

  • Plastic-backed absorbent pads or low-lint wipes

  • Appropriate hazardous waste disposal bags (yellow for trace contamination)

Procedure:

  • Preparation: Ensure all experimental work is concluded and all waste is properly segregated within the BSC.

  • Initial Cleaning: Apply a detergent solution to the work surface. Using an absorbent pad, wipe the surface in a unidirectional manner, starting from the cleanest areas and moving towards the most contaminated.

  • First Rinse: With a new pad saturated with sterile water, wipe the surface to remove any detergent residue.

  • Disinfection/Decontamination: Apply 70% IPA to the surface and wipe with a new pad.

  • Final Rinse: Perform a final rinse with sterile water using a fresh pad.

  • Drying: Allow the surface to air dry completely.

  • Waste Disposal: Dispose of all used pads, wipes, and PPE in the appropriate trace chemotherapy waste container.

Disposal Workflow for this compound Waste

The following diagram outlines the logical steps for the proper segregation and disposal of waste generated during research activities involving this compound.

LP184_Disposal_Workflow This compound Waste Disposal Workflow start Waste Generation Point (e.g., BSC, lab bench) segregate Segregate Waste Immediately start->segregate trace_waste Trace Contaminated Waste (<3% residual this compound) segregate->trace_waste Trace bulk_waste Bulk Contaminated Waste (>3% residual, spills) segregate->bulk_waste Bulk trace_container Place in Yellow Trace Chemo Container trace_waste->trace_container bulk_container Place in Black Bulk Chemo Container bulk_waste->bulk_container seal_trace Seal Container When 3/4 Full trace_container->seal_trace seal_bulk Seal Container When 3/4 Full bulk_container->seal_bulk label_trace Label with 'Trace Chemotherapy' and 'Incinerate Only' seal_trace->label_trace label_bulk Label as Hazardous Waste per Institutional Policy seal_bulk->label_bulk ehs_pickup_trace Dispose via Institutional Medical Waste Program label_trace->ehs_pickup_trace ehs_pickup_bulk Arrange Pickup by EHS for Hazardous Waste Disposal label_bulk->ehs_pickup_bulk end_trace Incineration ehs_pickup_trace->end_trace end_bulk Hazardous Waste Incineration ehs_pickup_bulk->end_bulk

Caption: Logical workflow for the safe disposal of this compound waste.

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is essential when handling this compound and its associated waste.

PPE_Requirements PPE for Handling this compound and Cytotoxic Waste cluster_ppe Required Personal Protective Equipment gloves Two Pairs of Chemotherapy-Rated Gloves gown Disposable, Impermeable Gown eye_protection Safety Glasses with Side Shields or Face Shield respirator N95 Respirator (if risk of aerosolization) handling Handling this compound (Active Compound or Waste) handling->gloves handling->gown handling->eye_protection handling->respirator

Caption: Essential PPE for handling this compound and its waste.

By implementing these procedures, research professionals can mitigate the risks associated with the handling and disposal of the investigational cytotoxic agent this compound, fostering a safer research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.